2-chloro-N,N-dimethylpyrimidin-4-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45769. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N,N-dimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-10(2)5-3-4-8-6(7)9-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEQLYDOCFPCAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067593 | |
| Record name | 4-Pyrimidinamine, 2-chloro-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31058-81-8 | |
| Record name | 2-Chloro-N,N-dimethyl-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31058-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N,N-dimethylpyrimidin-4-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031058818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 31058-81-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45769 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyrimidinamine, 2-chloro-N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Pyrimidinamine, 2-chloro-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-(dimethylamino)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-N,N-DIMETHYLPYRIMIDIN-4-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2FQA7HF8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-chloro-N,N-dimethylpyrimidin-4-amine CAS number
An In-Depth Technical Guide to 2-chloro-N,N-dimethylpyrimidin-4-amine Topic: this compound CAS Number: 31058-81-8
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern synthetic and medicinal chemistry. We delve into its fundamental physicochemical properties, provide a detailed, field-proven protocol for its synthesis and purification, and explore the mechanistic underpinnings of its reactivity. The guide highlights its strategic importance in drug discovery as a versatile intermediate for constructing complex molecular architectures, particularly in the development of targeted therapeutics. Safety protocols, handling, and storage are also discussed to ensure best laboratory practices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their work.
Compound Profile and Physicochemical Properties
This compound, identified by the CAS number 31058-81-8, is a substituted pyrimidine that serves as a crucial intermediate in organic synthesis.[1][2] Its structure features a pyrimidine ring substituted with a chlorine atom at the 2-position and a dimethylamino group at the 4-position. This specific arrangement of functional groups dictates its chemical behavior, making the chlorine atom susceptible to nucleophilic displacement—a cornerstone of its utility. The electron-donating nature of the dimethylamino group and the electron-withdrawing character of the ring nitrogens and the chlorine atom create a unique electronic environment that influences its reactivity and application.
Table 1: Physicochemical and Spectroscopic Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 31058-81-8 | [1][2] |
| Molecular Formula | C₆H₈ClN₃ | [1][2] |
| Molecular Weight | 157.6 g/mol | [1] |
| IUPAC Name | This compound | [3] |
| Appearance | White to off-white solid | [4] |
| Purity | Typically ≥95% | [2] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C |[4][5] |
Synthesis and Purification Protocol
The synthesis of this compound is most commonly achieved via a regioselective nucleophilic aromatic substitution (SNAr) on a readily available precursor, 2,4-dichloropyrimidine. The key to this synthesis is controlling the regioselectivity, as the two chlorine atoms on the pyrimidine ring have different reactivities. The C4 position is more activated towards nucleophilic attack than the C2 position. This heightened reactivity is due to superior stabilization of the Meisenheimer intermediate by the adjacent ring nitrogen at the 1-position.
Experimental Protocol: Synthesis from 2,4-Dichloropyrimidine
This protocol describes the selective amination of 2,4-dichloropyrimidine to yield the target compound.
Materials:
-
2,4-Dichloropyrimidine
-
Dimethylamine solution (e.g., 40% in water or 2M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Chloroform (CHCl₃) or Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent: Ethyl acetate/Hexane mixture
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 2,4-dichloropyrimidine (1.0 eq.) in anhydrous THF.
-
Nucleophilic Addition: Cool the solution to 0 °C using an ice bath. Slowly add the dimethylamine solution (approx. 1.1-1.2 eq.) dropwise to the stirred solution. The slow addition is crucial to control the exotherm and prevent undesired side reactions.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution. This step neutralizes any excess acid formed during the reaction.
-
Extraction: Extract the aqueous phase three times with a suitable organic solvent like chloroform or DCM.[4]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]
-
Purification: The resulting crude product is purified by flash column chromatography on silica gel.[4] A gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 30%) is typically effective for separating the desired product from the isomeric byproduct (4-chloro-N,N-dimethylpyrimidin-2-amine) and any remaining starting material.
-
Characterization: The pure fractions, confirmed by TLC, are combined and concentrated to yield this compound as a white or off-white solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Mechanistic Insights
The synthetic value of this compound stems from the reactivity of the C2-chloro substituent. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency facilitates nucleophilic aromatic substitution (SNAr), making the chlorine atom an excellent leaving group.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction at the C2 position proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bonded to the chlorine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, which is a key stabilizing factor.
-
Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the chloride ion (Cl⁻), resulting in the final substituted product.
This pathway is energetically favorable and is the predominant mechanism for substitutions on this scaffold. It allows for the facile introduction of a wide variety of nucleophiles, including amines, thiols, and alkoxides, to generate diverse libraries of pyrimidine derivatives.[6][7]
SNAr Mechanism Diagram
Caption: General mechanism for SNAr on this compound.
Applications in Drug Discovery and Development
The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs, particularly kinase inhibitors used in oncology. This compound is a valuable starting point for accessing novel derivatives with therapeutic potential.
Role as a Versatile Intermediate
The primary application is its use as an intermediate where the C2-chloro group is displaced by various amines, anilines, or other nucleophiles.[6] This strategy is frequently employed in the synthesis of inhibitors targeting protein kinases, where the pyrimidine core acts as a "hinge-binding" motif, forming critical hydrogen bonds with the protein backbone. The dimethylamino group at the C4 position can serve to modulate solubility, basicity, and metabolic stability, or act as an attachment point for further elaboration.
Example Protocol: Synthesis of a 2-Anilino-Pyrimidine Derivative
This protocol outlines a typical SNAr reaction to synthesize a derivative relevant to kinase inhibitor scaffolds.
Materials:
-
This compound
-
A substituted aniline (e.g., 4-fluoroaniline)
-
Solvent (e.g., 2-propanol, n-butanol, or dioxane)
-
Acid catalyst (e.g., HCl or p-toluenesulfonic acid), optional but often beneficial
-
Base for workup (e.g., saturated aq. NaHCO₃)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a reaction vial, add this compound (1.0 eq.), the desired aniline (1.1-1.5 eq.), and the solvent (e.g., 2-propanol).
-
If required, add a catalytic amount of acid (e.g., 0.1 eq. of 4M HCl in dioxane).
-
Seal the vial and heat the mixture to 80-120 °C for 12-24 hours. The reaction is often performed using microwave irradiation to reduce reaction times.[6]
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with water or saturated aq. NaHCO₃ and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-anilino-N,N-dimethylpyrimidin-4-amine derivative.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. While a specific, comprehensive toxicology profile is not widely published, data from structurally similar halo- and amino-pyrimidines suggest that it should be handled with care.
Table 2: GHS Hazard Information (Anticipated)
| Hazard Class | Statement | Precautionary Codes |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312 |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| STOT, Single Exposure | H335: May cause respiratory irritation | P261, P271, P304+P340 |
Note: This table is based on hazards associated with similar chemical structures and should be confirmed by consulting a specific Safety Data Sheet (SDS) from the supplier.
Handling:
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.[8]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9][10]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[8]
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[11]
-
For long-term stability, store under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent degradation.[4][5]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9] Do not allow the chemical to enter drains or waterways.[9]
References
- 1. calpaclab.com [calpaclab.com]
- 2. Hit2Lead | 2-chloro-N,N-dimethyl-4-pyrimidinamine | CAS# 31058-81-8 | MFCD00129722 | BB-4035535 [hit2lead.com]
- 3. This compound | C6H8ClN3 | CID 95975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (4-Chloro-pyriMidin-2-yl)-diMethyl-aMine | 23631-02-9 [chemicalbook.com]
- 5. lab-chemicals.com [lab-chemicals.com]
- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. fishersci.no [fishersci.no]
- 9. fishersci.com [fishersci.com]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to 2-chloro-N,N-dimethylpyrimidin-4-amine: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-chloro-N,N-dimethylpyrimidin-4-amine is a pivotal heterocyclic building block in modern medicinal chemistry. Its strategic importance lies in its reactive 2-chloro substituent, which allows for facile derivatization through nucleophilic aromatic substitution, and the 4-dimethylamino group that modulates the electronic properties of the pyrimidine ring. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, an analysis of its chemical reactivity, and its significant applications in the synthesis of bioactive molecules, particularly kinase inhibitors. This document is intended to serve as a practical resource for researchers engaged in drug discovery and development, offering both theoretical insights and actionable experimental procedures.
Compound Profile and Physicochemical Properties
This compound is a substituted pyrimidine with the molecular formula C₆H₈ClN₃.[1][2] Its structure features a pyrimidine ring substituted with a chlorine atom at the 2-position and a dimethylamino group at the 4-position. This arrangement of functional groups is key to its utility in synthetic chemistry.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₆H₈ClN₃ | [1][2] |
| Molecular Weight | 157.61 g/mol | [1] |
| CAS Number | 31058-81-8 | [1] |
| Appearance | Solid (form may vary) | [1] |
| LogP | 1.34 | [1] |
| Rotatable Bonds | 1 | [1] |
Synthesis and Purification
The most common and efficient synthesis of this compound involves the selective nucleophilic substitution of one chlorine atom in 2,4-dichloropyrimidine. The rationale behind this approach is the differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring. The C4 position is generally more susceptible to nucleophilic attack than the C2 position.
Experimental Protocol: Synthesis from 2,4-Dichloropyrimidine
This protocol outlines the laboratory-scale synthesis of this compound.
Materials:
-
2,4-Dichloropyrimidine
-
Aqueous dimethylamine solution (e.g., 40-50%)
-
Anhydrous organic solvent (e.g., Tetrahydrofuran (THF), isopropanol)
-
Triethylamine (or another suitable base)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloropyrimidine (1.0 eq) in an anhydrous organic solvent like THF.
-
Addition of Base: Add triethylamine (1.1 eq) to the solution to act as an acid scavenger for the HCl generated during the reaction.
-
Nucleophilic Addition: Cool the reaction mixture in an ice bath (0 °C). Slowly add an aqueous solution of dimethylamine (1.0-1.2 eq) dropwise to the stirred solution. The slow addition is crucial to control the exothermicity of the reaction and to favor the mono-substitution at the more reactive C4 position.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2,4-dichloropyrimidine) is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Mechanistic Insights
The chemical reactivity of this compound is dominated by the electrophilic nature of the C2 carbon, making the chlorine atom a good leaving group for nucleophilic aromatic substitution (SₙAr) reactions. The pyrimidine ring, being an electron-deficient heterocycle, facilitates this type of reaction.
The SₙAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] In the subsequent step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored.[4] The presence of the electron-donating dimethylamino group at the 4-position can influence the reactivity at the 2-position, but the inherent electron deficiency of the pyrimidine ring still allows for efficient substitution.
This reactivity makes this compound a versatile intermediate for introducing a wide range of functionalities at the 2-position of the pyrimidine ring, which is a common strategy in the design of bioactive molecules.[5]
Caption: Generalized SₙAr mechanism for this compound.
Applications in Drug Discovery and Medicinal Chemistry
The 2-aminopyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors.[5] this compound serves as a key precursor for the synthesis of a diverse range of 2,4-disubstituted pyrimidine derivatives that have shown significant biological activity.
Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer.[6] Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. The 2-aminopyrimidine core can form critical hydrogen bonds with the hinge region of the kinase domain, mimicking the interaction of the adenine part of ATP.[5]
By using this compound as a starting material, medicinal chemists can introduce various substituents at the 2-position through SₙAr reactions with different amines.[7] This allows for the exploration of the structure-activity relationship (SAR) and the optimization of inhibitor potency and selectivity. For instance, this building block has been utilized in the synthesis of dual Src/Abl kinase inhibitors.[6]
Spectroscopic Characterization
While specific, publicly available, fully assigned spectra for this compound are not readily found in comprehensive databases, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.
-
¹H NMR: The spectrum is expected to show a singlet for the two equivalent methyl groups of the dimethylamino substituent. The chemical shift of this singlet would likely be in the range of 3.0-3.5 ppm. The protons on the pyrimidine ring will appear as doublets in the aromatic region.
-
¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the pyrimidine ring and the methyl groups. The carbon attached to the chlorine atom (C2) will be significantly deshielded.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the methyl groups and the aromatic ring, C=N and C=C stretching vibrations of the pyrimidine ring, and a C-Cl stretching vibration.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Identification: It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[8] It is also considered harmful if swallowed.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10]
-
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[10]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.[10]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[9]
-
Ingestion: If swallowed, do NOT induce vomiting. Call a physician or poison control center immediately.[9]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[10]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[10]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its well-defined reactivity, primarily through nucleophilic aromatic substitution, allows for the systematic and efficient generation of libraries of compounds for drug discovery programs. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the research and development of new therapeutic agents.
References
- 1. Hit2Lead | 2-chloro-N,N-dimethyl-4-pyrimidinamine | CAS# 31058-81-8 | MFCD00129722 | BB-4035535 [hit2lead.com]
- 2. This compound | C6H8ClN3 | CID 95975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 13758004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 2-chloro-N,N-dimethylpyrimidin-4-amine
Introduction: The Significance of 2-chloro-N,N-dimethylpyrimidin-4-amine in Modern Drug Discovery
This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. Its unique electronic and structural features, characterized by a reactive chlorine atom at the 2-position and a dimethylamino group at the 4-position of the pyrimidine core, render it a versatile intermediate for the synthesis of a diverse array of biologically active molecules. The pyrimidine scaffold itself is a cornerstone of numerous pharmaceuticals, owing to its presence in nucleobases and its ability to engage in various biological interactions. The strategic placement of a leaving group (chlorine) and a directing group (dimethylamine) on this scaffold allows for sequential and regioselective modifications, making it an invaluable tool for constructing complex molecular architectures with therapeutic potential. This guide provides an in-depth exploration of the synthesis of this key intermediate, focusing on the underlying chemical principles, a detailed experimental protocol, and a discussion of the critical parameters that govern the reaction's success.
Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary and most efficient route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is characteristic of electron-deficient aromatic and heteroaromatic systems, where a nucleophile replaces a leaving group on the aromatic ring.[1][2]
The Starting Material: 2,4-Dichloropyrimidine
The synthesis commences with the readily available starting material, 2,4-dichloropyrimidine. This precursor is typically synthesized from uracil, a common and inexpensive commodity chemical. The transformation of uracil to 2,4-dichloropyrimidine is achieved through chlorination, commonly employing phosphoryl chloride (POCl₃), often in the presence of a tertiary amine such as N,N-dimethylaniline.[3]
The Nucleophile: Dimethylamine
Dimethylamine, a secondary amine, serves as the nucleophile in this synthesis. Its lone pair of electrons on the nitrogen atom attacks the electron-deficient pyrimidine ring, initiating the substitution cascade.
Reaction Mechanism and Regioselectivity: The Decisive Factors
The SNAr mechanism for this transformation proceeds via a two-step addition-elimination pathway.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction is initiated by the nucleophilic attack of dimethylamine on the pyrimidine ring. The pyrimidine ring, with its two electronegative nitrogen atoms, is inherently electron-deficient, making it susceptible to nucleophilic attack. The attack can, in principle, occur at either the C2 or C4 position, both of which bear a chlorine atom as a leaving group. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]
Step 2: Elimination of the Leaving Group
In the second step, the aromaticity of the pyrimidine ring is restored by the expulsion of a chloride ion. This elimination step is typically fast.
The critical aspect of this synthesis is the regioselectivity – the preferential attack of the nucleophile at one position over the other. In the case of 2,4-dichloropyrimidine, the chlorine atom at the C4 position is generally more reactive towards nucleophilic substitution than the chlorine at the C2 position.[4] This preference is attributed to the greater ability of the para-nitrogen atom (N1) to stabilize the negative charge in the Meisenheimer intermediate formed upon attack at C4, compared to the ortho-nitrogen atoms' stabilization of the intermediate formed from attack at C2.
However, it is crucial to note that this selectivity is not absolute and can be influenced by several factors, including the presence of other substituents on the pyrimidine ring and the nature of the nucleophile.[4][5] For the reaction with a sterically unencumbered secondary amine like dimethylamine, selective substitution at the C4 position is the strongly favored pathway.
The overall synthetic transformation can be visualized as follows:
Detailed Experimental Protocol
This protocol is a comprehensive guide for the synthesis of this compound, synthesized from analogous procedures and established principles of SNAr reactions on chloropyrimidines.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2,4-Dichloropyrimidine | 148.98 | 10.0 g | 0.067 mol | Starting material |
| Dimethylamine (2 M in THF) | 45.08 | 37.0 mL | 0.074 mol | Nucleophile, 1.1 equivalents |
| Tetrahydrofuran (THF) | 72.11 | 150 mL | - | Anhydrous, reaction solvent |
| Saturated Sodium Bicarbonate (aq) | 84.01 | 100 mL | - | For workup |
| Dichloromethane (DCM) | 84.93 | 3 x 75 mL | - | For extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - | Drying agent |
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 10.0 g (0.067 mol) of 2,4-dichloropyrimidine in 150 mL of anhydrous tetrahydrofuran (THF).
-
Nucleophilic Addition: Cool the solution to 0 °C using an ice bath. Slowly add 37.0 mL (0.074 mol, 1.1 equivalents) of a 2 M solution of dimethylamine in THF via the dropping funnel over a period of 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by pouring the mixture into 100 mL of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is then purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound as a solid.
The following flowchart outlines the experimental workflow:
References
- 1. 2-CHLORO-N,N-DIMETHYLPYRIMIDIN-5-AMINE CAS#: 62802-43-1 [amp.chemicalbook.com]
- 2. 2-Chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 13758004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-CHLORO-N,N-DIMETHYLPYRIMIDIN-5-AMINE CAS#: 62802-43-1 [m.chemicalbook.com]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
2-chloro-N,N-dimethylpyrimidin-4-amine physical properties
An In-Depth Technical Guide to the Physical Properties of 2-chloro-N,N-dimethylpyrimidin-4-amine
Introduction
This compound, a substituted pyrimidine, is a vital heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique electronic and structural characteristics, imparted by the chloro- and dimethylamino- functional groups, make it a versatile precursor for the synthesis of a wide array of more complex molecules. The strategic placement of a reactive chlorine atom at the 2-position allows for facile nucleophilic substitution, while the dimethylamino group at the 4-position modulates the molecule's overall polarity, solubility, and basicity.
This technical guide provides an in-depth analysis of the core physical and chemical properties of this compound for researchers, scientists, and drug development professionals. The document moves beyond a simple recitation of data, offering insights into the experimental determination of these properties and their implications for practical application in a laboratory setting.
Chemical Identity and Structure
A precise understanding of the compound's identity is the foundation for all scientific work.
-
IUPAC Name: this compound
-
Synonyms: 2-CHLORO-4-(N,N-DIMETHYLAMINO)PYRIMIDINE, (2-chloro-pyrimidin-4-yl)-dimethyl-amine, NSC 45769[1][2]
-
Molecular Weight: 157.6 g/mol [1]
The structural arrangement of the atoms dictates the molecule's reactivity and physical behavior. The pyrimidine ring, an aromatic heterocycle, is functionalized with an electron-withdrawing chlorine atom and an electron-donating dimethylamino group.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical properties of a compound are critical for its handling, reaction setup, purification, and formulation. The data presented below has been consolidated from various chemical suppliers and databases.
| Property | Value | Source |
| Appearance | White Solid | [1] |
| Melting Point | 77-79 °C | [1] |
| Boiling Point | 284 °C (Predicted) | [1] |
| Flash Point | 125 °C | [1] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [1] |
| pKa | 3.59 ± 0.10 (Predicted) | [1] |
| XLogP3 | 1.6 | [2] |
Expert Analysis of Properties:
-
Melting Point: The melting point of 77-79 °C indicates that the compound is a solid at room temperature with a moderate crystal lattice energy.[1] This property is crucial for storage and handling, and it suggests that standard recrystallization techniques from organic solvents would be an effective method for purification.
-
Solubility: Solubility in common organic solvents like ethyl acetate and methanol, as well as the chlorinated solvent chloroform, is consistent with its molecular structure.[1] The molecule possesses both polar (pyrimidine ring nitrogens) and nonpolar (dimethylamino alkyl groups, chloro-substituent) characteristics, allowing it to dissolve in a range of solvents. This versatility is advantageous for its use in various reaction media.
-
Boiling and Flash Points: The high boiling point of 284 °C, though predicted, suggests low volatility.[1] The flash point of 125 °C indicates that the compound is not highly flammable but should be handled with care away from open flames, especially when heated.[1]
-
pKa: The predicted pKa of 3.59 is an estimate of the acidity of the conjugate acid of the molecule (protonated pyrimidine nitrogen).[1] This value suggests it is a weak base, a key consideration when planning reactions that are pH-sensitive or require acid/base catalysis.
-
XLogP3: The XLogP3 value of 1.6 is a measure of its lipophilicity.[2] A positive value indicates a preference for a lipid-like environment over an aqueous one. This parameter is of paramount importance in drug development, as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Experimental Protocols for Property Determination
To ensure data reliability, standardized experimental procedures are essential. The following protocols describe self-validating systems for determining key physical properties.
Protocol 1: Melting Point Determination
This protocol uses a digital melting point apparatus, which provides a controlled heating rate and precise temperature measurement.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely crushed into a powder.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.
-
Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.
-
Determination:
-
A rapid heating program is initiated to approximate the melting range.
-
A second, slower determination is performed with a fresh sample, heating at a rate of 1-2 °C per minute starting from approximately 15-20 °C below the expected melting point.
-
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. A narrow range (e.g., < 2 °C) is indicative of high purity.
Causality and Trustworthiness: This method is trusted because the melting point is an intrinsic physical property of a pure crystalline solid. The use of a slow heating ramp ensures thermal equilibrium between the sample and the thermometer, providing an accurate reading. A sharp, well-defined melting range validates the purity of the sample.
Caption: Workflow for Melting Point Determination.
Protocol 2: Qualitative Solubility Assessment
This protocol provides a systematic way to assess the solubility of the compound in various solvents, which is critical for selecting appropriate reaction and purification conditions.
Methodology:
-
Solvent Selection: A panel of representative solvents is chosen, covering a range of polarities (e.g., Water, Methanol, Ethyl Acetate, Dichloromethane, Hexane).
-
Sample Measurement: Approximately 10 mg of this compound is accurately weighed and placed into separate test tubes for each solvent.
-
Solvent Addition: The chosen solvent is added dropwise (e.g., in 0.1 mL increments) to the test tube while vortexing or agitating.
-
Observation: The sample is observed for dissolution after each addition. The total volume of solvent required to fully dissolve the solid is recorded.
-
Classification: Solubility is classified based on the amount of solvent required (e.g., Very Soluble: <1 mL; Soluble: 1-3 mL; Sparingly Soluble: 3-10 mL; Insoluble: >10 mL).
Causality and Trustworthiness: This protocol is self-validating through its systematic and comparative nature. By testing a spectrum of solvents, a clear picture of the compound's polarity emerges. The principle of "like dissolves like" provides the causal explanation: the compound's solubility in solvents like methanol and ethyl acetate is due to favorable intermolecular interactions (dipole-dipole, hydrogen bonding) between the solute and solvent.[1]
Handling and Safety
As a chemical intermediate, proper handling of this compound is imperative.
-
Hazard Statements: According to supplier safety data sheets, the compound is associated with the following hazards:
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times.[4][5] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4][6] In case of contact, affected areas should be washed thoroughly with water.[7]
-
Storage: The compound should be stored in a tightly closed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) at 2–8 °C.[1][8]
Conclusion
This compound is a solid compound with a moderate melting point and versatile solubility in common organic solvents. Its physicochemical profile, characterized by weak basicity and moderate lipophilicity, makes it a highly adaptable building block for chemical synthesis. A thorough understanding of these properties, determined through reliable experimental protocols, is fundamental for its safe handling and effective utilization in research and development, particularly in the creation of novel pharmaceutical agents.
References
- 1. 2-CHLORO-4-(N,N-DIMETHYLAMINO)PYRIMIDINE | 31058-81-8 [amp.chemicalbook.com]
- 2. a2bchem.com [a2bchem.com]
- 3. Hit2Lead | 2-chloro-N,N-dimethyl-4-pyrimidinamine | CAS# 31058-81-8 | MFCD00129722 | BB-4035535 [hit2lead.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.no [fishersci.no]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. assets.greenbook.net [assets.greenbook.net]
- 8. (4-Chloro-pyriMidin-2-yl)-diMethyl-aMine | 23631-02-9 [chemicalbook.com]
2-chloro-N,N-dimethylpyrimidin-4-amine solubility
An In-Depth Technical Guide to the Solubility of 2-chloro-N,N-dimethylpyrimidin-4-amine for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Foreword: Understanding the Criticality of Solubility for this compound
In the landscape of modern drug discovery and synthetic chemistry, the pyrimidine scaffold is a cornerstone, serving as a vital building block for a multitude of biologically active agents.[1] Among its derivatives, this compound (CID 95975) is a key intermediate, valued for its reactive chlorine atom that allows for further molecular elaboration.[2] However, the successful application of this compound in any research or development pipeline is fundamentally governed by one of its most critical physicochemical properties: solubility .
Low aqueous solubility can severely hamper the progress of a drug candidate, leading to unreliable in vitro assay results, poor bioavailability, and challenges in formulation development.[3][4] Conversely, understanding its solubility profile in various organic solvents is paramount for optimizing reaction conditions, purification, and crystallization processes.
This guide is designed to provide a comprehensive, field-proven framework for characterizing the solubility of this compound. We will move beyond mere data points to explain the causality behind experimental choices, ensuring that the protocols described are self-validating and grounded in authoritative scientific principles.
Physicochemical Profile and Predicted Solubility Behavior
Before embarking on experimental determination, it is instructive to analyze the structure of this compound to anticipate its solubility characteristics.
-
Molecular Structure: C₆H₈ClN₃
-
Molecular Weight: 157.6 g/mol [5]
-
Key Features:
-
Pyrimidine Ring: A heterocyclic aromatic ring containing two nitrogen atoms. The nitrogen atoms can act as hydrogen bond acceptors.
-
Amino Group (-N(CH₃)₂): The dimethylamino group is a tertiary amine. The nitrogen atom has a lone pair of electrons and can be protonated, making the molecule's solubility pH-dependent. The predicted pKa for the conjugate acid is approximately 3.59.[5][6]
-
Chloro Group (-Cl): An electron-withdrawing group that contributes to the molecule's overall lipophilicity.
-
-
Melting Point: 77-79°C[6]
Anticipated Solubility: Based on its structure, this compound is expected to be a weak base.[7] Its solubility in aqueous media will likely be low at neutral and alkaline pH but should increase significantly in acidic conditions (pH < pKa) due to the protonation of the dimethylamino group, forming a more soluble salt.[7][8] In organic solvents, its solubility is predicted in polar aprotic solvents like Chloroform and Ethyl Acetate, as well as polar protic solvents like Methanol.[6]
The Dichotomy of Solubility Measurement: Kinetic vs. Thermodynamic
In drug discovery, solubility is not a single value but is typically assessed under two distinct conditions: kinetic and thermodynamic.[3][9] Understanding the difference is crucial for selecting the appropriate assay for a specific research question.[4][10]
| Parameter | Kinetic Solubility | Thermodynamic (Equilibrium) Solubility |
| Definition | The maximum concentration of a compound that remains in solution after being rapidly added from a high-concentration DMSO stock into an aqueous buffer.[4][9] | The concentration of a compound in a saturated solution that is in equilibrium with its solid state.[4] |
| Starting Material | High-concentration DMSO stock solution.[3] | Solid (crystalline or amorphous) compound.[3][11] |
| Incubation Time | Short (e.g., 1-2 hours).[3] | Long (e.g., 24-72 hours) to ensure equilibrium is reached.[11] |
| Throughput | High-throughput, suitable for screening large numbers of compounds.[9][10] | Lower-throughput, used for lead optimization and pre-formulation.[3] |
| Relevance | Mimics conditions in early-stage in vitro biological assays where compounds are introduced from DMSO stocks.[9] | Represents the "true" solubility; critical for formulation, biopharmaceutics classification (BCS), and predicting in vivo performance.[4] |
Experimental Protocols for Solubility Determination
The following sections provide detailed, step-by-step methodologies for determining both the kinetic and thermodynamic solubility of this compound. These protocols are designed to be robust and self-validating.
High-Throughput Kinetic Solubility Assay
This assay is ideal for rapidly assessing solubility in aqueous buffers, which is critical for ensuring reliable results in biological screening. The protocol described here is a direct UV assay, which involves separating undissolved precipitate before quantification.[9]
Workflow for Kinetic Solubility Determination
Caption: High-throughput kinetic solubility workflow.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Plate Setup: In duplicate, dispense 5 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.
-
Buffer Addition: Add 95 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well. This results in a final DMSO concentration of 5% and a nominal compound concentration of 500 µM.
-
Incubation: Seal the plate and place it on a plate shaker for 2 hours at a controlled temperature (e.g., 25°C) to allow for precipitation.[3]
-
Phase Separation: To separate any undissolved solid, either centrifuge the plate at high speed or filter the contents using a solubility filter plate (e.g., Millipore Multiscreen, 0.22 µm).[3][11]
-
Quantification:
-
Carefully transfer an aliquot of the clear supernatant or filtrate to a UV-transparent 96-well plate.
-
Measure the UV absorbance at the compound's maximum absorbance wavelength (λ_max).
-
Determine the concentration of the dissolved compound by comparing its absorbance to a pre-established calibration curve prepared from the DMSO stock solution diluted in a mixture of the aqueous buffer and DMSO.[11]
-
-
Data Reporting: The resulting concentration is reported as the kinetic solubility in µM.
Thermodynamic (Equilibrium) Solubility Assay
This "shake-flask" method is the gold standard for determining the true solubility of a compound and is essential for biopharmaceutics classification and formulation development.[3][12]
Workflow for Thermodynamic Solubility Determination
Caption: Shake-flask method for equilibrium solubility.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the test medium (e.g., buffers at pH 1.2, 4.5, and 6.8).[11][13] It is crucial to add enough solid so that some remains undissolved at the end of the experiment, confirming that equilibrium with the solid phase has been achieved.[11]
-
Equilibration: Seal the vials and place them in a shaking incubator or on a rotator in a temperature-controlled environment, typically 37 ± 1 °C for biopharmaceutics studies.[13][14] Agitate the samples for an extended period (24 to 72 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter this aliquot through a fine (e.g., 0.22 µm) syringe filter.[11]
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection.[11] Quantification must be performed against a standard curve of the compound prepared in the mobile phase.
-
pH Measurement: The pH of the solution should be measured at the end of the experiment to ensure it has remained stable.[14][15]
-
Data Reporting: The concentration is reported as the thermodynamic solubility in µg/mL or mM. According to WHO and ICH guidelines, a drug substance is considered "highly soluble" if the highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.[12][13][14][15]
Key Factors Influencing Solubility
The solubility of this compound is not an intrinsic constant but is heavily influenced by environmental factors. A thorough characterization must account for these variables.
The Effect of pH
As a weak base, the aqueous solubility of this compound is expected to be highly dependent on pH.[7] The relationship between pH, pKa, and the solubility of an ionizable compound can be described by the Henderson-Hasselbalch equation.[16]
-
At pH << pKa (e.g., pH 1.2): The dimethylamino group will be predominantly protonated (-N⁺H(CH₃)₂). This ionic form has a much higher affinity for water, resulting in significantly increased solubility.
-
At pH >> pKa (e.g., pH 7.4): The compound will exist primarily as the neutral, free base. This form is less polar, leading to lower aqueous solubility.[7]
Experimental Rationale: Determining the pH-solubility profile is mandatory for compounds intended for oral administration, as the pH varies dramatically along the gastrointestinal tract.[8] Regulatory guidelines require solubility testing at a minimum of three pH values: 1.2 (stomach), 4.5 (proximal intestine), and 6.8 (distal intestine).[13][14][15]
The Effect of Temperature
The dissolution of a solid in a liquid involves breaking the crystal lattice bonds (an endothermic process) and forming solute-solvent bonds (an exothermic process).[17]
-
General Trend: For most solids, the overall dissolution process is endothermic, meaning solubility increases with increasing temperature.[17][18] This is because the additional heat provides the energy needed to break apart the solid's crystal lattice.[17]
-
Experimental Rationale: Characterizing the temperature dependence of solubility is critical for developing and controlling crystallization processes. A study of pyrimidine derivatives in methanol showed a linear increase in solubility with temperature.[19] For biopharmaceutical purposes, solubility is typically determined at a physiologically relevant temperature of 37°C.[13][14]
Conclusion and Strategic Application
A comprehensive understanding of the solubility of this compound is not an academic exercise; it is a prerequisite for its effective and efficient use in research and development.
-
For Synthetic Chemists: Knowledge of its solubility in various organic solvents will guide the choice of reaction media, optimize reaction kinetics, and streamline purification and crystallization protocols.
-
For Drug Discovery Scientists: Kinetic solubility data in aqueous buffers are essential for validating results from high-throughput screening and other in vitro assays.[9] Thermodynamic solubility data are fundamental for lead optimization, establishing structure-solubility relationships, and providing the necessary parameters for biopharmaceutical classification and formulation design.[3]
By employing the robust, validated protocols outlined in this guide, researchers can confidently generate the high-quality solubility data required to accelerate their research, mitigate risks associated with poor solubility, and ultimately unlock the full potential of this valuable chemical intermediate.
References
- 1. scispace.com [scispace.com]
- 2. This compound | C6H8ClN3 | CID 95975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. 2-CHLORO-4-(N,N-DIMETHYLAMINO)PYRIMIDINE | 31058-81-8 [amp.chemicalbook.com]
- 6. 2-CHLORO-4-(N,N-DIMETHYLAMINO)PYRIMIDINE | 31058-81-8 [amp.chemicalbook.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Solubilization and dissolution of insoluble weak acid, ketoprofen: effects of pH combined with surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. inventivapharma.com [inventivapharma.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 13. who.int [who.int]
- 14. ema.europa.eu [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. revroum.lew.ro [revroum.lew.ro]
Navigating the Safety Profile of 2-chloro-N,N-dimethylpyrimidin-4-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and emergency procedures for 2-chloro-N,N-dimethylpyrimidin-4-amine (CAS No. 31058-81-8), a key building block in synthetic chemistry. As a Senior Application Scientist, the following information is synthesized from available safety data sheets and chemical literature to ensure a high standard of scientific integrity and practical utility in a research and development setting. This document is intended to supplement, not replace, your institution's formal safety protocols and a thorough risk assessment prior to use.
Chemical Identity and Core Hazard Profile
Chemical Name: this compound CAS Number: 31058-81-8 Molecular Formula: C₆H₈ClN₃ Molecular Weight: 157.60 g/mol
This compound belongs to the class of halogenated pyrimidines, which are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of a chlorine atom and a dimethylamino group on the pyrimidine ring dictates its reactivity and toxicological profile.
While specific toxicological data for this exact compound is limited, data from structurally similar compounds and available safety data sheets indicate that it should be handled as a hazardous substance. The primary concerns are acute toxicity upon ingestion, skin and eye irritation, and potential respiratory tract irritation. One supplier has classified the compound as Acute Toxicity - Category 4 (Oral)[1].
GHS Hazard Identification and Classification
Based on the analysis of data for closely related chlorinated pyrimidines, this compound should be handled with the expectation that it falls under the following GHS hazard classifications.
Anticipated GHS Classification:
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[1]
-
Skin Irritation (Category 2) , H315: Causes skin irritation.
-
Serious Eye Irritation (Category 2A) , H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory Tract Irritation, H335: May cause respiratory irritation.
The following diagram illustrates the logical flow of hazard identification and the corresponding precautionary measures.
Caption: GHS Hazard Statements and Corresponding Precautionary Responses.
Exposure Controls and Personal Protection
A robust exposure control plan is paramount when handling this compound. The causality behind these recommendations is to create multiple barriers to prevent the chemical from coming into contact with the researcher.
Engineering Controls:
-
Fume Hood: All weighing and handling of the solid material or its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or aerosols.
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Safety Stations: An eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE):
The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side shields (conforming to EN166 or ANSI Z87.1 standards). A face shield may be required for splash hazards. | Protects against dust particles and splashes, addressing the serious eye irritation hazard (H319). |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before each use. | Prevents skin contact, addressing the skin irritation hazard (H315). Proper glove removal technique is essential to avoid contaminating bare hands. |
| Skin/Body Protection | A lab coat should be worn at all times. For larger quantities or increased splash risk, a chemical-resistant apron is recommended. | Provides a barrier against accidental spills and contact with the body. |
| Respiratory Protection | Not typically required if work is performed within a certified chemical fume hood. For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. | Protects the respiratory system from irritation (H335) in situations where engineering controls are not sufficient. |
Safe Handling, Storage, and Disposal Protocols
4.1. Step-by-Step Handling Protocol:
-
Pre-Handling Verification: Before starting work, confirm that the fume hood is operational and that all necessary PPE is available and in good condition. Ensure the location of the nearest eyewash station and safety shower is known.
-
Aliquotting the Compound:
-
Perform all weighing and transfers within the fume hood.
-
Use spatulas and weighing paper appropriate for the amount of solid being handled to minimize dust generation.
-
Close the primary container immediately after removing the desired amount.
-
-
In-Reaction Use:
-
If adding the solid to a reaction vessel, do so slowly and carefully to avoid splashing.
-
Keep the reaction vessel within the fume hood for the duration of the reaction.
-
-
Post-Handling Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol) and then with soap and water.
-
Carefully remove gloves using a technique that avoids touching the outer surface with bare hands, and dispose of them in the designated chemical waste container.
-
Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.
-
4.2. Storage Conditions:
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.
-
Environment: Store in a cool, dry, and well-ventilated area. A recommended storage temperature is often between 2-8°C, under an inert atmosphere like nitrogen, and protected from light.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases. Amines can react exothermically with acids and may be incompatible with isocyanates, halogenated organics, peroxides, and acid halides[2].
4.3. Disposal Considerations:
Dispose of waste material in accordance with local, regional, and national environmental regulations. Do not allow the product to enter drains or waterways. Contaminated containers should be treated as hazardous waste.
First Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release/Spill Response Workflow:
The following workflow outlines the logical steps for responding to a spill.
Caption: Workflow for responding to an accidental chemical spill.
Toxicological and Reactivity Profile
Toxicological Summary:
-
Irritation: Expected to cause skin and serious eye irritation based on data from analogous compounds[4][5].
-
Sensitization: No data is available to suggest that the compound is a skin or respiratory sensitizer.
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available for this compound. These effects cannot be ruled out without specific testing.
Reactivity and Stability:
-
Stability: The compound is generally stable under recommended storage conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases[2].
-
Hazardous Decomposition Products: When heated to decomposition, it may emit toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas[2][6].
Conclusion
This compound is a valuable research chemical that must be handled with appropriate caution. The primary hazards are acute oral toxicity and irritation to the skin, eyes, and respiratory system. Adherence to the engineering controls, personal protective equipment recommendations, and safe handling protocols outlined in this guide is essential for minimizing risk. Always consult the most up-to-date Safety Data Sheet from your supplier and perform a thorough, procedure-specific risk assessment before commencing any new work with this compound.
References
- 1. echemi.com [echemi.com]
- 2. 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. 2-Chloro-N,N-dimethyl-1-propanamine hydrochloride - Hazardous Agents | Haz-Map [haz-map.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 2-Chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 13758004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-chloro-N,N-dimethylpyrimidin-4-amine
This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-chloro-N,N-dimethylpyrimidin-4-amine, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation, reaction monitoring, and quality control.
Introduction: The Structural Significance of this compound
This compound is a substituted pyrimidine, a heterocyclic aromatic compound containing two nitrogen atoms in a six-membered ring. The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including nucleic acids and various pharmaceuticals. The specific substitution pattern of this compound, featuring a chloro group at the 2-position and a dimethylamino group at the 4-position, imparts distinct chemical properties that are critical for its utility in synthesis. Accurate structural verification by ¹H NMR is paramount to ensure the integrity of starting materials and the success of subsequent chemical transformations.
Predicted ¹H NMR Spectrum: An Analysis of Electronic Effects
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons on the pyrimidine ring and the methyl protons of the dimethylamino group. The chemical shifts of these protons are significantly influenced by the electronic effects of the chloro and dimethylamino substituents.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~8.0 - 8.2 | Doublet (d) | ~5.0 |
| H-5 | ~6.3 - 6.5 | Doublet (d) | ~5.0 |
| N(CH₃)₂ | ~3.1 - 3.3 | Singlet (s) | N/A |
Rationale for Chemical Shift Predictions
The predicted chemical shifts are based on the analysis of substituent effects on the pyrimidine ring. The parent pyrimidine molecule exhibits signals for H-2 at δ 9.26, H-4/H-6 at δ 8.78, and H-5 at δ 7.36 in CDCl₃.[1]
-
H-6 Proton: The nitrogen atoms in the pyrimidine ring are electron-withdrawing, deshielding the adjacent protons and shifting their signals downfield. The chloro group at the 2-position is also electron-withdrawing through its inductive effect, further deshielding the H-6 proton. Conversely, the dimethylamino group at the 4-position is a strong electron-donating group through resonance, which would be expected to shield the H-6 proton. However, the combined inductive effect of the nitrogens and the chloro group is expected to dominate, resulting in a downfield chemical shift for H-6, predicted to be in the range of δ 8.0 - 8.2.
-
H-5 Proton: The H-5 proton is influenced by the electron-donating dimethylamino group at the adjacent 4-position. This donation of electron density through resonance significantly shields the H-5 proton, causing a substantial upfield shift compared to the parent pyrimidine. Therefore, the signal for H-5 is predicted to appear in the range of δ 6.3 - 6.5.
-
N,N-dimethyl Protons: The six protons of the two methyl groups in the dimethylamino substituent are equivalent and will appear as a single, sharp singlet. Their chemical shift is influenced by the electron-withdrawing pyrimidine ring and is typically observed in the range of δ 3.1 - 3.3.
Predicted Coupling Pattern
The H-5 and H-6 protons are adjacent on the pyrimidine ring and are expected to exhibit spin-spin coupling. This will result in both signals appearing as doublets, with a typical ortho-coupling constant for pyrimidine systems of approximately 5.0 Hz.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to ensure accurate chemical shift determination and optimal resolution of signals.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity to avoid extraneous signals.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00). Modern NMR spectrometers can also reference the residual solvent peak (δ 7.26 for CDCl₃).
-
Filtration: If the sample contains any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
NMR Spectrometer Parameters
-
Field Strength: A spectrometer with a field strength of 300 MHz or higher is recommended for good signal dispersion.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Number of Scans: 8 to 16 scans should provide an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.
-
Acquisition Time: An acquisition time of 2-4 seconds will ensure good digital resolution.
-
-
Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the TMS signal or the residual solvent peak.
-
Interpretation of a Representative Spectrum: A Self-Validating System
The interpretation of the ¹H NMR spectrum should be a self-validating process. The observed chemical shifts, multiplicities, and integration values should all be consistent with the proposed structure of this compound.
Workflow for Spectral Interpretation:
Caption: Workflow for the acquisition and interpretation of the ¹H NMR spectrum.
Potential Impurities and Their Spectral Signatures
The synthesis of this compound often starts from 2,4-dichloropyrimidine and dimethylamine.[2] A potential side product is the isomeric 4-chloro-N,N-dimethylpyrimidin-2-amine. The presence of this isomer would be discernible in the ¹H NMR spectrum.
-
4-chloro-N,N-dimethylpyrimidin-2-amine: This isomer would exhibit a different set of signals for the pyrimidine protons due to the different positions of the chloro and dimethylamino groups. The electronic environment of the ring protons would be altered, leading to different chemical shifts and potentially different coupling constants.
Additionally, residual starting materials or solvents from the purification process could be observed in the spectrum.
Conclusion: The Power of ¹H NMR in Chemical Synthesis
¹H NMR spectroscopy is an indispensable tool for the structural characterization of this compound. A thorough understanding of the expected spectral features, guided by the electronic effects of the substituents, allows for unambiguous confirmation of the molecule's identity and purity. This guide provides the necessary framework for researchers to confidently acquire and interpret the ¹H NMR spectrum of this important synthetic intermediate, ensuring the quality and reliability of their scientific endeavors.
References
The In-Depth Technical Guide to the Mass Spectrum of 2-chloro-N,N-dimethylpyrimidin-4-amine
This guide provides a comprehensive technical analysis of the mass spectrum of 2-chloro-N,N-dimethylpyrimidin-4-amine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the compound's fragmentation, a detailed experimental protocol for its analysis, and a thorough interpretation of its anticipated mass spectrum.
Introduction
This compound (C₆H₈ClN₃) is a substituted pyrimidine with a molecular weight of 157.60 g/mol .[1] Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds, including antiviral and anticancer agents.[2][3][4] The structural elucidation of such molecules is a critical step in their development and quality control. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a powerful analytical technique for this purpose, providing information on molecular weight and structural features through fragmentation analysis.[5] This guide will focus on the interpretation of the mass spectrum of this compound obtained by Electron Ionization (EI), a hard ionization technique that induces extensive and informative fragmentation.[6][7][8]
Experimental Protocol: GC-MS Analysis
The following protocol outlines a standard procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is designed to ensure reproducible and high-quality data.
Sample Preparation
-
Solvent Selection : Dissolve the this compound sample in a volatile organic solvent such as dichloromethane or hexane.[5][9]
-
Concentration : Prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 10-100 µg/mL to avoid detector saturation.
-
Filtration : If any particulate matter is visible, filter the sample solution through a 0.22 µm syringe filter to prevent contamination of the GC inlet.[5]
Instrumentation and Conditions
-
Gas Chromatograph : Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer : Agilent 5977B GC/MSD (or equivalent)
-
Column : HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent non-polar capillary column)
-
Injection Volume : 1 µL
-
Inlet Temperature : 250 °C
-
Injection Mode : Splitless
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program :
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Ion Source : Electron Ionization (EI)
-
Ion Source Temperature : 230 °C
-
Electron Energy : 70 eV[7]
-
Mass Range : m/z 40-400
Data Acquisition and Analysis
Acquire the data in full scan mode to obtain the complete mass spectrum.[4] Process the data using the instrument's accompanying software to identify the retention time of the analyte and to analyze the corresponding mass spectrum.
Theoretical Framework: Electron Ionization Mass Spectrometry
Electron Ionization (EI) is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule in the gas phase.[6][7] This bombardment is energetic enough to dislodge an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).[10] The excess energy imparted to the molecular ion often leads to its fragmentation into smaller, charged species (fragment ions) and neutral radicals or molecules.[10] Only the charged fragments are detected by the mass spectrometer. The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their mass-to-charge ratio (m/z). This fragmentation pattern is highly reproducible and serves as a molecular fingerprint, providing valuable structural information.[7]
Predicted Mass Spectrum and Fragmentation Analysis
| m/z | Proposed Fragment Structure | Significance in Fragmentation Pathway |
| 157/159 | [C₆H₈ClN₃]⁺• | Molecular Ion (M⁺•) |
| 142 | [C₅H₅ClN₃]⁺• | Loss of a methyl radical (•CH₃) from the dimethylamino group. |
| 122 | [C₅H₅N₃]⁺• | Loss of a chlorine radical (•Cl) from the M-CH₃ fragment. |
| 113/115 | [C₄H₂ClN₂]⁺ | Loss of dimethylamine ((CH₃)₂NH) from the molecular ion. |
| 78 | [C₄H₄N₂]⁺• | Loss of HCl from the M-CH₃ fragment. |
| 44 | [C₂H₆N]⁺ | Fragment corresponding to the dimethylamino group. |
Major Fragmentation Pathways
The fragmentation of this compound is anticipated to be initiated at the N,N-dimethylamino group and the chloro substituent, as these are the most labile sites.
-
Alpha-Cleavage of the N,N-dimethylamino Group : A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage).[5] In this case, the loss of a methyl radical (•CH₃) from the molecular ion would lead to a stabilized ion at m/z 142 .
-
Loss of the Chloro Group : The chloro substituent can be lost as a radical (•Cl) or as a neutral HCl molecule. The loss of a chlorine radical from the m/z 142 fragment would result in an ion at m/z 122 .
-
Cleavage of the Dimethylamino Group : The entire dimethylamino group can be lost as a neutral dimethylamine molecule ((CH₃)₂NH) via a rearrangement, leading to a fragment at m/z 113/115 .
-
Ring Fragmentation : Pyrimidine rings can undergo cleavage.[12] A plausible fragmentation could involve the loss of HCl from the m/z 142 fragment, resulting in an ion at m/z 78 .
-
Formation of the Dimethylamino Fragment : The bond between the pyrimidine ring and the dimethylamino group can cleave, leading to a characteristic fragment for the dimethylamino group at m/z 44 .
Conclusion
This technical guide provides a comprehensive overview of the anticipated mass spectrum of this compound. By understanding the principles of electron ionization and analyzing the fragmentation patterns of analogous structures, a detailed and informative prediction of the mass spectrum can be constructed. The proposed experimental protocol offers a reliable method for obtaining high-quality data for this compound. The insights provided herein are intended to aid researchers and scientists in the structural elucidation and analysis of this and similar pyrimidine derivatives, facilitating advancements in drug discovery and development.
References
- 1. Pyridine, 2-chloro- [webbook.nist.gov]
- 2. mdpi.com [mdpi.com]
- 3. article.sapub.org [article.sapub.org]
- 4. chemimpex.com [chemimpex.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectrabase.com [spectrabase.com]
- 7. 4-Pyridinamine, N,N-dimethyl- [webbook.nist.gov]
- 8. MassBank of North America [mona.fiehnlab.ucdavis.edu]
- 9. 3993-78-0|2-Amino-4-chloropyrimidine|BLD Pharm [bldpharm.com]
- 10. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 4-(Dimethylamino)pyridine | C7H10N2 | CID 14284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. jcsp.org.pk [jcsp.org.pk]
An In-depth Technical Guide to the Reactivity of 2-chloro-N,N-dimethylpyrimidin-4-amine with Nucleophiles
Abstract
This technical guide provides a comprehensive analysis of the reactivity of 2-chloro-N,N-dimethylpyrimidin-4-amine with a range of nucleophiles. The pyrimidine core is a cornerstone of numerous therapeutic agents, making a deep understanding of its functionalization essential for researchers, scientists, and drug development professionals. This document delves into the mechanistic principles governing nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions involving this key intermediate. We will explore the electronic influence of the N,N-dimethylamino substituent on the reactivity of the C2-chloro position, provide field-proven insights into experimental design, and present detailed protocols for key transformations.
Introduction: The Electronic Landscape of a Privileged Scaffold
The pyrimidine ring is an electron-deficient heterocycle, a characteristic that renders it susceptible to nucleophilic attack. The two nitrogen atoms within the ring act as electron sinks, lowering the electron density of the carbon atoms and facilitating the displacement of leaving groups. In the case of this compound, the chlorine atom at the C2 position serves as a versatile handle for the introduction of a diverse array of functional groups.
However, the reactivity of this specific molecule is nuanced by the presence of the strongly electron-donating N,N-dimethylamino group at the C4 position. This group exerts a significant +M (mesomeric) effect, increasing the electron density of the pyrimidine ring and, consequently, deactivating it towards nucleophilic aromatic substitution compared to unsubstituted or electron-poorly substituted chloropyrimidines. This deactivating effect necessitates a careful selection of reaction conditions to achieve efficient transformations.
This guide will dissect the interplay of these electronic factors and provide a practical framework for predicting and controlling the reactivity of this compound.
Nucleophilic Aromatic Substitution (SNAr): A Mechanistic Overview
The primary pathway for the reaction of this compound with many nucleophiles is the nucleophilic aromatic substitution (SNAr) mechanism. This process typically proceeds through a two-step addition-elimination sequence.
Figure 1: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
The rate-determining step is typically the initial attack of the nucleophile to form the high-energy, non-aromatic Meisenheimer intermediate. The stability of this intermediate is a key factor in determining the overall reaction rate. The electron-donating N,N-dimethylamino group at C4 destabilizes this negatively charged intermediate, thereby increasing the activation energy and slowing down the reaction.
Reactivity with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a common method for the synthesis of 2-aminopyrimidine derivatives. Due to the aforementioned deactivating effect of the 4-dimethylamino group, these reactions often require elevated temperatures and/or the use of a base to facilitate the reaction.
Causality Behind Experimental Choices
-
Temperature: Higher temperatures are generally required to overcome the activation energy barrier, which is elevated by the electron-donating 4-dimethylamino group. Reactions are typically conducted in the range of 80-150 °C.
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane are preferred. These solvents can solvate the transition state and reactants effectively. Alcohols like isopropanol or n-butanol can also be used, sometimes in the presence of a base.
-
Base: The addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often necessary to neutralize the HCl generated during the reaction. This prevents the protonation of the amine nucleophile and the product, which would otherwise halt the reaction.
Experimental Protocol: Synthesis of a 2-(Substituted-amino)-N,N-dimethylpyrimidin-4-amine
This protocol is a generalized procedure and may require optimization for specific amine nucleophiles.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine) (1.1 - 1.5 equivalents)
-
Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)
-
N,N-Dimethylformamide (DMF) or n-butanol
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).
-
Add the chosen solvent (DMF or n-butanol).
-
Add the amine nucleophile (1.1 - 1.5 eq.) and DIPEA (1.5 - 2.0 eq.).
-
Heat the reaction mixture to 100-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If using DMF, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). If using n-butanol, the solvent can be removed under reduced pressure.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(substituted-amino)-N,N-dimethylpyrimidin-4-amine.
Reactivity with Thiol Nucleophiles
Thiolates are generally excellent nucleophiles and react readily with this compound to form 2-(aryl/alkylthio)-N,N-dimethylpyrimidin-4-amines. The reaction typically proceeds under milder conditions compared to amination due to the higher nucleophilicity of the thiolate anion.
Experimental Protocol: Synthesis of a 2-(Arylthio)-N,N-dimethylpyrimidin-4-amine
Materials:
-
This compound
-
Thiophenol derivative (1.1 equivalents)
-
Potassium carbonate (K2CO3) or sodium hydride (NaH) (1.2 equivalents)
-
N,N-Dimethylformamide (DMF) or ethanol
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the thiophenol derivative (1.1 eq.) in DMF or ethanol, add the base (K2CO3 or NaH) (1.2 eq.) at room temperature.
-
Stir the mixture for 15-30 minutes to ensure the formation of the thiolate.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Stir at room temperature or with gentle heating (50-70 °C) and monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reactivity with Oxygen Nucleophiles
The reaction with oxygen nucleophiles, such as alcohols and phenols, typically requires the formation of the more nucleophilic alkoxide or phenoxide. These reactions often necessitate the use of a strong base.
Experimental Protocol: Synthesis of a 2-Alkoxy-N,N-dimethylpyrimidin-4-amine
Materials:
-
This compound
-
Alcohol (can be used as solvent)
-
Sodium hydride (NaH) or sodium metal (1.2 equivalents)
-
Standard glassware for anhydrous reactions under an inert atmosphere
Procedure:
-
In a flame-dried flask under an inert atmosphere, carefully add sodium hydride or sodium metal (1.2 eq.) to the anhydrous alcohol at 0 °C to generate the alkoxide.
-
Once the base has fully reacted (cessation of hydrogen evolution), add this compound (1.0 eq.).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, carefully quench the excess sodium hydride/alkoxide with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
For the formation of carbon-carbon and carbon-nitrogen bonds where SNAr reactions are not feasible or efficient, palladium-catalyzed cross-coupling reactions are invaluable tools. The Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are particularly relevant.[1][2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the coupling of this compound with a wide range of primary and secondary amines under milder conditions than typically required for SNAr.[1][3]
Figure 2: General scheme of the Buchwald-Hartwig amination.
Key Experimental Parameters:
-
Catalyst: A palladium source such as Pd2(dba)3 or Pd(OAc)2 is commonly used.
-
Ligand: Bulky, electron-rich phosphine ligands like Xantphos, RuPhos, or SPhos are crucial for an efficient catalytic cycle.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) is required.
-
Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are typically employed.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an organoboron reagent (boronic acid or boronic ester).[2]
Figure 3: General scheme of the Suzuki-Miyaura coupling.
Key Experimental Parameters:
-
Catalyst: Palladium catalysts such as Pd(PPh3)4 or a combination of a Pd(II) source and a phosphine ligand are effective.
-
Base: An aqueous solution of a base like K2CO3, Na2CO3, or Cs2CO3 is typically used.
-
Solvent: A two-phase solvent system, such as toluene/water or 1,4-dioxane/water, is common.
Quantitative Data Summary
| Nucleophile Class | Typical Conditions | Expected Reactivity |
| Amines (SNAr) | High temperature (100-150 °C), polar aprotic solvent (DMF, DMSO), base (DIPEA) | Moderate; requires forcing conditions due to the deactivating 4-amino group. |
| Thiols (SNAr) | Room temperature to moderate heating (50-80 °C), polar solvent (DMF, EtOH), base (K2CO3) | Good; thiolate is a strong nucleophile. |
| Alcohols (SNAr) | Reflux in alcohol with a strong base (NaH, Na) | Moderate to good; requires formation of the alkoxide. |
| Amines (Buchwald-Hartwig) | 80-110 °C, Pd catalyst, phosphine ligand, strong base (NaOtBu), anhydrous solvent (toluene) | Good to excellent; broad scope of amines. |
| Organoborons (Suzuki) | 80-100 °C, Pd catalyst, phosphine ligand, aqueous base (K2CO3), two-phase solvent | Good to excellent; versatile C-C bond formation. |
Conclusion and Future Outlook
This compound is a valuable building block in medicinal chemistry, offering a handle for diverse functionalization at the C2 position. Its reactivity is governed by a balance between the electron-deficient nature of the pyrimidine ring and the deactivating effect of the 4-dimethylamino group. While nucleophilic aromatic substitution often requires forcing conditions, palladium-catalyzed cross-coupling reactions provide milder and more versatile alternatives.
This guide has provided a foundational understanding of the reactivity of this important intermediate, along with practical experimental protocols. As the demand for novel pyrimidine-based therapeutics continues to grow, further exploration of the reactivity of this compound, including the development of novel catalytic systems and the investigation of its reactivity with a broader range of nucleophiles, will undoubtedly lead to the discovery of new and valuable molecules.
References
The Emerging Therapeutic Potential of N,N-dimethylpyrimidin-4-amine Derivatives: A Technical Guide for Drug Discovery
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Among its vast chemical space, derivatives of N,N-dimethylpyrimidin-4-amine are emerging as a promising class of compounds with a diverse range of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into N,N-dimethylpyrimidin-4-amine derivatives, with a focus on their potential as anticancer, antimicrobial, and kinase-inhibiting agents. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data, field-proven experimental protocols, and the causal reasoning behind strategic molecular design.
Introduction: The Pyrimidine Scaffold and the Significance of the N,N-dimethylaminopyrimidine Core
The pyrimidine ring is a fundamental heterocyclic aromatic compound and a key structural component of nucleobases such as cytosine, thymine, and uracil. This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the development of novel therapeutics. The strategic functionalization of the pyrimidine core allows for the fine-tuning of its physicochemical properties and biological target interactions.
The N,N-dimethylpyrimidin-4-amine moiety, in particular, offers a unique combination of features. The dimethylamino group acts as a strong electron-donating group, influencing the electronic distribution of the pyrimidine ring and potentially enhancing its interaction with biological targets. Furthermore, its basic nature can facilitate the formation of salt forms, which is often advantageous for drug formulation and bioavailability. This guide will delve into the tangible evidence supporting the therapeutic promise of this specific chemical scaffold.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Derivatives of the aminopyrimidine core have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cell cycle regulation and signal transduction.
Mechanism of Action: Inhibition of Cyclin-Dependent Kinases (CDKs)
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a critical role in orchestrating the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. N-(pyridin-3-yl)pyrimidin-4-amine analogues, which are structurally related to N,N-dimethylpyrimidin-4-amine derivatives, have been identified as potent CDK2 inhibitors.[1] Inhibition of CDK2 leads to cell cycle arrest, primarily at the G1/S and G2/M phases, and can induce apoptosis in cancer cells.[1][2]
Below is a conceptual diagram illustrating the role of CDK2 in the cell cycle and the impact of its inhibition.
Caption: Inhibition of the Cyclin E/CDK2 complex by N,N-dimethylpyrimidin-4-amine derivatives can halt the cell cycle progression into the S phase.
Quantitative Cytotoxicity Data
The antiproliferative efficacy of aminopyrimidine derivatives has been demonstrated across a range of cancer cell lines. While specific data for a broad series of N,N-dimethylpyrimidin-4-amine derivatives is emerging, the activity of closely related analogs provides a strong rationale for their development.
| Compound Class | Cancer Cell Line | IC50 / EC50 (µM) | Reference |
| N-(pyridin-3-yl)pyrimidin-4-amine analogues | MV4-11 (Leukemia) | 0.83 | [1] |
| HT-29 (Colon) | 2.12 | [1] | |
| MCF-7 (Breast) | 3.12 | [1] | |
| HeLa (Cervical) | 8.61 | [1] | |
| Aminopyrimidine derivatives (N-benzyl analog) | Glioblastoma | ~4-8 | [3] |
| Triple-Negative Breast Cancer | ~4-8 | [3] | |
| Oral Squamous Cell Carcinoma | ~4-8 | [3] | |
| Colon Cancer | ~4-8 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N,N-dimethylpyrimidin-4-amine derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Antimicrobial Activity: A New Frontier in Combating Infectious Diseases
The pyrimidine scaffold is also present in several established antimicrobial agents. The exploration of N,N-dimethylpyrimidin-4-amine derivatives in this therapeutic area is a logical and promising extension of their known biological activities.
Spectrum of Activity
Recent studies have shown that certain pyrimidine derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, some 4-amino-6-aryl-2-(dimethylamino)-pyrimidine-5-carbonitriles have demonstrated notable antimicrobial effects.[4]
Quantitative Antimicrobial Data
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrimidine derivatives | Staphylococcus aureus (Gram-positive) | Varies by derivative | [5] |
| Escherichia coli (Gram-negative) | Varies by derivative | [5] | |
| 4-amino-6-aryl-2-(dimethylamino)-pyrimidine-5-carbonitrile | Staphylococcus aureus | - | [4] |
| Bacillus subtilis | - | [4] | |
| Escherichia coli | - | [4] |
Note: Specific MIC values for a broad range of N,N-dimethylpyrimidin-4-amine derivatives are an active area of research. The table indicates the potential based on related structures.
Experimental Protocol: Broth Microdilution for MIC Determination
Principle: This method determines the MIC of a compound by testing its ability to inhibit the growth of a standardized inoculum of bacteria in a liquid nutrient broth.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the N,N-dimethylpyrimidin-4-amine derivatives in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).
Kinase Inhibition: Precision Targeting of Cellular Signaling
The ability of pyrimidine derivatives to act as hinge-binding motifs in the ATP-binding pocket of kinases is well-established. This makes them ideal scaffolds for the design of potent and selective kinase inhibitors.
Key Kinase Targets
As previously discussed, CDK2 is a primary target for anticancer therapy. Additionally, other kinases implicated in cancer progression, such as Polo-like kinase 4 (PLK4) , are also potently inhibited by aminopyrimidine derivatives.[6]
Quantitative Kinase Inhibition Data
The inhibitory potency of a compound against a specific kinase is measured by its IC₅₀ value.
| Compound Class | Kinase Target | IC₅₀ (nM) | Reference |
| N-(pyridin-3-yl)pyrimidin-4-amine analogues | CDK2/cyclin A2 | 64.42 | [1] |
| Aminopyrimidine derivatives | PLK4 | 6.7 | [6] |
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following diagram outlines a general workflow for assessing the inhibitory activity of N,N-dimethylpyrimidin-4-amine derivatives against a target kinase.
Caption: A generalized workflow for determining the in vitro kinase inhibitory activity of test compounds.
Synthesis Strategies and Structure-Activity Relationships (SAR)
The synthesis of N,N-dimethylpyrimidin-4-amine derivatives can be achieved through various established synthetic routes. A common approach involves the reaction of a suitable pyrimidine precursor with dimethylamine.
Representative Synthesis Protocol
The synthesis of 4-amino-6-aryl-2-(dimethylamino)-pyrimidine-5-carbonitrile derivatives can be achieved by reacting 4-amino-2-chloro-6-aryl-pyrimidine-5-carbonitrile with a dimethylamine solution in refluxing absolute ethanol.[4]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 4-amino-2-chloro-6-aryl-pyrimidine-5-carbonitrile in absolute ethanol.
-
Addition of Reagent: Add an excess of dimethylamine solution to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for the required duration (e.g., 3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality in Molecular Design: Structure-Activity Relationships
The biological activity of N,N-dimethylpyrimidin-4-amine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring and any appended functionalities. For kinase inhibitors, for example, specific substitutions are designed to interact with key amino acid residues in the ATP-binding pocket, thereby enhancing potency and selectivity. The exploration of different aryl groups at the 6-position and various linkers and functional groups attached to the 4-amino moiety are critical for optimizing the desired biological activity.
Conclusion and Future Directions
N,N-dimethylpyrimidin-4-amine derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. The existing body of evidence strongly supports their potential as anticancer, antimicrobial, and kinase-inhibiting compounds. Future research should focus on the synthesis and evaluation of a broader range of derivatives to establish comprehensive structure-activity relationships. Furthermore, in-depth mechanistic studies are required to fully elucidate their modes of action and to identify novel biological targets. The strategic exploration of this chemical space holds significant promise for addressing unmet needs in oncology and infectious diseases.
References
- 1. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-chloro-N,N-dimethylpyrimidin-4-amine: Synthesis, Reactivity, and Applications in Medicinal Chemistry
Abstract: This guide provides an in-depth analysis of 2-chloro-N,N-dimethylpyrimidin-4-amine, a pivotal building block in modern synthetic and medicinal chemistry. We explore its regioselective synthesis from 2,4-dichloropyrimidine, detailing the mechanistic principles that govern its formation. The core of this document focuses on the compound's synthetic utility, primarily through Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions at the C2 position. Detailed, field-proven protocols are provided for key transformations, contextualized with insights into their application in the synthesis of biologically active molecules, particularly kinase inhibitors. This paper is intended for researchers and professionals in drug discovery and process development, offering a blend of theoretical grounding and practical, actionable methodologies.
Introduction: The Primacy of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery. As an essential component of nucleobases in DNA and RNA, its structure is fundamental to biological systems.[1] This inherent biocompatibility, combined with its unique electronic properties, makes the pyrimidine nucleus a frequent feature in a vast array of therapeutic agents.[2] Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3]
Within this class, the 2,4-disubstituted aminopyrimidine motif is particularly prominent, forming the core of numerous approved and investigational protein kinase inhibitors.[4][5] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers. The pyrimidine scaffold serves as an excellent "hinge-binding" motif, forming critical hydrogen bonds within the ATP-binding site of many kinases.
This guide focuses on This compound , a versatile and economically significant intermediate. Its value lies in its differentiated reactivity: the C4-position is occupied by a stable dimethylamino group, while the C2-position bears a labile chlorine atom. This chlorine is primed for displacement by a wide range of nucleophiles or for participation in cross-coupling reactions, making the molecule an ideal substrate for late-stage diversification in drug development campaigns.[6][7]
Physicochemical & Spectroscopic Data
Proper characterization is the bedrock of synthetic chemistry. The key properties of this compound are summarized below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 31058-81-8 |
| Molecular Formula | C₆H₈ClN₃ |
| Molecular Weight | 157.61 g/mol |
| Appearance | Off-white to light yellow crystalline solid |
| Melting Point | 79-83 °C |
| Boiling Point | ~285 °C (Predicted) |
Spectroscopic Signature:
-
¹H NMR: Expect signals for the two methyl groups of the dimethylamino moiety (a singlet, ~3.1-3.2 ppm) and two doublets for the pyrimidine ring protons, typically in the aromatic region (~6.5 and ~8.1 ppm).
-
¹³C NMR: Signals corresponding to the methyl carbons, and four distinct aromatic carbons of the pyrimidine ring are expected.
-
Mass Spectrometry (EI): The molecular ion (M⁺) peak would be observed at m/z 157, with a characteristic M+2 peak at m/z 159 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.
Regioselective Synthesis: A Study in Controlled Reactivity
The standard synthesis of this compound is a classic example of controlling regioselectivity in a Nucleophilic Aromatic Substitution (SNAr) reaction.
The Precursor: 2,4-Dichloropyrimidine
The synthesis begins with the commercially available and highly reactive precursor, 2,4-dichloropyrimidine. The two chlorine atoms on this scaffold are not electronically equivalent. The C4 position is generally more susceptible to nucleophilic attack than the C2 position.[8]
The Reaction: Regioselective SNAr at C4
This enhanced reactivity at C4 is due to the superior ability of the para-nitrogen (N1) to stabilize the negative charge of the Meisenheimer intermediate formed during the nucleophilic attack. The attack of a nucleophile, such as dimethylamine, at C4 allows the developing negative charge to be delocalized onto the N1 nitrogen, which is more effective than the delocalization onto both ortho-nitrogens (N1 and N3) that occurs from an attack at C2.[9][10] By carefully controlling the reaction conditions (typically low temperature and stoichiometric control of the amine), the substitution can be halted cleanly after the first displacement at the C4 position.
Detailed Protocol: Synthesis of this compound
Disclaimer: This protocol is a representative procedure and should be performed by qualified personnel with appropriate safety precautions in a fume hood.
Materials:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Dimethylamine (2.0 M solution in THF, 1.1 eq)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,4-dichloropyrimidine (1.0 eq) and dissolve it in anhydrous THF (approx. 5-10 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add the non-nucleophilic base, triethylamine or DIPEA (1.2 eq). This is crucial for scavenging the HCl generated during the reaction, preventing the protonation and deactivation of the dimethylamine nucleophile.
-
Nucleophile Addition: Slowly add the dimethylamine solution (1.1 eq) dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. The use of a slight excess of the nucleophile ensures the complete consumption of the starting material.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 2,4-dichloropyrimidine is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with EtOAc. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining HCl) and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/EtOAc) or by flash column chromatography on silica gel to yield this compound as a white or off-white solid.
Core Reactivity as a Synthetic Building Block
With the C4 position selectively blocked, the C2-chloro group becomes the focal point for subsequent transformations, providing access to a diverse range of 2,4-disubstituted pyrimidines.
Nucleophilic Aromatic Substitution (SNAr) at C2
The primary utility of the title compound is as an electrophile in SNAr reactions. The electron-withdrawing nature of the pyrimidine ring nitrogens activates the C2-Cl bond towards displacement by a variety of nucleophiles, including primary and secondary amines, alcohols, and thiols.[11][12] This reaction is the cornerstone of building kinase inhibitor libraries.[7]
General Protocol: C2-Amination
-
Setup: In a reaction vessel, combine this compound (1.0 eq), the desired amine nucleophile (1.1-1.5 eq), and a suitable base such as K₂CO₃, Cs₂CO₃, or DIPEA (2.0-3.0 eq).
-
Solvent: Add a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF), 1,4-dioxane, or n-butanol.
-
Reaction: Heat the mixture to 80-120 °C and stir for 4-24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Workup & Purification: After cooling, the reaction is typically worked up by diluting with water and extracting the product with an organic solvent like EtOAc. Purification is achieved via column chromatography or recrystallization.
Causality Insight: The choice of base and solvent is critical. Inorganic bases like K₂CO₃ are often sufficient, but for less reactive amines or acid-sensitive substrates, a hindered organic base like DIPEA is preferred. Solvents like DMF or dioxane are used to achieve the high temperatures often required to drive these SNAr reactions to completion.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
Beyond SNAr, the C2-Cl bond is an effective handle for palladium-catalyzed C-C bond formation. The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron species, is a powerful tool for constructing biaryl or heteroaryl-aryl structures.[13][14] This reaction significantly expands the synthetic possibilities, allowing for the introduction of various aryl or heteroaryl fragments at the C2 position.[15]
General Protocol: C2-Arylation via Suzuki Coupling
-
Setup: To a microwave vial or Schlenk tube, add this compound (1.0 eq), the aryl- or heteroarylboronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., aqueous K₂CO₃ or Na₂CO₃, 2-3 eq).
-
Solvent System: Use a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O or Toluene/H₂O. The aqueous phase is essential for the function of the inorganic base.
-
Degassing: Thoroughly degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to 80-110 °C (conventional heating) or 100-150 °C (microwave irradiation) until the starting material is consumed (monitored by LC-MS).
-
Workup & Purification: After cooling, perform a standard aqueous workup followed by purification by flash chromatography to isolate the 2-aryl-N,N-dimethylpyrimidin-4-amine product.
Causality Insight: The choice of palladium catalyst and ligands is crucial for coupling unactivated chlorides. Catalysts like Pd(PPh₃)₄ are often effective, but for more challenging substrates, more advanced catalyst systems with electron-rich, bulky phosphine ligands may be required to facilitate the oxidative addition step, which is often rate-limiting for chloro-substrates.[16]
Workflow Visualization
The following diagrams illustrate the key synthetic pathways described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives via reagent-based cyclization of thiosemicarbazide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. studylib.net [studylib.net]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zenodo.org [zenodo.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes & Protocols: Buchwald-Hartwig Amination of 2-chloro-N,N-dimethylpyrimidin-4-amine
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic organic chemistry, particularly within the pharmaceutical industry. Aryl and heteroaryl amines are privileged scaffolds found in a vast array of biologically active molecules and approved drugs.[1] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for forging these critical linkages.[2][3] Its development revolutionized the synthesis of arylamines by offering a significant improvement over classical methods, which often suffered from harsh conditions and limited substrate scope.[2]
This guide focuses on a specific, yet highly relevant, application: the Buchwald-Hartwig amination of 2-chloro-N,N-dimethylpyrimidin-4-amine. The 2-aminopyrimidine core is a prevalent motif in medicinal chemistry, notably appearing in numerous kinase inhibitors.[1][4] The target substrate presents unique challenges typical of electron-rich heteroaryl chlorides. The chlorine at the C2 position is less reactive in oxidative addition compared to corresponding bromides or iodides.[5][6] Furthermore, the presence of multiple nitrogen atoms in the pyrimidine ring and the exocyclic dimethylamino group can lead to catalyst inhibition through competitive coordination to the palladium center.
Overcoming these obstacles requires a carefully optimized protocol. This document provides a comprehensive overview of the mechanistic considerations, a field-tested experimental protocol, and a troubleshooting guide to empower researchers in successfully applying this pivotal transformation.
Mechanistic Rationale and Key Parameter Selection
The efficacy of the Buchwald-Hartwig amination is dictated by the interplay of the palladium catalyst, a specialized ligand, a suitable base, and the reaction solvent. The generally accepted catalytic cycle provides a framework for understanding these choices.[2][6][7]
The Catalytic Cycle
The reaction proceeds through a sequence of elementary steps involving a Pd(0)/Pd(II) cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chloropyrimidine, forming a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides.[6][8]
-
Amine Coordination & Deprotonation: The incoming amine coordinates to the Pd(II) complex. The base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[6]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Catalyst System: The Ligand is Key
For challenging substrates like electron-rich heteroaryl chlorides, the choice of ligand is paramount. First-generation phosphine ligands are often ineffective.[2] Modern, bulky, electron-rich dialkylbiaryl phosphine ligands are required to facilitate the difficult oxidative addition and promote rapid reductive elimination.[9]
-
Why Bulky, Electron-Rich Ligands?
-
Steric Hindrance: The bulkiness of the ligand promotes the formation of a coordinatively unsaturated, 12-electron L-Pd(0) species, which is highly reactive in the oxidative addition step.[9] This bulk also prevents the formation of inactive palladium dimers and discourages catalyst inhibition by the substrate's nitrogen atoms.
-
Electron-Donating Properties: The electron-rich nature of the ligand increases the electron density on the palladium center, which facilitates the oxidative addition into the C-Cl bond and accelerates the final reductive elimination step.[9]
-
For the amination of this compound, ligands from the Buchwald (e.g., XPhos , BrettPhos ) or Hartwig groups are highly recommended.[8] BrettPhos, in particular, has shown excellent reactivity for C-N cross-coupling reactions involving primary amines and challenging heterocyclic partners.[7][8]
Base Selection: A Non-Nucleophilic Requirement
The base plays a crucial role in deprotonating the amine (or the N-H bond in the palladium-amine adduct) to generate the key palladium-amido intermediate.[10] The ideal base must be strong enough to effect deprotonation but sufficiently non-nucleophilic to avoid unwanted side reactions with the electrophile.
-
Common Choices:
-
Sodium tert-butoxide (NaOtBu): A strong, sterically hindered base that is widely effective.
-
Lithium bis(trimethylsilyl)amide (LiHMDS): An exceptionally strong, non-nucleophilic base that can be advantageous for less acidic amines or when functional group tolerance is a concern.[7]
-
Potassium Phosphate (K₃PO₄) or Carbonate (K₂CO₃): Weaker bases that can be used in some systems, but may require higher temperatures or longer reaction times for a challenging chloride substrate.[7]
-
For this protocol, NaOtBu is the recommended starting point due to its proven efficacy in a wide range of Buchwald-Hartwig reactions.[4][11]
Solvent and Temperature: Ensuring a Homogeneous and Energetic Environment
The solvent must be anhydrous and capable of dissolving the reagents while remaining inert to the reaction conditions.
-
Common Solvents: Toluene, 1,4-dioxane, and THF are frequently used.[5][12] Toluene is often an excellent choice as it is non-coordinating and has a high boiling point, allowing for elevated reaction temperatures which are often necessary for activating aryl chlorides.[6][12]
-
Inert Atmosphere: These reactions are highly sensitive to oxygen, which can oxidize the phosphine ligands and the Pd(0) catalyst, leading to deactivation.[7] Therefore, rigorous degassing of the solvent and maintaining an inert atmosphere (Nitrogen or Argon) is critical for success.
-
Temperature: The coupling of aryl chlorides typically requires heating, often in the range of 80-110 °C, to drive the rate-limiting oxidative addition step.[5]
Detailed Experimental Protocol
This protocol describes the coupling of this compound with a generic primary amine (e.g., aniline) as a representative example.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | C₆H₈ClN₃ | 157.60 | 1.0 | 158 mg |
| Aniline (example amine) | C₆H₇N | 93.13 | 1.2 | 112 mg (110 µL) |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 0.02 (2 mol%) | 4.5 mg |
| BrettPhos | C₃₅H₄₆O₃P₂ | 588.68 | 0.04 (4 mol%) | 23.5 mg |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 1.4 | 135 mg |
| Toluene (anhydrous) | C₇H₈ | 92.14 | - | 5.0 mL |
Safety Precaution: Handle all reagents and solvents in a well-ventilated fume hood. Palladium compounds are toxic. Sodium tert-butoxide is corrosive and moisture-sensitive. Anhydrous solvents can be flammable. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Buchwald-Hartwig amination protocol.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 25 mL Schlenk tube or reaction vial equipped with a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol), BrettPhos (23.5 mg, 0.04 mmol), this compound (158 mg, 1.0 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Inerting the Atmosphere: Seal the vessel with a rubber septum. Evacuate the tube under high vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent and Reagent Addition: Through the septum, add 5.0 mL of anhydrous, degassed toluene via syringe. Stir the mixture for 5-10 minutes at room temperature to allow for pre-catalyst formation. Following this, add the aniline (110 µL, 1.2 mmol) via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 100 °C. Stir the reaction vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS to check for the consumption of the starting material.
-
Workup: Once the reaction is complete, remove the vessel from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired N-aryl-2-amino-pyrimidine product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Organometallic reactions can be sensitive to subtle variations in reagent quality or technique.[5]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Impure or wet solvent/reagents.3. Insufficient temperature. | 1. Ensure a rigorously inert atmosphere; use fresh catalyst and ligand.2. Use freshly opened anhydrous solvent; dry reagents thoroughly.3. Increase temperature to 110-120 °C (if using toluene). |
| Dehalogenation of Starting Material | A known side reaction where the aryl chloride is reduced to an Ar-H bond.[5] | 1. Use a slightly lower temperature.2. Ensure the base is added last or that the reaction is heated promptly after all additions.3. Screen alternative ligands (e.g., RuPhos). |
| Formation of Biaryl Side Products | Homocoupling of the aryl chloride.[13] | 1. Lower the catalyst loading (1-1.5 mol%).2. Ensure the amine is present in a slight excess (1.2-1.3 eq.). |
| Difficulty in Purification | Product co-elutes with ligand-derived byproducts (e.g., phosphine oxide). | 1. Perform an aqueous wash with 1M HCl to extract the basic product, then basify and re-extract.2. Use a different chromatography solvent system. |
References
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes: Robust Suzuki-Miyaura Coupling Protocol for the Synthesis of 2-Aryl-N,N-dimethylpyrimidin-4-amines
Abstract
This application note provides a comprehensive, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-chloro-N,N-dimethylpyrimidin-4-amine with a variety of aryl- and heteroarylboronic acids. Pyrimidine derivatives are foundational scaffolds in medicinal chemistry, recognized for their prevalence in numerous therapeutic agents, including kinase inhibitors and other targeted therapies.[1][2][3] The ability to efficiently forge carbon-carbon bonds at the C2 position of the pyrimidine ring is therefore of critical importance to drug discovery and development professionals. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering researchers the insights needed to adapt and troubleshoot the protocol for their specific research needs. We address the inherent challenges of using an electron-rich heteroaryl chloride and provide a robust methodology designed for high-yield synthesis of diverse 2-substituted pyrimidine libraries.
Introduction: The Strategic Importance of 2-Substituted Pyrimidines
The pyrimidine core is a privileged structure in drug design, forming the backbone of numerous FDA-approved drugs for oncology, infectious diseases, and cardiovascular conditions.[1][2][3] Specifically, substitution at the 2-position of a 4-aminopyrimidine scaffold is a common motif in potent and selective kinase inhibitors. The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for creating C-C bonds.[4] Its tolerance of a wide array of functional groups, operational simplicity, and the commercial availability of a vast library of boronic acids make it an indispensable tool in modern synthesis.[5]
However, the coupling of heteroaryl chlorides, such as this compound, presents distinct challenges compared to their more reactive bromide or iodide counterparts.[6][7] The C-Cl bond is stronger and less readily undergoes oxidative addition to the palladium catalyst, which is the rate-determining step in many cross-coupling cycles.[7] Furthermore, the Lewis basic nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[8][9] This necessitates a carefully optimized catalytic system, employing electron-rich, sterically hindered ligands to promote efficient catalysis and achieve high product yields.[10][11] This document provides a validated protocol to overcome these challenges.
The Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the Suzuki-Miyaura reaction mechanism is crucial for rational optimization and troubleshooting. The widely accepted catalytic cycle proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[12][13][14]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the this compound. This step forms a Pd(II) intermediate. This is often the slowest step, particularly with less reactive aryl chlorides.[7][15]
-
Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium center. Prior to this, the boronic acid must be activated by a base to form a more nucleophilic borate species.[4][5][16] The halide on the palladium complex is exchanged for the aryl group from the boronate.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[12][15]
Below is a diagram illustrating this fundamental process.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Protocol: Suzuki Coupling of this compound
This protocol is optimized for a 0.5 mmol scale reaction. Reagents and solvents should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[9]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Suggested Supplier |
| This compound | 2877-53-4 | 157.61 | Commercial |
| Aryl/Heteroarylboronic Acid | Variable | Variable | Commercial |
| SPhos Pd G2 (Second Generation Precatalyst) | 1445085-82-4 | 709.38 | Commercial |
| Potassium Phosphate Tribasic (K₃PO₄) | 7778-53-2 | 212.27 | Commercial |
| 1,4-Dioxane (Anhydrous, ≥99.8%) | 123-91-1 | 88.11 | Commercial |
| Deionized Water | 7732-18-5 | 18.02 | N/A |
Experimental Procedure
Figure 2: Step-by-step experimental workflow for the Suzuki coupling protocol.
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (78.8 mg, 0.5 mmol, 1.0 equiv).
-
Addition of Reagents: In the open air, add the desired aryl- or heteroarylboronic acid (0.6 mmol, 1.2 equiv), potassium phosphate tribasic (K₃PO₄, 212 mg, 1.0 mmol, 2.0 equiv), and SPhos Pd G2 precatalyst (10.6 mg, 0.015 mmol, 3 mol%).
-
Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (4.0 mL) followed by degassed deionized water (1.0 mL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 2 to 12 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and saturated aqueous sodium chloride (brine, 1 x 15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-N,N-dimethylpyrimidin-4-amine product.
Rationale for Protocol Choices & Optimization
The selection of each component in this protocol is based on established principles for overcoming the challenges of coupling heteroaryl chlorides.[11]
-
Catalyst System (SPhos Pd G2): Standard catalysts like Pd(PPh₃)₄ often fail with electron-rich heteroaryl chlorides due to slow oxidative addition and potential catalyst poisoning.[6][17] We recommend a second-generation (G2) Buchwald precatalyst, SPhos Pd G2.
-
SPhos Ligand: SPhos is a bulky, electron-rich biaryl phosphine ligand. Its steric bulk promotes the reductive elimination step and prevents the formation of inactive palladium-bridged dimers.[11] Its strong electron-donating character facilitates the difficult oxidative addition of the C-Cl bond.[10]
-
G2 Precatalyst: Buchwald precatalysts are air-stable Pd(II) complexes that efficiently generate the active Pd(0) species in situ. This ensures a reliable and reproducible initiation of the catalytic cycle and avoids issues with handling pyrophoric or unstable Pd(0) sources.[15]
-
-
Base (K₃PO₄): A moderately strong base is required to activate the boronic acid, forming the reactive boronate species.[16][18] While stronger bases like NaOH can be used, K₃PO₄ is an excellent choice as it is effective but generally does not promote side reactions or degradation of sensitive functional groups.[8] It is an inorganic base with good solubility in the aqueous phase of the solvent system.
-
Solvent System (1,4-Dioxane/Water): A biphasic solvent system is often optimal for Suzuki couplings.[19]
-
1,4-Dioxane: This aprotic, polar solvent effectively solubilizes the organic starting materials and the palladium catalyst complex.
-
Water: Water is essential for dissolving the inorganic base (K₃PO₄) and facilitating the formation of the boronate anion, which is crucial for the transmetalation step.[20] Rigorous degassing of the water is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[9]
-
-
Temperature (100 °C): The increased energy is necessary to overcome the activation barrier for the oxidative addition of the relatively inert C-Cl bond.[7] Microwave-assisted heating can also be an effective alternative to shorten reaction times.[19][21]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.[9]2. Poor quality or wet reagents/solvents.3. Catalyst poisoning by the substrate.[8] | 1. Ensure rigorous degassing of solvents and maintain a positive inert gas pressure.2. Use fresh, anhydrous solvents and high-purity reagents.3. Increase catalyst loading to 5 mol%. Screen other bulky ligands (e.g., XPhos, RuPhos). |
| Protodeborylation | Hydrolysis of the boronic acid starting material back to the corresponding arene. This is common with electron-deficient or some heteroaryl boronic acids.[15] | 1. Use boronate esters (e.g., pinacol esters), which are more stable.2. Use a milder base like K₂CO₃ or an anhydrous base like CsF in an anhydrous solvent system.3. Decrease reaction time or temperature if possible. |
| Homocoupling of Boronic Acid | Often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), promoting this side reaction.[15] | 1. Improve degassing procedures for all solvents.2. Ensure the reaction is maintained under a strictly inert atmosphere. |
| Formation of Byproducts | Degradation of starting materials or product under harsh conditions. | 1. Lower the reaction temperature and extend the reaction time.2. Screen alternative solvent systems (e.g., Toluene/Water, THF/Water). |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of 2-aryl-N,N-dimethylpyrimidin-4-amines, which are valuable scaffolds in drug discovery. The protocol detailed in this application note is specifically designed to address the low reactivity of the heteroaryl chloride starting material by employing a modern, highly active palladium precatalyst system. By understanding the mechanistic principles behind the choice of catalyst, base, and solvent, researchers can confidently apply this methodology to generate diverse libraries of compounds and troubleshoot any challenges that may arise. This robust and reproducible protocol serves as a reliable starting point for the synthesis of key intermediates in the development of novel therapeutics.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed C-N Coupling with 2-Chloropyrimidines
Introduction: The Strategic Importance of 2-Aminopyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, 2-aminopyrimidines are privileged structures found in a multitude of approved drugs and clinical candidates, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6][7] The ability to efficiently synthesize substituted 2-aminopyrimidines is therefore of paramount importance to drug discovery and development programs.[8]
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines, offering a versatile and highly efficient method for the formation of carbon-nitrogen (C-N) bonds.[9][10][11][12] This guide provides a comprehensive overview of the application of this powerful transformation to the synthesis of 2-aminopyrimidines from 2-chloropyrimidines, a readily available and cost-effective starting material. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into troubleshooting common challenges.
Theoretical Background: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide (or pseudohalide) and an amine in the presence of a base.[10][13] The reaction has seen significant evolution since its discovery, with the development of sophisticated catalyst systems that enable the coupling of a wide array of substrates under increasingly mild conditions.[10]
For less reactive substrates such as 2-chloropyrimidines, the choice of catalyst system—comprising a palladium precursor and a supporting ligand—is critical to achieving high efficiency.[14] The oxidative addition of the C-Cl bond to the palladium(0) center is often the rate-limiting step for chloroarenes, necessitating the use of electron-rich and sterically hindered ligands to facilitate this process.[14]
The Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0)/palladium(II) couple.[13][15]
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active palladium(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of the 2-chloropyrimidine, forming a palladium(II) complex.[13]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[13][16][17]
-
Reductive Elimination: The final step is the reductive elimination of the desired 2-aminopyrimidine product, which regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[13][18]
Experimental Protocols
General Considerations
-
Inert Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen, which can deactivate the catalyst.[14] All reactions should be performed under an inert atmosphere of argon or nitrogen using standard Schlenk techniques or in a glovebox.
-
Solvent and Reagent Purity: The use of dry, degassed solvents is crucial for reproducible results.[14] Reagents should be of high purity.
-
Safety: Always consult the Safety Data Sheet (SDS) for all reagents before use. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Recommended Catalyst Systems for 2-Chloropyrimidines
The successful coupling of 2-chloropyrimidines hinges on the selection of an appropriate catalyst system. Due to the lower reactivity of the C-Cl bond, highly active catalysts are required.[14]
| Component | Recommended Reagents | Rationale |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | These are common and reliable sources of palladium(0) (or are readily reduced in situ to palladium(0)).[19][20][21][22] |
| Ligand | Bulky, Electron-Rich Phosphines: XPhos, RuPhos, BrettPhos | These ligands are essential for promoting the oxidative addition of the C-Cl bond and facilitating reductive elimination.[10][14][18][23] |
| Base | Strong, Non-nucleophilic Bases: NaOtBu, LiHMDS | A strong base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[13] |
| Solvent | Toluene, 1,4-Dioxane, THF | These are common solvents for Buchwald-Hartwig aminations, and their choice can influence reaction rates and yields.[13][14] |
General Protocol for the Buchwald-Hartwig Amination of a 2-Chloropyrimidine with a Primary Amine
This protocol provides a general starting point for the C-N coupling of a 2-chloropyrimidine with a primary amine. Optimization of reaction conditions may be necessary for specific substrates.
Diagram of the Experimental Workflow
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 19. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 20. Palladium precursor products | Johnson Matthey | Johnson Matthey [matthey.com]
- 21. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 2-Chloro-N,N-dimethylpyrimidin-4-amine
Introduction: The Pyrimidine Scaffold in Kinase Inhibitor Design
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved drugs, particularly in the realm of kinase inhibitors.[1][2] Its nitrogen-rich aromatic system allows for multiple points of substitution, enabling the fine-tuning of steric and electronic properties to achieve high potency and selectivity against specific kinase targets.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[2][3] Consequently, the development of small molecule kinase inhibitors remains a primary focus of modern drug discovery.
This application note provides a detailed guide to the synthesis of kinase inhibitors using 2-chloro-N,N-dimethylpyrimidin-4-amine as a key building block. This versatile intermediate offers a strategic advantage in the synthesis of 2,4-disubstituted pyrimidine libraries. The presence of a chloro group at the 2-position provides a reactive site for nucleophilic aromatic substitution (SNAr), while the dimethylamino group at the 4-position modulates the electronic properties of the ring and can serve as a key interaction point with the target kinase or be a precursor for further functionalization. We will explore the fundamental synthetic strategies, provide detailed experimental protocols, and discuss the structure-activity relationships (SAR) of the resulting kinase inhibitors.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic route for elaborating this compound into a diverse range of kinase inhibitors is the nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the electron-deficient pyrimidine ring is attacked by a nucleophile, leading to the displacement of the chloride leaving group at the C2 position.[4][5]
The reactivity of the C2-chloro substituent is enhanced by the electron-withdrawing nature of the pyrimidine nitrogens. This allows for the efficient introduction of various nucleophiles, most commonly anilines and other amines, to generate N2-substituted-N4,N4-dimethylpyrimidine-2,4-diamines. These moieties are frequently found in potent kinase inhibitors, where they often form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[2]
Figure 1: General workflow for the synthesis of kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of this compound (Starting Material)
While this compound is commercially available, this protocol outlines a common laboratory-scale synthesis from 2,4-dichloropyrimidine for contexts where the starting material needs to be prepared.
Materials:
-
2,4-Dichloropyrimidine
-
Dimethylamine (40% solution in water)
-
Tetrahydrofuran (THF)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred solution of 2,4-dichloropyrimidine (1.0 eq) in THF, slowly add a 40% aqueous solution of dimethylamine (2.2 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.
Protocol 2: General Procedure for the Microwave-Assisted Synthesis of N²-Aryl-N⁴,N⁴-dimethylpyrimidine-2,4-diamines
This protocol describes a general and efficient microwave-assisted method for the coupling of this compound with various aniline derivatives.[4][5] Microwave irradiation often leads to significantly reduced reaction times and improved yields compared to conventional heating.[4]
Materials:
-
This compound
-
Substituted aniline (1.1 eq)
-
Ethanol
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 eq) and the desired substituted aniline (1.1 eq) in ethanol.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 160 °C for 10-20 minutes.
-
Monitor the reaction by TLC to ensure completion.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N²-aryl-N⁴,N⁴-dimethylpyrimidine-2,4-diamine.
Data Presentation: Representative Synthesized Kinase Inhibitors
The following table summarizes the synthesis of representative N²-aryl-N⁴,N⁴-dimethylpyrimidine-2,4-diamines using the general microwave-assisted protocol.
| Compound ID | Aniline Derivative | Yield (%) |
| 1a | Aniline | 85 |
| 1b | 4-Fluoroaniline | 82 |
| 1c | 3-Methoxyaniline | 88 |
| 1d | 4-(Trifluoromethyl)aniline | 75 |
Structure-Activity Relationship (SAR) and Target Kinases
The 2,4-diaminopyrimidine scaffold is a versatile hinge-binding motif that can be adapted to target a wide range of kinases.[1] The nature of the substituent at the N²-position, introduced via the SNAr reaction, plays a crucial role in determining the potency and selectivity of the inhibitor.
-
Epidermal Growth Factor Receptor (EGFR): Many EGFR inhibitors feature a 2,4-dianilinopyrimidine core.[6] The aniline at the N²-position often bears additional functional groups that extend into the solvent-exposed region of the ATP-binding pocket, allowing for further optimization of potency and pharmacokinetic properties.[6]
-
Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is common in many cancers.[3] 2,4-diaminopyrimidine derivatives have been developed as potent Aurora kinase inhibitors.[3] The substituents on the N²-aryl ring can be modified to achieve selectivity for different Aurora kinase family members.
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their aberrant activity is a hallmark of cancer.[7] Selective CDK inhibitors based on the 2,4-diaminopyrimidine scaffold have been reported, where the N²-substituent is crucial for achieving selectivity over other kinases.[7]
Figure 2: Inhibition of a typical receptor tyrosine kinase signaling pathway.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of kinase inhibitors. The straightforward and robust nucleophilic aromatic substitution protocols, particularly with the aid of microwave synthesis, provide a clear and efficient path for the generation of diverse compound libraries. By leveraging the principles of SNAr chemistry, researchers can systematically explore the structure-activity relationships of N²-substituted-N⁴,N⁴-dimethylpyrimidine-2,4-diamines, paving the way for the discovery of novel therapeutic agents targeting a range of kinases implicated in human diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00833H [pubs.rsc.org]
- 5. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Catalyst and Ligand Selection for the Cross-Coupling of 2-Chloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Opportunity of 2-Chloropyrimidine
The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in a significant percentage of small-molecule drugs approved by the FDA.[1] Its prevalence stems from its ability to act as a bioisostere for other aromatic systems and its capacity for hydrogen bonding, which can enhance pharmacokinetic properties.[2] 2-Substituted pyrimidines are particularly valuable motifs found in numerous kinase inhibitors and other therapeutic agents.[1]
The synthesis of these crucial compounds often relies on the cross-coupling of 2-chloropyrimidine. However, this substrate presents a distinct challenge. While the electron-deficient nature of the pyrimidine ring activates the C2-Cl bond compared to a simple chlorobenzene, it remains significantly less reactive than its bromo or iodo counterparts.[3][4] Consequently, the oxidative addition of the palladium catalyst to the C-Cl bond is often the rate-limiting step, demanding a highly active catalytic system.[4] Furthermore, the nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, potentially leading to catalyst deactivation or inhibition.[5]
Judicious selection of the catalyst and, most critically, the ancillary ligand is paramount to overcoming these hurdles. The right ligand system not only facilitates the challenging C-Cl bond activation but also stabilizes the active catalyst and promotes the efficient formation of the desired C-C, C-N, or C-O bond. This guide provides a detailed analysis of catalyst and ligand selection for the most common cross-coupling reactions of 2-chloropyrimidine, supported by field-proven protocols and troubleshooting advice.
Core Principles: Understanding the Catalyst System
At the heart of these transformations is a palladium-catalyzed cycle. While specific intermediates may vary, the fundamental steps remain consistent: oxidative addition, coordination/transmetalation, and reductive elimination. The ligand's role is not passive; it actively participates in and influences the rate and efficiency of each step.
References
Application Notes and Protocols: Mastering the Reactivity of 2-Chloropyrimidine through Solvent and Base Selection
Introduction: The Strategic Importance of 2-Chloropyrimidine in Drug Discovery
2-Chloropyrimidine stands as a cornerstone electrophile in the synthesis of a vast array of biologically active molecules.[1] Its prevalence in medicinal chemistry stems from the pyrimidine core, a key structural motif in nucleosides and nucleotides, making pyrimidine derivatives prime candidates for interacting with a multitude of biological targets.[2] The chlorine atom at the 2-position, activated by the electron-withdrawing nature of the two ring nitrogens, renders this position highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the lynchpin for constructing diverse molecular architectures, from kinase inhibitors to antiviral agents.[3]
However, harnessing the full synthetic potential of 2-chloropyrimidine requires a nuanced understanding of the factors that govern its reactivity. The choice of solvent and base is not merely a matter of solubility or acid-base chemistry; these parameters profoundly influence reaction kinetics, yields, and even regioselectivity in more complex systems. This guide provides a detailed exploration of these effects, offering both mechanistic insights and practical, field-tested protocols to empower researchers in their synthetic endeavors.
The Heart of the Reaction: Understanding the SNAr Mechanism
The reaction of 2-chloropyrimidine with a nucleophile proceeds via a well-established two-step SNAr mechanism. This process is distinct from SN1 and SN2 reactions more commonly associated with aliphatic systems.
The key steps are:
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient C2 carbon of the pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer or σ-complex. This is typically the rate-determining step.
-
Leaving Group Departure: The chloride ion is expelled, restoring the aromaticity of the pyrimidine ring and yielding the final substituted product.
The stability of the Meisenheimer complex is paramount to the reaction's success. The electron-withdrawing nitrogen atoms of the pyrimidine ring are crucial for stabilizing the negative charge of this intermediate.
The Role of the Solvent: More Than Just a Medium
The solvent plays a multifaceted role in SNAr reactions, influencing the solubility of reactants, the solvation of intermediates and transition states, and the nucleophilicity of the attacking species.[4][5][6]
Polar Aprotic Solvents: The Workhorses of SNAr
Solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) are frequently the solvents of choice for SNAr reactions on 2-chloropyrimidine. Their efficacy stems from several key properties:
-
High Dielectric Constant: These solvents effectively solvate charged species, including the anionic Meisenheimer complex, thereby stabilizing it and lowering the activation energy of the reaction.
-
Lack of Hydrogen Bonding with the Nucleophile: Unlike protic solvents, polar aprotic solvents do not form strong hydrogen bonds with anionic nucleophiles. This leaves the nucleophile "naked" and highly reactive, accelerating the initial attack on the pyrimidine ring.[7][8]
Kinetic studies have demonstrated that reactions are significantly more facile in non-aqueous systems compared to partially aqueous ones.[9] For instance, the reaction of 2-chloropyrimidine with hydroxide is substantially faster in pure ethanol than in aqueous ethanol.[9] Binary mixtures of dipolar aprotic solvents can also be highly effective, with observed reactivity trends such as ACN:DMSO > ACN:EtOH > ACN:DMF.[9]
Polar Protic Solvents: A Double-Edged Sword
Polar protic solvents like water, ethanol, and methanol can also be employed, particularly in "green chemistry" approaches.[10][11] However, their impact is more complex:
-
Solvation of the Nucleophile: These solvents can form a "cage" around the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow the reaction rate.[8][12]
-
Stabilization of the Leaving Group: Protic solvents are excellent at solvating the departing chloride ion, which can facilitate the second step of the reaction.
-
Potential for Solvolysis: A significant drawback is the potential for the solvent itself to act as a nucleophile, leading to undesired solvolysis byproducts.
Despite these challenges, water has been shown to be an excellent solvent for the amination of 2-chloropyrimidine, in some cases providing the highest yields and cleanest reaction mixtures.[1][10]
Nonpolar Solvents: Limited Utility
Nonpolar solvents such as toluene and hexane are generally poor choices for SNAr reactions involving charged nucleophiles. Their inability to stabilize the charged Meisenheimer complex leads to very slow reaction rates.
The Influence of the Base: Activating the Nucleophile and Driving the Reaction
The primary role of a base in the reaction of 2-chloropyrimidine with a nucleophile (Nu-H) is to deprotonate the nucleophile, increasing its nucleophilicity. However, the choice of base can have a profound impact on the reaction outcome.
Inorganic Bases: A Common and Effective Choice
Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium fluoride (KF) are widely used.[10][11]
-
Potassium and Cesium Carbonates: These are effective bases for deprotonating a wide range of nucleophiles. Cesium carbonate is often more effective due to its higher solubility in organic solvents.
-
Potassium Fluoride: KF has emerged as a particularly effective base, especially in aqueous media.[10][11] The fluoride ion can act as a hydrogen bond acceptor, activating the nucleophile.
Organic Bases: Tailoring Basicity and Sterics
Organic bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) offer a range of basicities and steric profiles.
-
Triethylamine (TEA) and Diisopropylethylamine (DIPEA): These are commonly used non-nucleophilic bases. DIPEA, with its greater steric hindrance, is often preferred to minimize potential side reactions where the base itself acts as a nucleophile.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic base that is particularly effective for deprotonating less acidic nucleophiles.
It is important to note that for many amination reactions with 2-chloropyrimidine, no base catalysis is observed, indicating that the amine itself is sufficiently nucleophilic to initiate the reaction.[9]
Data-Driven Insights: A Comparative Overview
The following table summarizes the general effects of different solvent and base combinations on the reactivity of 2-chloropyrimidine.
| Solvent Type | Base Type | Expected Reactivity | Key Considerations |
| Polar Aprotic | Inorganic (e.g., K₂CO₃) | High | Excellent for a wide range of nucleophiles. |
| Polar Aprotic | Organic (e.g., DIPEA) | High | Good for sensitive substrates where a non-nucleophilic base is required. |
| Polar Protic | Inorganic (e.g., KF) | Moderate to High | Can be a "green" alternative; risk of solvolysis.[10][11] |
| Polar Protic | Organic (e.g., TEA) | Moderate | Often used in refluxing ethanol for aminations.[13] |
| Nonpolar | Any | Low | Generally not suitable for SNAr with charged nucleophiles. |
Experimental Protocols: A Practical Guide
The following protocols provide a framework for investigating the effects of solvent and base on the reaction of 2-chloropyrimidine with a model nucleophile, aniline.
Protocol 1: Screening of Solvents with a Standard Base (K₂CO₃)
Materials:
-
2-Chloropyrimidine
-
Aniline
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Reaction vials with stir bars
-
Heated stirring block
-
TLC plates and developing chamber
-
LC-MS system
Procedure:
-
To each of three reaction vials, add 2-chloropyrimidine (1.0 mmol), aniline (1.1 mmol), and K₂CO₃ (2.0 mmol).
-
To the first vial, add DMF (5 mL). To the second, add DMSO (5 mL). To the third, add ACN (5 mL).
-
Seal the vials and place them in a preheated stirring block at 80 °C.
-
Monitor the reactions by taking small aliquots at regular intervals (e.g., every 30 minutes). Quench the aliquot with water and extract with ethyl acetate for TLC or dilute with a suitable solvent for LC-MS analysis.
-
Continue the reaction until the starting material is consumed in the fastest reacting solvent.
-
Upon completion, cool the reactions to room temperature, dilute with water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary and determine the yield for each reaction.
Protocol 2: Screening of Bases in an Optimal Solvent
Materials:
-
2-Chloropyrimidine
-
Aniline
-
Potassium Carbonate (K₂CO₃)
-
Cesium Carbonate (Cs₂CO₃)
-
Diisopropylethylamine (DIPEA)
-
Optimal solvent determined from Protocol 1 (e.g., DMF)
-
Reaction vials with stir bars
-
Heated stirring block
-
TLC plates and developing chamber
-
LC-MS system
Procedure:
-
To each of three reaction vials, add 2-chloropyrimidine (1.0 mmol) and aniline (1.1 mmol).
-
To the first vial, add K₂CO₃ (2.0 mmol). To the second, add Cs₂CO₃ (2.0 mmol). To the third, add DIPEA (2.0 mmol).
-
Add the optimal solvent determined from Protocol 1 (e.g., DMF, 5 mL) to each vial.
-
Follow steps 3-8 from Protocol 1 to monitor and work up the reactions.
-
Compare the reaction rates and yields to determine the most effective base for this transformation.
Conclusion: A Strategic Approach to Synthesis
The reactivity of 2-chloropyrimidine is a powerful tool in the arsenal of the synthetic chemist. A thorough understanding of how solvent and base selection influences the SNAr mechanism allows for the rational design of reaction conditions to maximize yields and minimize side products. Polar aprotic solvents, by enhancing the nucleophilicity of the attacking species and stabilizing the Meisenheimer complex, generally provide the most favorable environment for these reactions. The choice of base should be tailored to the specific nucleophile and substrate, with both inorganic and organic bases offering distinct advantages. By applying the principles and protocols outlined in this guide, researchers can confidently and efficiently navigate the synthesis of novel 2-substituted pyrimidines, accelerating the pace of drug discovery and development.
References
- 1. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Effect of the nature of the nucleophile and solvent on an SNAr reaction | Semantic Scholar [semanticscholar.org]
- 7. quora.com [quora.com]
- 8. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. zenodo.org [zenodo.org]
- 10. researchgate.net [researchgate.net]
- 11. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
Navigating the Synthesis of Pyrimidines: A Guide to Protecting Group Strategies
For Immediate Release
In the intricate world of pharmaceutical and materials science, the synthesis of pyrimidine derivatives stands as a cornerstone for the development of novel therapeutic agents and functional materials.[1][2][3] The structural diversity and biological significance of pyrimidines have made them compelling targets for synthetic chemists for many years.[1] However, the inherent reactivity of the pyrimidine core and its appended functional groups necessitates a carefully orchestrated approach to chemical synthesis, with protecting group strategies playing a pivotal role. This application note provides a comprehensive overview of protecting group methodologies tailored for pyrimidine synthesis, offering researchers, scientists, and drug development professionals a detailed guide to navigating this complex chemical landscape.
The Imperative for Protection in Pyrimidine Synthesis
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is the parent structure for a multitude of biologically active molecules, including nucleobases like cytosine, thymine, and uracil.[4][][6][7] The synthesis of pyrimidine-based compounds is often complicated by the presence of multiple reactive sites.[8] These include the endocyclic nitrogen atoms (N1 and N3), exocyclic amino groups, and, in the case of nucleosides, the hydroxyl groups of the sugar moiety.[8] To achieve regioselectivity and prevent unwanted side reactions during synthetic transformations, the temporary masking of these functional groups is essential.[8][9]
A successful protecting group strategy hinges on several key principles:
-
Ease of Introduction and Removal: The protecting group should be introduced and removed under mild conditions that do not compromise the integrity of the target molecule.[10]
-
Stability: The protecting group must be stable to the reaction conditions employed in subsequent synthetic steps.
-
Orthogonality: In complex syntheses with multiple functional groups, the ability to selectively remove one protecting group in the presence of others is crucial.[9][11][12] This concept, known as orthogonal protection, allows for a stepwise and controlled manipulation of the molecule.[9][11][12]
Visualizing the Strategy: A Generalized Workflow
The following diagram illustrates a typical workflow in pyrimidine synthesis that incorporates protecting group strategies.
Caption: Generalized workflow for pyrimidine synthesis.
Protecting the Pyrimidine Core: N1 and N3 Positions
The nitrogen atoms at the N1 and N3 positions of the pyrimidine ring are nucleophilic and can interfere with various synthetic transformations. Their protection is often a prerequisite for subsequent reactions.
Common N-Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagents | Removal Conditions | Key Features |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA) or heat.[10] | Widely used, stable to many conditions.[13] |
| Benzyl | Bn | Benzyl bromide (BnBr) | Hydrogenolysis (H₂, Pd/C).[10][14] | Stable to acidic and basic conditions. |
| Methoxymethyl | MOM | Methoxymethyl chloride (MOMCl) | Acidic conditions.[1][14] | Useful for its acid lability.[1] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Mild base (e.g., piperidine).[10][11][13] | Base lability allows for orthogonal protection.[11] |
Protocol: N-Boc Protection of Pyrimidine Nucleobases
This protocol describes a microwave-assisted N-Boc protection of pyrimidine nucleobases, which offers a convenient and eco-friendly alternative to traditional methods.[13]
Materials:
-
Pyrimidine nucleobase (e.g., uracil, cytosine)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Silica gel (SiO₂)
-
N,N-Dimethylformamide (DMF)/Ethanol (EtOH) (9:1)
-
Microwave reactor
Procedure:
-
To a solution of the pyrimidine nucleobase in a DMF/EtOH mixture, add silica gel (60% w/w).
-
Add an appropriate molar equivalent of (Boc)₂O to the suspension.
-
Irradiate the reaction mixture in a microwave reactor at a controlled temperature (e.g., 70°C) for a short duration (e.g., 2-15 minutes).[13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the silica gel and wash with a suitable solvent.
-
Concentrate the filtrate under reduced pressure to obtain the N-Boc protected pyrimidine.
Causality: The use of silica gel provides a mild and heterogeneous acidic support, facilitating the reaction and simplifying the workup process.[13] Microwave irradiation significantly accelerates the reaction rate, leading to higher yields in a shorter time.[13]
Shielding the Exocyclic Amino Group
The exocyclic amino groups of cytosine and its derivatives are highly nucleophilic and require protection to prevent side reactions during oligonucleotide synthesis and other modifications.[8]
Common Amino-Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagents | Removal Conditions | Key Features |
| Benzoyl | Bz | Benzoyl chloride (BzCl) | Base (e.g., aqueous ammonia).[9] | Commonly used in oligonucleotide synthesis.[9] |
| Acetyl | Ac | Acetic anhydride (Ac₂O) | Base (e.g., aqueous ammonia).[9][14] | Another standard for oligonucleotide synthesis.[9][14] |
| Dimethylformamidine | dmf | N,N-Dimethylformamide dimethyl acetal | Mild ammonia | Offers rapid deprotection. |
| Allyloxycarbonyl | Alloc | Allyl chloroformate | Pd(0) catalysts | Enables orthogonal removal in the presence of acid- and base-labile groups.[15] |
Protecting the Sugar Hydroxyls in Nucleosides
In the synthesis of nucleoside analogues, the selective protection of the 2', 3', and 5'-hydroxyl groups of the sugar moiety is critical for controlling the formation of internucleotide linkages and other modifications.[8][16]
Common O-Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagents | Removal Conditions | Key Features |
| Dimethoxytrityl | DMT | Dimethoxytrityl chloride (DMT-Cl) | Mild acid (e.g., dichloroacetic acid).[14] | Standard for 5'-hydroxyl protection in oligonucleotide synthesis.[14] |
| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl | Fluoride ion (e.g., TBAF).[14] | Widely used for 2'-hydroxyl protection in RNA synthesis.[14] |
| Benzoyl | Bz | Benzoyl chloride (BzCl) | Base (e.g., sodium methoxide) | Offers robust protection. |
| Diphenylmethyl | Benzhydryl | Diphenyldiazomethane | Catalytic hydrogenation | Provides an alternative to acid-labile trityl groups.[16] |
Protocol: 5'-O-DMT Protection of a Deoxyribonucleoside
Materials:
-
Deoxyribonucleoside (e.g., thymidine)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine (anhydrous)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Dissolve the deoxyribonucleoside in anhydrous pyridine.
-
Add a catalytic amount of DMAP to the solution.
-
Slowly add a slight molar excess of DMT-Cl to the reaction mixture at room temperature.
-
Stir the reaction until completion, as monitored by TLC.
-
Quench the reaction with methanol.
-
Extract the product with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography.
Causality: The trityl group is sterically bulky, leading to a high selectivity for the less hindered primary 5'-hydroxyl group over the secondary 3'-hydroxyl group. Pyridine acts as a base to neutralize the HCl generated during the reaction.
Orthogonal Protection Strategies: A Symphony of Selectivity
In the synthesis of complex molecules like oligonucleotides, multiple protecting groups are employed, each with a distinct lability.[9][15] This orthogonal approach allows for the sequential deprotection of specific functional groups without affecting others.[9][11][12]
A classic example is the use of an acid-labile DMT group for the 5'-hydroxyl, a base-labile benzoyl group for the exocyclic amine, and a fluoride-labile silyl group for the 2'-hydroxyl in RNA synthesis.[8][14]
Caption: Orthogonal deprotection of a ribonucleoside.
Conclusion
The judicious selection and application of protecting groups are fundamental to the successful synthesis of pyrimidine-based molecules. A thorough understanding of the stability and reactivity of different protecting groups, coupled with the principles of orthogonality, empowers chemists to construct complex molecular architectures with precision and efficiency. The protocols and strategies outlined in this application note serve as a valuable resource for researchers engaged in the design and synthesis of novel pyrimidine derivatives for a wide range of applications.
References
- 1. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 6. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]
- 7. Pyrimidine - Wikipedia [en.wikipedia.org]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Protective Groups [organic-chemistry.org]
- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 13. A convenient, highly selective and eco-friendly N-Boc protection of pyrimidines under microwave irradiation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 2-chloro-N,N-dimethylpyrimidin-4-amine
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering low yields in the Suzuki-Miyaura cross-coupling of 2-chloro-N,N-dimethylpyrimidin-4-amine with various organoboron reagents. The inherent electronic properties of this substrate present unique challenges that require careful optimization of the catalytic system and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound so challenging?
A1: The low reactivity stems from two primary factors. First, the carbon-chlorine (C-Cl) bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the palladium catalyst energetically demanding.[1] Second, the pyrimidine ring, particularly with its nitrogen atoms and the electron-donating dimethylamino group, can act as a ligand and coordinate to the palladium center, leading to catalyst deactivation or poisoning.[2][3][4]
Q2: I have no product at all. What is the most likely culprit?
A2: Complete reaction failure is most often due to an insufficiently active catalyst system or an inappropriate choice of base.[1] For a deactivated substrate like this, standard catalysts such as Pd(PPh₃)₄ may be ineffective.[5][6] A combination of a modern, bulky, electron-rich phosphine ligand and a strong base is typically required to drive the reaction forward.[2][7]
Q3: My mass spectrometry results show significant side products. What are they and how can I minimize them?
A3: The most common side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the hydrolysis of the boronic acid's C-B bond, replacing it with a C-H bond. It is often exacerbated by high temperatures and the presence of water.[5][8] Using anhydrous solvents, a less nucleophilic base, or switching to a more stable boronic ester (e.g., a pinacol ester) can mitigate this issue.[1]
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen or inefficient catalysis.[3][8] Ensuring the reaction is rigorously degassed and using a highly active catalyst system that promotes the desired cross-coupling at a faster rate than homocoupling is crucial.[1]
In-Depth Troubleshooting Guide
Issue 1: Ineffective Catalyst & Ligand System
Q: My standard catalyst, Pd(PPh₃)₄, is not working. What catalytic system should I use for this electron-rich chloro-heterocycle?
A: For challenging C-Cl bond activation, especially on electron-rich heterocyclic systems, a more robust catalyst system is required. The goal is to use a ligand that accelerates both the oxidative addition and the final reductive elimination step, while also protecting the palladium center.
Expert Recommendation: Employ a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylmonophosphine ligand. These ligands possess steric bulk that promotes reductive elimination and electron-donating character that facilitates oxidative addition.
-
Recommended Ligands: XPhos, SPhos, and RuPhos are industry standards for such transformations.[7] They create a sterically hindered yet highly active catalytic species.
-
Palladium Precatalysts: To ensure the formation of a consistent and highly active Pd(0) species, consider using commercially available precatalysts like XPhos Pd G2/G3 or SPhos Pd G2/G3. These are air- and moisture-stable compounds that reliably generate the active catalyst in solution.[7]
| Catalyst System Component | Function & Rationale | Typical Loading |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | 1-5 mol% |
| Ligand | XPhos, SPhos, RuPhos | 1.1 - 1.5 eq. relative to Pd |
| Precatalyst | XPhos Pd G3, SPhos Pd G3 | 1-5 mol% |
Issue 2: Suboptimal Base Selection
Q: I am using potassium carbonate (K₂CO₃) as the base with minimal success. What role does the base play and what are better alternatives?
A: The base is not merely a proton scavenger; it is critical for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species ([ArB(OH)₃]⁻), which then transfers its aryl group to the palladium center.[1] For unreactive substrates, the rate of this step is paramount.
Expert Recommendation: A weak base like K₂CO₃ is often insufficient for this coupling. A stronger, non-nucleophilic inorganic base is required to accelerate the formation of the boronate and drive the catalytic cycle.
-
Primary Choice: Potassium phosphate (K₃PO₄) is frequently the base of choice for difficult Suzuki couplings, offering a good balance of strength and compatibility.[1][9]
-
Stronger Alternative: Cesium carbonate (Cs₂CO₃) is even more effective in some cases due to its higher basicity and the solubility of its boronate salts.
-
Solubility is Key: The base must have some solubility in the reaction medium to be effective. Using a mixed solvent system, such as dioxane/water or toluene/water, is standard practice to facilitate this.[1][9]
| Base | pKa of Conjugate Acid | Typical Equivalents | Notes |
| K₂CO₃ | 10.3 | 2.0 - 3.0 | Often too weak for this substrate. |
| K₃PO₄ | 12.3 | 2.0 - 3.0 | Recommended starting point. [1][9] |
| Cs₂CO₃ | 10.0 | 2.0 - 3.0 | Excellent choice, especially if K₃PO₄ fails. Can be more expensive. |
| KF | 3.2 | 2.0 - 3.0 | Used in anhydrous conditions; fluoride promotes transmetalation.[10] |
Issue 3: Poor Choice of Reaction Conditions
Q: What are the optimal solvent and temperature for this reaction?
A: The solvent must solubilize the reagents and facilitate the catalytic cycle, while the temperature must be high enough to overcome the activation energy of the C-Cl bond cleavage without degrading the reagents or catalyst.
Expert Recommendation: A systematic screen of conditions is always best. However, a well-established starting point is crucial.
-
Solvent: A high-boiling point, polar aprotic solvent is preferred. 1,4-Dioxane or THF with a small amount of water (e.g., 4:1 to 10:1 ratio) is a standard choice.[3][11] The water helps to dissolve the inorganic base and facilitates the formation of the reactive boronate species.[6][12] Anhydrous toluene can also be effective, particularly with KF as the base.
-
Temperature: Due to the inertness of the C-Cl bond, elevated temperatures are necessary. A starting temperature of 90-110 °C is recommended.[13]
-
Microwave Irradiation: If available, microwave-assisted synthesis can dramatically shorten reaction times (to minutes instead of hours) and often improves yields by providing rapid, uniform heating.[5][6][12] A typical condition would be 15-20 minutes at 100-120 °C.[6][12]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki catalytic cycle for this compound.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low Suzuki coupling yields.
General Protocol for Optimization
This is a robust starting point for the Suzuki coupling of this compound. It should be optimized for each specific boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.5 equiv)
-
1,4-Dioxane (anhydrous)
-
Deionized water
Procedure:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[14]
-
Under a positive pressure of inert gas, add 1,4-dioxane and deionized water via syringe to create a 5:1 solvent mixture (e.g., 2.5 mL dioxane, 0.5 mL water for a 0.2 mmol scale reaction).
-
Degas the resulting suspension by bubbling argon through it for 10-15 minutes.[11]
-
Seal the vessel and place it in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
hydrodehalogenation side reaction in 2-chloropyrimidine coupling
Technical Support Center: 2-Chloropyrimidine Coupling Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-chloropyrimidine. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, helping you navigate the complexities of these powerful synthetic transformations. A common and often frustrating side reaction is hydrodehalogenation, which can significantly lower the yield of your desired coupled product. This guide will explain the underlying causes of this side reaction and provide actionable strategies to mitigate it.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation in the context of a 2-chloropyrimidine coupling reaction?
Hydrodehalogenation is an undesired side reaction where the chlorine atom on the 2-chloropyrimidine starting material is replaced by a hydrogen atom, resulting in the formation of pyrimidine as a byproduct.[1] This reaction competes directly with the desired cross-coupling pathway, consuming the starting material and reducing the overall yield of the target molecule.
Q2: Why is 2-chloropyrimidine particularly susceptible to this side reaction?
2-Chloropyrimidine is an electron-deficient heteroaryl chloride.[2][3] This electronic property makes the C-Cl bond highly activated for the initial oxidative addition step with the Pd(0) catalyst, which is necessary for the desired coupling. However, this same activation makes the resulting palladium intermediate susceptible to interception by hydride sources present in the reaction mixture, leading to the undesired reduction.[1][4] The nitrogen atoms in the pyrimidine ring can also coordinate to the palladium center, potentially influencing the catalyst's behavior and promoting side reactions.[3][4]
Q3: What is the generally accepted mechanism for hydrodehalogenation?
The most common mechanism involves the formation of a palladium-hydride (Pd-H) species.[1][5] This can be generated from various sources in the reaction, including solvents (like alcohols), bases (especially alkoxides or amines), or even trace amounts of water.[1][4] Once the Pd(0) catalyst has oxidatively added to the 2-chloropyrimidine to form an Ar-Pd(II)-Cl intermediate, this species can react with a hydride source. Subsequent reductive elimination of Ar-H (the hydrodehalogenated pyrimidine) regenerates the Pd(0) catalyst, completing the undesired catalytic cycle.[1]
Troubleshooting Guide: Low Yield & Pyrimidine Byproduct
This section addresses the common problem of observing significant amounts of the pyrimidine byproduct with a corresponding low yield of the desired coupled product.
Problem: My reaction yield is low, and analytical data (LC-MS, NMR) confirms the major byproduct is pyrimidine.
Potential Cause 1: Inappropriate Catalyst System (Ligand Choice)
Scientific Rationale: The ligand bound to the palladium center is arguably the most critical factor in controlling the outcome of the reaction. It dictates the steric and electronic environment of the metal, influencing the relative rates of the desired reductive elimination (forming the C-C bond) versus the undesired hydrodehalogenation. Ligands that are not sufficiently electron-rich or sterically bulky may not promote the desired coupling pathway efficiently, giving the hydrodehalogenation pathway time to occur.
Recommended Solutions:
-
Switch to Bulky, Electron-Rich Ligands: Modern biaryl phosphine ligands are designed to accelerate the reductive elimination step, which is often the rate-limiting step for C-C bond formation. This outcompetes the hydrodehalogenation pathway.
-
Primary Recommendations: SPhos, XPhos, RuPhos. These have proven effective for challenging heteroaryl chloride substrates.[1][6]
-
Alternative: N-Heterocyclic Carbene (NHC) ligands, such as IPr, can also be highly effective and offer a different electronic and steric profile that may be beneficial.[7][8]
-
-
Use Pre-formed Catalysts: Using well-defined palladium pre-catalysts (e.g., XPhos-Pd-G3) can ensure the efficient generation of the active Pd(0) species and improve reproducibility compared to mixing a palladium source (like Pd₂(dba)₃) and a ligand in situ.[6]
Potential Cause 2: The Base as a Hydride Source
Scientific Rationale: The base is necessary to activate the boronic acid partner (in Suzuki coupling) or deprotonate the nucleophile (in other couplings), but it can also be a primary source of hydrides. Strong alkoxide bases (e.g., NaOtBu, KOtBu) are known to undergo β-hydride elimination, especially at elevated temperatures, generating Pd-H species.
Recommended Solutions:
-
Avoid Strong Alkoxide Bases: If hydrodehalogenation is a significant issue, switch from bases like sodium tert-butoxide.[1]
-
Use Weaker Inorganic Bases: Carbonate or phosphate bases are generally a safer choice as they are less likely to act as hydride donors.
Potential Cause 3: The Solvent System
Scientific Rationale: Protic solvents, particularly alcohols like isopropanol or ethanol, can directly act as hydride donors to the palladium center. Even trace amounts of water can sometimes contribute to the formation of Pd-H species.
Recommended Solutions:
-
Use Anhydrous Aprotic Solvents: Ensure your solvents are rigorously dried and degassed.
-
Recommended Solvents: Toluene, 1,4-Dioxane, THF, or CPME.[1]
-
-
Degas Thoroughly: Remove dissolved oxygen by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles. Oxygen can lead to catalyst decomposition and the formation of undesired homocoupling byproducts.[4][10]
Visualizing the Competing Pathways
The following diagram illustrates the critical branch point in the catalytic cycle where the reaction can proceed towards the desired cross-coupling product or the undesired hydrodehalogenation byproduct.
Caption: Competing catalytic pathways for 2-chloropyrimidine coupling.
Optimization & Control: A Summary Table
For quick reference, this table summarizes the key parameters and recommended adjustments to suppress hydrodehalogenation.
| Parameter | Condition Prone to Hydrodehalogenation | Recommended Condition for High Yield | Scientific Rationale |
| Ligand | Small, electron-poor (e.g., PPh₃) | Bulky, electron-rich (e.g., SPhos, XPhos, RuPhos) or NHCs (e.g., IPr) | Accelerates the desired C-C reductive elimination, outcompeting the side reaction.[1][6] |
| Base | Strong alkoxides (e.g., NaOtBu, KOtBu) | Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃) | Minimizes the in-situ generation of palladium-hydride species.[1][4] |
| Solvent | Protic (e.g., IPA, EtOH) or wet solvents | Anhydrous, aprotic (e.g., Toluene, Dioxane, THF) | Removes potential sources of hydrogen that can lead to reduction.[1] |
| Temperature | Excessively high (e.g., >110 °C) | Lowest effective temperature (e.g., 80-100 °C) | Higher temperatures can accelerate base decomposition and other side reactions. |
| Atmosphere | Presence of Air (Oxygen) | Inert (Argon or Nitrogen) | Prevents oxidative degradation of the Pd(0) catalyst and phosphine ligands.[4][10] |
Experimental Protocol: Minimizing Hydrodehalogenation in a Suzuki Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-chloropyrimidine with an arylboronic acid, incorporating best practices to avoid the hydrodehalogenation side reaction.
Materials:
-
2-Chloropyrimidine (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%) or a suitable pre-catalyst
-
SPhos (2-4 mol%)
-
K₃PO₄ (potassium phosphate), finely ground and dried (2.0 - 3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane or Toluene
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 2-chloropyrimidine, arylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos).
-
Inerting the Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure all oxygen is removed.[4]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the pyrimidine byproduct. Aim for the shortest reaction time necessary for full conversion of the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate), and wash with water and brine to remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Kinetics and mechanism of heterogeneous palladium-catalyzed coupling reactions of chloroaryls in water - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Substituted N,N-Dimethylpyrimidin-4-amines
This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 2-substituted N,N-dimethylpyrimidin-4-amines. This class of compounds, characterized by its basic nitrogenous core, often presents unique purification hurdles. This document provides in-depth troubleshooting, detailed protocols, and the rationale behind methodological choices to empower you to achieve high purity for your target compounds.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, viscous oil instead of a solid. How should I begin purification? A: Oily crude products are common and often result from residual high-boiling solvents (like DMF or DMSO) or colored impurities. The first step is to attempt co-evaporation with a lower-boiling solvent like toluene or heptane under reduced pressure to remove residual solvents. If the oil persists, an initial acid-base extraction is highly recommended to isolate the basic product from neutral or acidic impurities, which often simplifies the subsequent purification steps.
Q2: My compound streaks significantly on silica gel TLC plates, making it difficult to assess purity or choose a mobile phase for chromatography. What's happening? A: Streaking (or tailing) is a classic sign of strong interaction between a basic compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. The lone pairs on the pyrimidine ring nitrogens and the exocyclic dimethylamino group are protonated by the silica, causing the compound to "stick" and elute slowly and unevenly. To resolve this, you must neutralize the silica's acidity. The most common solution is to add a small amount of a basic modifier, such as triethylamine (NEt₃) or ammonia (as a 7N solution in methanol), to your mobile phase, typically at a concentration of 0.5-2%.
Q3: What are the most common impurities I should expect from the synthesis of these compounds? A: Impurities are highly dependent on the synthetic route. However, common culprits include:
-
Unreacted Starting Materials: Such as the corresponding 4-chloro or 4-sulfonylpyrimidine precursor.
-
Over-alkylation Products: If the 2-substituent has a reactive site.
-
Hydrolysis Products: For example, conversion of a 4-chloro precursor to a 4-hydroxypyrimidine.
-
Reagents and Catalysts: Such as residual palladium catalysts from cross-coupling reactions or excess base.[1]
-
Solvent Adducts or High-Boiling Solvents: DMF, DMAc, or DMSO are notoriously difficult to remove completely.
Q4: My compound is highly soluble in most common organic solvents. How can I effectively crystallize it? A: High solubility is a frequent challenge with polar pyrimidine derivatives.[2] If single-solvent recrystallization fails, a two-solvent (or anti-solvent) system is the best approach. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane, ethyl acetate, or methanol) while hot. Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble, e.g., hexanes, heptane, or diethyl ether) dropwise until persistent cloudiness is observed. Re-heat gently to clarify and then allow it to cool slowly. This controlled reduction in solubility is often the key to inducing crystallization.[2]
Purification Strategy Decision Tree
The choice of purification method depends critically on the nature of the impurities present in your crude material. A preliminary analysis by Thin Layer Chromatography (TLC) and ¹H NMR is essential for making an informed decision.
Caption: Decision workflow for selecting a purification strategy.
Troubleshooting Guides
Acid-Base Extraction
This technique exploits the basicity of the pyrimidine ring and the N,N-dimethylamino group. By washing an organic solution of the crude material with an aqueous acid, the target compound is protonated, forming a salt that dissolves in the aqueous layer, leaving neutral impurities behind in the organic layer.[3][4]
| Problem | Probable Cause(s) | Solution(s) |
| Emulsion Formation | - High concentration of crude material.- Vigorous shaking of the separatory funnel.- Presence of fine particulates. | - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.- Gently swirl or invert the funnel instead of shaking vigorously.- Filter the crude mixture before extraction.- Allow the mixture to stand for an extended period. |
| Low Recovery of Product | - Incomplete protonation of the amine (acid is too weak or not enough used).- Incomplete extraction from the organic layer.- Product salt has some solubility in the organic solvent.- Incomplete precipitation after basification. | - Use a stronger acid (e.g., 1-2 M HCl). Ensure the aqueous layer is acidic (pH 1-2) with pH paper.- Perform multiple extractions (e.g., 3 x 20 mL) with the aqueous acid rather than a single large one.- Back-wash the combined acidic aqueous layers with a fresh portion of organic solvent (e.g., ether or DCM) to remove any trapped neutral compound.- After basifying the aqueous layer to pH > 10, ensure complete extraction back into an organic solvent. |
| Product is Contaminated after Extraction | - An acidic impurity was also extracted.- The organic and aqueous layers were not separated cleanly. | - If an acidic impurity is suspected, a preliminary wash with a weak base (e.g., saturated NaHCO₃) can be performed before the acid wash.[3]- Be patient during layer separation and avoid drawing off part of the unwanted layer. |
Column Chromatography
This is the most powerful technique for separating compounds with similar polarities.[5][6]
| Problem | Probable Cause(s) | Solution(s) |
| Poor Separation (Overlapping Peaks) | - Mobile phase is too polar (high Rf values).- Column was overloaded with crude material. | - Decrease the polarity of the mobile phase. Aim for an Rf of ~0.2-0.3 for your target compound on TLC.- Use an appropriate column size. A general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight. |
| Compound Streaks or "Tails" Badly | - Strong interaction with acidic silica gel. | - Add 0.5-2% triethylamine (NEt₃) or 7N NH₃ in methanol to your mobile phase to neutralize the silica surface.- Consider using a different stationary phase like alumina (basic or neutral) or a C18 reverse-phase column for highly polar compounds.[2] |
| Compound Won't Elute from the Column | - Compound is too polar for the chosen mobile phase.- Irreversible binding to the silica gel. | - Gradually increase the polarity of the mobile phase (gradient elution). A common gradient is from hexanes/ethyl acetate to pure ethyl acetate, then to ethyl acetate/methanol.- Ensure your mobile phase contains a basic modifier (NEt₃ or NH₃) from the start. |
Recrystallization
Recrystallization is an excellent final purification step to obtain highly pure, crystalline material.[7]
| Problem | Probable Cause(s) | Solution(s) |
| Product "Oils Out" instead of Crystallizing | - The solution is supersaturated at a temperature above the compound's melting point.- Presence of impurities that depress the melting point. | - Add a little more of the "good" solvent to the hot mixture to reduce saturation, then cool slowly.- Try a different solvent system with a lower boiling point.- "Scratch" the inside of the flask with a glass rod at the solvent line to create nucleation sites. |
| No Crystals Form Upon Cooling | - Solution is not sufficiently saturated.- Compound is too soluble in the chosen solvent, even when cold. | - Evaporate some of the solvent under reduced pressure to increase the concentration and try cooling again.- Place the flask in an ice bath or freezer to further decrease solubility.- Use an anti-solvent system as described in the FAQs.[2] |
| Low Recovery | - The compound has significant solubility in the solvent, even at low temperatures.- Too much solvent was used initially. | - Minimize the amount of hot solvent used to dissolve the crude product.- Ensure the mixture is thoroughly cooled (e.g., in an ice bath) before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are Colored | - Colored impurities are co-crystallizing with the product. | - Add a very small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal and adsorbed impurities before allowing the solution to cool. |
Standard Operating Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude material (e.g., 1.0 g) in a suitable organic solvent (e.g., 50 mL of ethyl acetate or dichloromethane).
-
Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M HCl (aq). Stopper the funnel, invert, and open the stopcock to vent pressure. Close the stopcock and shake gently for 30-60 seconds, venting periodically. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer two more times with fresh 1 M HCl. Combine all acidic aqueous extracts. The desired product is now in the aqueous phase as a hydrochloride salt.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 6 M NaOH or solid K₂CO₃) with stirring until the solution is strongly basic (pH > 10, check with pH paper). A precipitate of the free-base product may form.
-
Back-Extraction: Return the basified aqueous mixture to the separatory funnel. Extract three times with a fresh organic solvent (e.g., 3 x 30 mL of dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[8]
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Add 1% triethylamine to the solvent mixture to prevent streaking. The target compound should have an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the least polar mobile phase (e.g., 9:1 hexanes/ethyl acetate). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better resolution. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity can be gradually increased (gradient elution) if necessary to elute the product.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.[1][6]
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. magritek.com [magritek.com]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
byproduct formation in the synthesis of 2-aminopyrimidine derivatives
Welcome to the Technical Support Center for the synthesis of 2-aminopyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in these crucial synthetic processes. Drawing from established literature and extensive laboratory experience, this resource provides in-depth technical guidance in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My yield of the desired 2-aminopyrimidine is consistently low. What are the most common reasons?
Low yields are frequently a result of competing side reactions that consume your starting materials. The two most prevalent culprits are the Knoevenagel condensation of the 1,3-dicarbonyl compound (or its equivalent) and the formation of stable, uncyclized intermediates.[1] Additionally, suboptimal reaction conditions, such as the presence of water, incorrect stoichiometry, or an inefficient catalyst, can significantly hinder the desired cyclization.[2]
Q2: I see an unexpected, highly conjugated byproduct in my reaction mixture. What could it be?
A common byproduct, especially when using an aldehyde as a precursor to the 1,3-dicarbonyl moiety (as in the Biginelli reaction, a close relative to the Pinner synthesis), is a Knoevenagel condensation adduct.[1] This occurs when the aldehyde reacts with the active methylene group of the β-ketoester or diketone, leading to a highly conjugated α,β-unsaturated system. This side reaction is particularly favored at higher temperatures.
Q3: My mass spectrometry results show a species with a mass corresponding to the sum of my starting materials, but it's not the product. What is this?
This is likely an uncyclized, open-chain intermediate.[3][4][5] In the reaction sequence, the initial condensation of guanidine with the 1,3-dicarbonyl compound forms an intermediate that must then cyclize to form the pyrimidine ring. If this cyclization step is slow or inhibited, for instance by steric hindrance or inappropriate reaction conditions, this intermediate can be isolated.
Q4: I'm using an unsymmetrical β-diketone and I'm getting a mixture of two isomeric 2-aminopyrimidines. How can I control the regioselectivity?
Controlling regioselectivity is a significant challenge with unsymmetrical 1,3-dicarbonyls. The outcome is often dependent on the relative reactivity of the two carbonyl groups and the reaction conditions. Generally, the more electrophilic carbonyl carbon is preferentially attacked by the guanidine. Strategies to influence this include careful selection of the base, solvent, and reaction temperature. In some cases, protecting one of the carbonyl groups or using a pre-formed enamine of the diketone can provide better control.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues related to byproduct formation.
Problem 1: Presence of a Major Byproduct Identified as a Knoevenagel Adduct
Symptoms:
-
A significant peak in your LC-MS or a distinct spot on your TLC plate that is not the desired product.
-
The isolated byproduct shows characteristic NMR signals for an α,β-unsaturated system and lacks the signals corresponding to the aminopyrimidine ring.
-
The mass spectrum of the byproduct corresponds to the condensation of the 1,3-dicarbonyl precursor (e.g., aldehyde and β-ketoester) with the loss of water.
Underlying Cause & Mechanism:
The Knoevenagel condensation is a competing reaction pathway where the active methylene group of the 1,3-dicarbonyl compound undergoes a condensation reaction with a carbonyl group, typically an aldehyde if used as a starting material.[1] This reaction is often base-catalyzed and can be accelerated at higher temperatures.
Diagnostic & Mitigation Strategies:
| Strategy | Rationale |
| Adjust Stoichiometry | Use a slight excess (1.2-1.5 equivalents) of guanidine. This increases the concentration of the nucleophile for the desired reaction, outcompeting the Knoevenagel pathway. |
| Optimize Temperature | Run the reaction at a lower temperature. The Knoevenagel condensation often has a higher activation energy than the initial steps of pyrimidine formation. |
| Choice of Base | The choice of base can influence the relative rates of the competing reactions. Weaker bases may favor the desired reaction. |
| Order of Addition | In some cases, adding the 1,3-dicarbonyl compound slowly to a mixture of the guanidine and base can minimize its availability for the Knoevenagel side reaction. |
Analytical Characterization of a Knoevenagel Adduct (Example: Benzaldehyde and Ethyl Acetoacetate):
-
¹H NMR: Expect to see signals for the aromatic protons of the benzaldehyde moiety, a vinyl proton, and the ethyl ester group. The characteristic signals for the pyrimidine ring protons will be absent.
-
¹³C NMR: Look for signals corresponding to the carbonyls of the ester and ketone, the aromatic carbons, and the carbons of the double bond.
-
MS (ESI+): The molecular ion peak will correspond to [M+H]⁺ of the condensed product (C₁₃H₁₄O₃ for the example, M.W. 218.25).
Problem 2: Isolation of an Uncyclized Intermediate
Symptoms:
-
A major product is isolated that has a mass corresponding to the sum of the starting materials.
-
¹H NMR shows signals for all the components (guanidine, dicarbonyl) but lacks the characteristic aromatic signals of the pyrimidine ring. You may observe broad NH signals.
-
The compound may be unstable and prone to cyclization upon heating or treatment with acid/base during workup.
Underlying Cause & Mechanism:
The formation of the pyrimidine ring proceeds through a cyclization-dehydration sequence. If the cyclization step is kinetically slow, the open-chain intermediate can accumulate. This can be due to steric hindrance from bulky substituents on the dicarbonyl compound or guanidine, or if the reaction conditions (e.g., temperature, catalyst) are not sufficient to promote ring closure.[1]
Diagnostic & Mitigation Strategies:
| Strategy | Rationale |
| Increase Reaction Temperature | Providing more thermal energy can help overcome the activation barrier for the cyclization step. |
| Use a Stronger Catalyst | If using a catalyst, a stronger acid or base may be required to promote the intramolecular condensation. |
| Increase Reaction Time | The cyclization may simply be slow. Monitoring the reaction over a longer period is advisable. |
| Solvent Choice | A more polar solvent may help to stabilize the transition state of the cyclization reaction. |
Problem 3: Formation of Byproducts from Self-Condensation of the 1,3-Dicarbonyl Compound
Symptoms:
-
Presence of multiple unexpected products in the reaction mixture.
-
NMR and MS data are complex and do not correspond to the expected product or simple byproducts.
-
This is more common with highly enolizable and reactive dicarbonyl compounds like acetylacetone or ethyl acetoacetate under strong basic conditions.
Underlying Cause & Mechanism:
1,3-Dicarbonyl compounds can undergo self-condensation, such as the Claisen condensation for esters, in the presence of a strong base.[6][7][8][9][10] For example, two molecules of ethyl acetoacetate can react to form dehydroacetic acid and other related compounds.
Diagnostic & Mitigation Strategies:
| Strategy | Rationale |
| Control Basicity | Use a milder base or control the amount of strong base used. The self-condensation is often highly dependent on the basicity of the reaction medium. |
| Lower Reaction Temperature | Self-condensation reactions are often accelerated by heat. |
| Order of Addition | Add the 1,3-dicarbonyl compound slowly to the reaction mixture containing the guanidine to keep its concentration low and favor the intermolecular reaction with guanidine over self-condensation. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 2-Aminopyrimidine Derivative with Minimized Byproduct Formation
Materials:
-
1,3-Diketone or β-Ketoester (1.0 eq)
-
Guanidine hydrochloride (1.2 eq)
-
Sodium ethoxide (1.2 eq)
-
Anhydrous ethanol
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous ethanol.
-
Add sodium ethoxide to the ethanol and stir until dissolved.
-
Add guanidine hydrochloride and stir the resulting suspension for 30 minutes at room temperature to generate the free guanidine base.
-
Slowly add the 1,3-dicarbonyl compound dropwise to the reaction mixture over 15-20 minutes.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and neutralize with 1M HCl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: HPLC-MS Method for Reaction Monitoring and Byproduct Identification
Instrumentation:
-
HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mass spectrometer with an electrospray ionization (ESI) source
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient:
-
Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute a wide range of compounds.
Procedure:
-
Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample onto the HPLC-MS system.
-
Monitor the chromatogram at a suitable UV wavelength (e.g., 254 nm).
-
Analyze the mass spectrum of each peak to identify the molecular weights of the components. Compare the observed masses with the calculated masses of the starting materials, expected product, and potential byproducts (Knoevenagel adduct, uncyclized intermediate, etc.).
Visualizations
Reaction Pathway and Competing Side Reactions
Caption: Main vs. Side Reaction Pathways
Troubleshooting Workflow
Caption: Troubleshooting Workflow
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. researchgate.net [researchgate.net]
- 5. Figure 2 from The Biginelli Reaction Is a Urea-Catalyzed Organocatalytic Multicomponent Reaction. | Semantic Scholar [semanticscholar.org]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 9. youtube.com [youtube.com]
- 10. Lu Le Laboratory: Preparation of Ethyl Acetoacetate - Claisen Condensation - Lu Le Laboratory [lulelaboratory.blogspot.com]
Technical Support Center: Optimizing Catalyst Loading for 2-Chloropyrimidine Amination
Welcome to our dedicated technical support center for the amination of 2-chloropyrimidine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial synthetic transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter in the lab. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions and optimize your reaction outcomes.
Troubleshooting Guide: From Low Yield to Catalyst Deactivation
This section is structured to help you diagnose and resolve common issues encountered during the palladium-catalyzed amination of 2-chloropyrimidine, a cornerstone of modern synthetic chemistry.
Question: My reaction shows low or no conversion of 2-chloropyrimidine. What are the primary causes and how can I address them?
Low or no conversion is a frequent challenge, often stemming from the surprisingly high reactivity of the 2-chloropyrimidine substrate towards alternative reaction pathways or issues with the catalyst system itself.
Primary Causes & Solutions:
-
Catalyst Inactivity or Deactivation: The active Pd(0) species is susceptible to oxidation and deactivation. The nitrogen atoms within the pyrimidine ring can also coordinate to the palladium center, forming stable, catalytically inactive complexes.[1][2]
-
Solution: Ensure your palladium precursor and ligand are of high quality and have been stored under an inert atmosphere.[1] Consider using a palladium pre-catalyst (e.g., G3 or G4 palladacycles) for more reliable and efficient generation of the active Pd(0) species.[3] For challenging reactions, increasing the catalyst loading from a typical 1-2 mol% to as high as 5 mol% may be necessary.[3]
-
-
Suboptimal Ligand Choice: The oxidative addition of the C-Cl bond to the palladium center is often the rate-limiting step for aryl chlorides.[3]
-
Solution: Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[3] Employ bulky, electron-rich phosphine ligands which are essential for activating C-Cl bonds.[1][4] Sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos, DavePhos) or ferrocene-based ligands (e.g., Josiphos) are often excellent choices.[3]
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and can significantly impact reaction outcomes.[5][6]
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often lead to faster reaction rates.[6] However, for substrates with sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended, though this may require higher reaction temperatures.[5][6] Toluene and 1,4-dioxane are common and effective solvents.[6] It is crucial to use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation.[1][7]
-
-
Possibility of SNAr Pathway: 2-chloropyrimidine is highly activated towards Nucleophilic Aromatic Substitution (SNAr) and can be 10¹⁴–10¹⁶ times more reactive than chlorobenzene in such reactions.[8] In some cases, the reaction may proceed without a palladium catalyst, especially with highly nucleophilic amines.[8][9]
-
Solution: If you are using a highly nucleophilic amine, consider running a control reaction without the palladium catalyst to determine if the SNAr pathway is significant. This can simplify your procedure and reduce costs.
-
Question: I'm observing significant formation of a hydrodehalogenation byproduct (pyrimidine instead of the aminated product). How can I minimize this?
Hydrodehalogenation, the replacement of the chlorine atom with a hydrogen, is a common side reaction in Buchwald-Hartwig aminations.[3][6] This typically occurs when the desired reductive elimination is slow, allowing competing pathways to dominate.
Strategies to Minimize Hydrodehalogenation:
-
Optimize the Base: Using a weaker or less sterically hindered base can sometimes reduce the occurrence of this side reaction.[6] Ensure the base is anhydrous and of high purity, as trace moisture or hydroxides can exacerbate the problem.[3]
-
Lower the Reaction Temperature: Higher temperatures can promote side reactions.[6] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.[1]
-
Screen Ligands: Some ligands are more prone to promoting hydrodehalogenation than others.[6] A systematic ligand screen can help identify a system that favors the desired amination pathway.
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling pathway over hydrodehalogenation.[3]
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common issues in 2-chloropyrimidine amination.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical and theoretical aspects of 2-chloropyrimidine amination.
Q1: What is the best catalyst system for the amination of 2-chloropyrimidine?
There is no single "best" catalyst system, as the optimal choice is highly dependent on the specific amine coupling partner. However, for the challenging C-Cl bond activation, a combination of a palladium(II) precursor like Pd(OAc)₂ or a pre-catalyst with a bulky, electron-rich biarylphosphine ligand is generally a good starting point.[3][4]
| Catalyst Component | Recommended Starting Points | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, G3/G4 Pre-catalysts | Pre-catalysts offer more reliable formation of the active Pd(0) species.[3] |
| Ligand | Xantphos, DavePhos, RuPhos, BrettPhos | Bulky, electron-rich ligands are crucial for activating the C-Cl bond and stabilizing the catalytic species.[1][3] |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | Strong bases like NaOtBu are often effective, while weaker bases like carbonates and phosphates offer better functional group tolerance.[5][10] |
| Solvent | Toluene, 1,4-Dioxane, THF | These aprotic solvents are commonly used and generally provide good solubility for the reactants and catalyst.[6] |
Q2: What are the critical safety precautions for this reaction?
-
Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[1] All reactions should be conducted under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Reagent Handling: Many phosphine ligands are air-sensitive and should be handled in a glovebox or under an inert atmosphere. Strong bases like NaOtBu are corrosive and hygroscopic; handle with appropriate personal protective equipment (PPE).
-
Solvent Safety: Toluene and dioxane have associated health risks and should be handled in a well-ventilated fume hood.
Q3: Can I use water as a solvent for the amination of 2-chloropyrimidine?
Interestingly, for highly activated substrates like 2-chloropyrimidine, reactions in water can be quite effective, often proceeding through an SNAr mechanism.[11][12] In some cases, using water as a solvent can lead to high yields and clean reaction mixtures, offering a greener alternative to traditional organic solvents.[13]
Q4: For a dichloropyrimidine substrate, which chlorine is more reactive?
For nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, the reactivity of the chlorine atoms on the pyrimidine ring generally follows the order C4(6) > C2 > C5.[14] This selectivity is attributed to the electronic effects of the ring nitrogens.
Experimental Protocol: General Procedure for Palladium-Catalyzed Amination of 2-Chloropyrimidine
This protocol provides a starting point for your experiments. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary for your specific substrates.
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents).[15]
-
Reagent Addition: Add 2-chloropyrimidine (1.0 equivalent) and the desired amine (1.1-1.2 equivalents).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to achieve a concentration of approximately 0.1-0.5 M.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[3][15]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black. Wash the organic layer with water and/or brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
preventing homocoupling in Suzuki reactions of pyrimidyl boronic acids
Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving pyrimidyl boronic acids. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues, particularly the persistent challenge of homocoupling. Here, we delve into the mechanistic underpinnings of these reactions to provide practical, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: What makes pyrimidyl boronic acids particularly challenging in Suzuki couplings?
A1: Pyrimidyl boronic acids present unique challenges primarily due to the electronic nature of the pyrimidine ring. The nitrogen atoms within the ring are electron-withdrawing, which can decrease the reactivity of the boronic acid in the crucial transmetalation step of the catalytic cycle.[1] Furthermore, the position of the boronic acid group is critical; for instance, 2-pyrimidinylboronic acids are notoriously difficult to couple.[2] This is because the nitrogen atom at the 1-position can coordinate to the palladium catalyst, leading to inhibition or deactivation.[2][3] These substrates are also often more susceptible to protodeboronation, a major decomposition pathway.[1][2]
Q2: What is homocoupling, and why is it a significant problem with pyrimidyl boronic acids?
A2: Homocoupling is a common side reaction in Suzuki couplings where two molecules of the boronic acid couple to form a symmetrical biaryl dimer.[3][4] This side reaction reduces the yield of the desired cross-coupled product and introduces a purification challenge.[4] With pyrimidyl boronic acids, homocoupling can be promoted by several factors, including the presence of oxygen, which can facilitate an oxidative homocoupling pathway.[3][5] Additionally, certain palladium species, particularly Pd(II), can directly catalyze the coupling of two boronic acid molecules.[3][6]
Q3: Can the choice of palladium source influence the extent of homocoupling?
A3: Absolutely. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must first be reduced in situ to the active Pd(0) species.[6] Homocoupling can readily occur during this activation step.[6][7] Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can often mitigate this issue.[4][7] Modern precatalysts, such as the Buchwald G3 and G4 precatalysts, are also designed for clean and efficient generation of the active Pd(0) catalyst, which can help suppress homocoupling.[6]
Q4: How does the base affect the reaction and the potential for side reactions?
A4: The base plays a critical role in the Suzuki-Miyaura catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for transmetalation.[8][9] However, the combination of a strong base and water can also promote protodeboronation, the cleavage of the carbon-boron bond, which is a significant issue with unstable heteroaryl boronic acids like those of pyrimidine.[3][6] The choice of base is therefore a delicate balance. Stronger bases like Cs₂CO₃ or K₃PO₄ may be needed for slow transmetalation steps but can also accelerate decomposition.[7] Weaker bases like K₂CO₃ or even KF might be sufficient and gentler on sensitive substrates.[1][8]
Troubleshooting Guide: Minimizing Pyrimidyl Boronic Acid Homocoupling
This guide provides a systematic approach to diagnosing and resolving the issue of excessive homocoupling in your Suzuki-Miyaura reactions.
Problem 1: Significant Formation of Pyrimidyl Dimer (Homocoupling Product)
High levels of homocoupling are a clear indicator that the reaction conditions are favoring the undesired coupling of the boronic acid with itself over the desired cross-coupling with the aryl halide.
Caption: Troubleshooting workflow for minimizing homocoupling.
-
Cause A: Oxygen in the Reaction Mixture
-
Explanation: The presence of molecular oxygen is a well-documented promoter of oxidative homocoupling.[3][5] It can participate in the palladium catalytic cycle in a way that favors the dimerization of the boronic acid.
-
Solution:
-
Rigorous Degassing: Ensure all solvents and liquid reagents are thoroughly degassed before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles for more sensitive reactions.[3][4]
-
Maintain Inert Atmosphere: Conduct the entire reaction under a positive pressure of a high-purity inert gas.[3]
-
-
-
Cause B: Inappropriate Palladium Catalyst System
-
Explanation: As mentioned, Pd(II) sources can be reduced to Pd(0) by the homocoupling of two boronic acid molecules.[6] Furthermore, the choice of ligand is critical. Ligands influence the electron density and steric environment of the palladium center, which in turn affects the rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[9][10] Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting the pathways that lead to homocoupling.[7]
-
Solution:
-
Switch to Pd(0): If using a Pd(II) salt, consider switching to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[7]
-
Use Advanced Ligands: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are often effective for challenging heteroaryl couplings.[2][7]
-
Consider a Mild Reducing Agent: In some cases, the addition of a mild reducing agent like potassium formate can help minimize the concentration of free Pd(II) without disrupting the catalytic cycle.[11][12]
-
-
-
Cause C: Instability and High Concentration of the Pyrimidyl Boronic Acid
-
Explanation: Pyrimidyl boronic acids can be prone to decomposition (protodeboronation), and their instantaneous concentration in the reaction mixture can influence the rate of the bimolecular homocoupling side reaction.[2][3]
-
Solution:
-
Use More Stable Boron Reagents: Convert the pyrimidyl boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[2][6][13] These are generally more robust and can be used to slowly release the active boronic acid under the reaction conditions, keeping its concentration low.[14]
-
Slow Addition: Instead of adding all the boronic acid at the beginning of the reaction, add it slowly over a period of time using a syringe pump.[3][4] This keeps the concentration of the boronic acid low at any given moment, thus disfavoring the second-order homocoupling reaction.[3]
-
-
Experimental Protocols
Protocol 1: General Microwave-Assisted Suzuki Coupling of a Pyrimidyl Boronic Acid
This protocol serves as a robust starting point for optimization.[2][15]
-
Vessel Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%), the ligand if required (e.g., SPhos, 1-10 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).[2][15]
-
Inerting: Seal the vessel and thoroughly purge with a stream of argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Through the septum, add the pyrimidyl boronic acid or its ester derivative (1.0-1.5 equiv) followed by the degassed solvent system (e.g., 1,4-dioxane/water, DMF, toluene).[2]
-
Microwave Irradiation: Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[2][15]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Visualizing the Catalytic and Competing Pathways
Understanding the reaction mechanism is key to effective troubleshooting.
Caption: Competing Suzuki-Miyaura and Homocoupling catalytic cycles.
Data Summary: Key Parameter Choices
The selection of reagents is critical for success. The table below summarizes key considerations.
| Parameter | Recommended Choice | Rationale & Key Considerations |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Buchwald Precatalysts | Direct Pd(0) sources or efficient precatalysts minimize the concentration of Pd(II) species that can promote homocoupling.[6][7] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Promote the desired reductive elimination step and can overcome catalyst inhibition by the pyrimidine nitrogen.[2][7] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice depends on substrate reactivity. Stronger bases may be necessary but can increase the risk of protodeboronation.[2][7] A screen is often necessary. |
| Boron Reagent | Pinacol Esters, MIDA Boronates | These derivatives offer enhanced stability against protodeboronation compared to free boronic acids, which is a major issue for 2-pyrimidinyl species.[2][6][13][14] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | Aprotic solvents are generally preferred. A small amount of water is often required to dissolve the base and facilitate boronate formation.[2][4] |
By understanding the underlying mechanisms and systematically applying these troubleshooting strategies, researchers can significantly improve the outcomes of their Suzuki-Miyaura couplings involving challenging pyrimidyl boronic acids, leading to higher yields and cleaner reaction profiles.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Regioselectivity in Reactions of Di-substituted Pyrimidines
Welcome to the technical support center dedicated to the nuanced challenge of controlling regioselectivity in the functionalization of di-substituted pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the complexities of pyrimidine chemistry in their daily work. Pyrimidine scaffolds are cornerstones of numerous pharmaceuticals and bioactive molecules, making the precise control over substituent placement a critical aspect of modern synthetic chemistry.
This resource moves beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental outcomes. We will dissect the interplay of electronic and steric effects, explore the logic of catalyst and reagent selection, and offer robust troubleshooting strategies for when reactions do not proceed as anticipated.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions regarding the reactivity of di-substituted pyrimidines.
Q1: Why is the C4 position generally more reactive than the C2 position in nucleophilic aromatic substitution (SNAr) reactions of 2,4-dichloropyrimidines?
A1: The enhanced reactivity of the C4 position is a classic example of electronic control. The pyrimidine ring is electron-deficient, and this deficiency is most pronounced at the C2, C4, and C6 positions. During nucleophilic attack, a negatively charged intermediate (a Meisenheimer complex) is formed. When the nucleophile attacks at C4, the negative charge can be delocalized onto the N1 nitrogen atom through resonance, which is a highly stabilizing interaction.[1][2] Attack at the C2 position allows for delocalization onto both adjacent nitrogen atoms (N1 and N3). While this may seem more stabilizing, repulsion between the incoming nucleophile's lone pairs and the lone pairs of the two adjacent nitrogens at C2 can raise the activation energy for this pathway compared to attack at C4.[1] Therefore, both kinetic and thermodynamic factors often favor C4 substitution.
Q2: What is the primary factor that dictates the site of metal-catalyzed C-H activation on a pyrimidine ring?
A2: The regioselectivity of metal-catalyzed C-H activation is predominantly controlled by the presence and position of directing groups.[3] These are functional groups on the pyrimidine or a substituent that can coordinate to the transition metal catalyst (e.g., Palladium, Rhodium, Nickel), bringing the catalyst into close proximity to a specific C-H bond.[3][4] This directed metalation dramatically lowers the activation energy for cleaving that particular C-H bond over others. For instance, a pyridyl group attached to the pyrimidine can direct ortho-C-H activation on itself or a specific position on the pyrimidine ring.[3]
Q3: Can steric hindrance be used to control regioselectivity?
A3: Absolutely. Steric hindrance can be a powerful tool. A bulky substituent at a position adjacent to a reactive site can physically block the approach of a nucleophile or a catalyst, forcing the reaction to occur at a less sterically encumbered, albeit electronically less favorable, position. For example, a large group at the C5 position of a 2,4-dichloropyrimidine can disfavor attack at the adjacent C4 position, potentially increasing the proportion of C2 substitution.[5]
Troubleshooting Guides: Common Regioselectivity Challenges
This section provides structured troubleshooting advice for specific experimental scenarios in a question-and-answer format.
Scenario 1: Nucleophilic Aromatic Substitution (SNAr)
Issue: My SNAr reaction on a 2,4-dichloropyrimidine is giving me a mixture of C2 and C4 isomers, but I need pure C4-substituted product.
-
Underlying Cause Analysis: While C4 is generally favored, the energy difference between the transition states for C2 and C4 attack can be small, leading to mixtures. This is often influenced by the nucleophile, solvent, and the electronic nature of other substituents on the pyrimidine ring.[5] An electron-donating group at C6, for instance, can enhance the reactivity of the C2 position.[5]
-
Troubleshooting Protocol & Optimization:
-
Lower the Reaction Temperature: SNAr reactions are often run at elevated temperatures. By lowering the temperature, you can increase the selectivity for the kinetically favored product, which is typically the C4 isomer.
-
Solvent Choice: The polarity of the solvent can influence regioselectivity. Experiment with a range of solvents, from polar aprotics like DMF and DMSO to less polar options like THF or dioxane.
-
Nucleophile Counter-ion: The nature of the cation associated with an anionic nucleophile can play a role. Consider screening different salts of your nucleophile (e.g., sodium vs. potassium vs. cesium).
-
Protecting Groups: If your nucleophile has multiple reactive sites, consider using protecting groups to ensure only the desired atom attacks the pyrimidine ring.
-
Issue: I want to achieve C2-selectivity in an SNAr reaction of a 5-substituted-2,4-dichloropyrimidine, but the reaction exclusively yields the C4-isomer.
-
Underlying Cause Analysis: This is a common challenge, as the C4 position is electronically favored. To override this intrinsic preference, a specific strategy is required. Standard nucleophiles will almost always favor the C4 position.
-
Innovative Solution: Recent studies have shown that using tertiary amine nucleophiles can lead to excellent C2 selectivity.[6] The reaction is believed to proceed through an intermediate that undergoes an in situ N-dealkylation, resulting in a product that is formally derived from the reaction of a secondary amine at the C2 position.[6] This represents a significant departure from classical SNAr behavior.
-
Experimental Protocol:
-
Dissolve the 5-substituted-2,4-dichloropyrimidine in a suitable aprotic solvent (e.g., acetonitrile).
-
Add an excess of the desired tertiary amine (e.g., triethylamine, N,N-diisopropylethylamine).
-
Heat the reaction mixture and monitor by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup and purify the C2-aminated product by column chromatography.
-
-
Scenario 2: Palladium-Catalyzed Cross-Coupling Reactions
Issue: My Suzuki-Miyaura coupling on a 2,4-dichloropyrimidine is non-selective, leading to a mixture of C2- and C4-arylated products, as well as di-arylated byproduct.
-
Underlying Cause Analysis: The reactivity of the C-Cl bonds at the C2 and C4 positions towards oxidative addition to a Pd(0) catalyst can be similar, leading to poor selectivity.[7] The choice of ligand, base, and solvent system is critical in differentiating these two sites.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
-
Troubleshooting Protocol & Optimization:
-
Ligand Selection is Key: The steric and electronic properties of the phosphine ligand are paramount.
-
For C4-selectivity , bulky, electron-rich ligands such as SPhos or XPhos often favor oxidative addition at the more accessible C4 position.
-
For C2-selectivity , specialized ligands or conditions may be required to invert the natural reactivity.[7]
-
-
Base Selection: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can influence the rate of transmetalation and affect selectivity. Screen a panel of bases.
-
Stoichiometry: Use only a slight excess (1.05-1.2 equivalents) of the boronic acid to minimize the formation of the di-substituted product.
-
Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can improve selectivity.
-
Data Summary: Ligand Effects on Regioselectivity of Cross-Coupling
| Ligand Type | Typical Selectivity | Rationale |
| Bulky Biarylphosphines (e.g., XPhos, SPhos) | C4-selective | Steric bulk favors approach to the less hindered C4 position. |
| Sterically Hindered NHC Ligands | C4-selective | Can provide high selectivity for C4 in some systems. |
| Specialized Ligand/Catalyst Systems | C2-selective | Specific systems can invert selectivity, often through unique catalyst-substrate interactions.[7] |
Scenario 3: Directed Lithiation / C-H Functionalization
Issue: I am attempting a regioselective lithiation of a di-substituted pyrimidine, but I am getting a complex mixture of products or decomposition.
-
Underlying Cause Analysis: Pyrimidines are electron-deficient and can be sensitive to strong organolithium bases, potentially leading to addition reactions or ring-opening.[8] Regioselectivity is governed by the most acidic proton, which can be influenced by all substituents on the ring. The choice of base is critical.
-
Troubleshooting Protocol & Optimization:
-
Base Selection:
-
n-BuLi/s-BuLi: These are very strong, non-selective bases. They are often too reactive for sensitive pyrimidines unless a strong directing group is present.
-
LDA (Lithium Diisopropylamide): This is a strong, sterically hindered base that is less prone to nucleophilic addition. It is an excellent choice for many regioselective deprotonations.
-
TMP-Zinc Bases (e.g., TMPZnCl·LiCl): These bases offer excellent regiocontrol and functional group tolerance, often enabling zincation at positions that are difficult to access with lithium bases.[9] They can provide thermally stable zincated intermediates.[9]
-
-
Temperature Control: Perform the lithiation at very low temperatures (-78 °C is standard) to minimize side reactions.
-
Directing Groups: The presence of a directing metalating group (DMG) is the most reliable way to ensure high regioselectivity. Common DMGs include amides, carbamates, and oxazolines.
-
Inverse Addition: Add the pyrimidine solution slowly to the base solution (inverse addition) to maintain a low concentration of the substrate and minimize side reactions.
-
-
Logical Flow for Base Selection:
Caption: Decision workflow for selecting a lithiation base.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Pyrimidine Intermediates in Organic Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for a common yet critical challenge in synthetic and medicinal chemistry: the poor solubility of pyrimidine intermediates in organic solvents. Pyrimidine scaffolds are foundational in pharmaceuticals, but their inherent properties, such as hydrogen bonding capabilities and crystal lattice energy, often lead to significant solubility hurdles during synthesis, purification, and formulation.[1][2]
This resource is structured into a direct, problem-solving format. We will first address the most urgent issues in a Troubleshooting Guide before delving into broader concepts in the Frequently Asked Questions (FAQs) section. Our goal is to explain the causality behind these solubility issues and provide actionable, scientifically-grounded protocols to overcome them.
Part 1: Troubleshooting Guide - Common Solubility Crises
This section addresses immediate problems encountered during experimental work.
Q1: My pyrimidine intermediate precipitated unexpectedly from the reaction mixture. What should I do?
Immediate Cause: Sudden precipitation, or "crashing out," typically occurs when the concentration of the solute exceeds its saturation point in the solvent. This can be triggered by a change in temperature, the formation of a less soluble product, or a change in the solvent composition (e.g., addition of an anti-solvent during workup).[3]
Step-by-Step Troubleshooting Protocol:
-
Analyze the System:
-
Temperature: Did the reaction mixture cool down? Many pyrimidine derivatives show a significant decrease in solubility at lower temperatures.[4][5]
-
Reaction Progress: Has a new, less-soluble species formed? Intermediate products can have vastly different solubility profiles than starting materials. Monitor the reaction with TLC or LCMS to correlate precipitation with product formation.
-
Solvent Polarity: Was a new reagent or solvent added? The addition of a non-polar solvent to a polar reaction medium (or vice-versa) can drastically reduce solubility.
-
-
Immediate Remediation:
-
Heating: Gently warm the mixture. If the precipitate redissolves, the issue is likely temperature-dependent solubility. This can help you complete the reaction, but a more robust solvent system may be needed for scale-up.
-
Add Co-solvent: Introduce a small amount of a stronger, miscible co-solvent. For example, if your reaction is in ethyl acetate, adding 5-10% N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can often redissolve the material.[6][7] Be mindful that this will complicate downstream processing.
-
Dilution: Add more of the primary reaction solvent. While simple, this may not be efficient for very poorly soluble compounds and can lead to large reaction volumes.
-
-
Long-Term Solution (Process Optimization):
-
Solvent Selection: The initial choice of solvent was likely suboptimal. A pre-emptive solvent screen is crucial for future work. (See Protocol 1).
-
Process Control: If the product is known to be poorly soluble, consider a process where it crystallizes out of the reaction mixture in a controlled manner. This can serve as an effective initial purification step.
-
Q2: I can't achieve a high enough concentration of my pyrimidine starting material in the chosen solvent for the reaction to proceed efficiently.
Core Problem: The reaction kinetics are suffering because the concentration of the dissolved reactant is too low. This is a classic challenge for poorly soluble crystalline solids, where strong intermolecular forces in the crystal lattice (high lattice energy) resist dissolution.[8][9]
Strategies for Enhancement:
-
Employ a Co-Solvent System: This is often the most effective strategy. A co-solvent works by disrupting the solvent's self-association and creating a microenvironment more favorable to the solute. Common polar aprotic solvents like DMF, DMSO, NMP, or DMA are excellent for dissolving many heterocyclic compounds and can be used as co-solvents with less polar ethers or esters.[10]
-
Increase Temperature: Solubility almost universally increases with temperature.[4][11][12] Running the reaction at reflux, if the reagents are stable, is a standard approach.
-
Consider a More Aggressive Solvent: If feasible, switching the entire solvent system to something with a better solubility profile is a direct solution. For many polar, hydrogen-bond-donating pyrimidines (e.g., those with amino or hydroxyl groups), solvents like DMF, methanol, or even water (if reactants are stable) can be effective.[5][13]
-
Structural Modification (If in a discovery phase): If solubility is a persistent issue for a lead scaffold, minor structural changes can have a profound impact. (See FAQ section for details).
View Diagram: Troubleshooting Workflow for Precipitation
Caption: A decision tree for diagnosing and addressing unexpected precipitation of pyrimidine intermediates.
Part 2: Frequently Asked Questions (FAQs)
Q3: How do different organic solvents interact with pyrimidine intermediates?
The principle of "like dissolves like" is paramount. A solvent's ability to dissolve a pyrimidine intermediate depends on the interplay of polarity, hydrogen bonding capacity, and dipolar interactions.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have O-H or N-H bonds. They are excellent for pyrimidines with hydrogen bond donor/acceptor groups (e.g., -NH2, -OH). For instance, 2,4-diamino-6-chloropyrimidine is more soluble in ethanol and methanol than in water.[13]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds. They are powerful solvents for a wide range of polar compounds, including many pyrimidine derivatives, effectively solvating them through dipole-dipole interactions.[5][12] Studies have shown the solubility of many pyrimidine derivatives follows the order DMF > methanol > CCl4.[5][12]
-
Non-Polar Solvents (e.g., Hexane, Toluene): These are generally poor solvents for pyrimidines, unless the pyrimidine core is heavily substituted with lipophilic groups.
-
Ethers and Esters (e.g., THF, Ethyl Acetate): These have intermediate polarity and are useful in many syntheses, but may struggle with highly polar pyrimidines that have multiple H-bond donors.[4]
Table 1: Properties of Common Organic Solvents in Pyrimidine Synthesis
| Solvent | Polarity Index | Dielectric Constant (20°C) | Type | Common Use Case for Pyrimidines |
|---|---|---|---|---|
| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | Polar Aprotic | Excellent general-purpose solvent for a wide range of polar pyrimidines.[5] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Polar Aprotic | Very strong solvent, often used for highly intractable compounds.[10] |
| Methanol | 5.1 | 32.7 | Polar Protic | Good for pyrimidines with H-bond donors/acceptors.[11] |
| Tetrahydrofuran (THF) | 4.0 | 7.6 | Polar Aprotic (Ether) | Common reaction solvent for less polar derivatives.[14] |
| Ethyl Acetate (EtOAc) | 4.4 | 6.0 | Polar Aprotic (Ester) | Often used for reactions and extractions of moderately polar intermediates.[15] |
| Acetonitrile (MeCN) | 5.8 | 37.5 | Polar Aprotic | Versatile solvent for reactions and purification (HPLC).[14] |
| Dichloromethane (DCM) | 3.1 | 9.1 | Halogenated | Useful for less polar pyrimidines and for chromatography. |
| Toluene | 2.4 | 2.4 | Non-Polar Aromatic | Typically used for non-polar derivatives or in specific reactions like condensations.[14] |
Q4: How does the substitution pattern on the pyrimidine ring affect its solubility?
Substituents dramatically alter the physicochemical properties of the pyrimidine core.
-
Polar, Hydrogen-Bonding Groups (-NH2, -OH, -CONH2): These groups generally increase polarity and favor solubility in polar protic solvents.[16] However, they can also increase crystal lattice energy through intermolecular hydrogen bonding, which can paradoxically decrease solubility if the crystal packing is very strong.[8][9]
-
Lipophilic Groups (-CH3, -Ph, -Cl): These groups decrease polarity and increase solubility in less polar solvents like DCM or toluene.[11][17] For example, introducing a p-chloro alkyl group can decrease solubility in polar solvents.[11]
-
Ionizable Groups (-COOH, basic amines): The presence of acidic or basic centers allows for the most dramatic solubility modifications through salt formation.[8]
View Diagram: Impact of Substituents on Solubility
Caption: Relationship between pyrimidine substituent type and resulting solubility characteristics.
Q5: Can I use salt formation to improve the solubility of my basic pyrimidine intermediate in an organic solvent?
Yes, this is a powerful and widely used technique, particularly in pharmaceutical development.[18][19][20][21][22] While often associated with improving aqueous solubility, forming a salt can also enhance solubility in polar organic solvents.
Mechanism of Action: Many pyrimidine intermediates are weakly basic due to the ring nitrogen atoms.[1] Reacting a basic pyrimidine with an acid (e.g., HCl, HBr, methanesulfonic acid) forms an ammonium salt.[18][23] This salt has significantly different physicochemical properties than the free base:
-
Disrupted Crystal Packing: The ionic nature of the salt disrupts the efficient crystal packing that may have made the free base poorly soluble. This lowering of the crystal lattice energy makes it easier for the solvent to dissolve the molecule.[21]
-
Increased Polarity: The resulting salt is more polar than the neutral free base, which can improve its affinity for polar organic solvents like methanol or ethanol.
Practical Considerations:
-
pKa Difference: For efficient salt formation, a general rule of thumb is that the difference between the pKa of the base (your pyrimidine) and the pKa of the acid (the salt former) should be at least 2-3 units.[20]
-
Solvent Choice for Formation: Salt formation is typically carried out in a solvent where the salt has some solubility but can also be crystallized for isolation, such as ethanol, isopropanol, or acetone.[23]
-
Screening: A salt screening study is often necessary to find the optimal counter-ion that provides the best balance of solubility, stability, and crystallinity.[18]
Part 3: Experimental Protocols
Protocol 1: Systematic Solvent Screening for a Pyrimidine Intermediate
Objective: To empirically determine the best single solvent or co-solvent system for a poorly soluble pyrimidine intermediate at a target concentration.
Materials:
-
Your pyrimidine intermediate (e.g., 100 mg)
-
A selection of solvents (see Table 1)
-
Small glass vials (e.g., 2 mL) with screw caps
-
Magnetic stir plate and small stir bars
-
Vortex mixer
-
Heating block or oil bath
Methodology:
-
Preparation: Dispense a known amount of your pyrimidine intermediate (e.g., 5 mg) into each of a series of labeled vials.
-
Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 0.5 mL) to achieve your target concentration (in this case, 10 mg/mL).
-
Initial Assessment (Room Temperature):
-
Cap the vials securely.
-
Vortex each vial vigorously for 1 minute.
-
Place the vials on a stir plate and stir for 1-2 hours at room temperature.
-
Visually inspect each vial. Note whether the solid is fully dissolved, partially dissolved, or appears insoluble.
-
-
Thermal Assessment:
-
For any vials where the compound is not fully dissolved, transfer them to a heating block.
-
Increase the temperature in increments (e.g., 40°C, 60°C, 80°C), allowing the samples to equilibrate for 30 minutes at each temperature.
-
Note the temperature at which the solid fully dissolves, if at all.
-
-
Co-Solvent Assessment (If Needed):
-
If no single solvent is effective, repeat the process using binary mixtures.
-
Start with a good "wetting" solvent (e.g., Ethyl Acetate) and add increasing percentages (5%, 10%, 20%) of a strong polar aprotic solvent (e.g., DMF or NMP).
-
-
Data Analysis:
-
Compile your observations into a table.
-
Rank the solvents/systems based on their ability to dissolve the compound at your target concentration and temperature. This data will provide an authoritative basis for selecting the optimal conditions for your reaction or process.
-
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. [PDF] Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents | Semantic Scholar [semanticscholar.org]
- 13. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
- 16. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rjpdft.com [rjpdft.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Workup and Purification of Palladium-Catalyzed Aminopyrimidine Reactions
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions involving aminopyrimidine scaffolds. This guide is structured to provide actionable solutions to common challenges encountered during reaction workup and product purification. My insights are drawn from extensive hands-on experience and the established scientific literature to ensure you can navigate these complex transformations with confidence.
Aminopyrimidines are a cornerstone in medicinal chemistry, but their inherent basicity and coordinating ability with metal ions can introduce significant challenges during the workup of palladium-catalyzed reactions. This guide provides a systematic approach to troubleshooting these issues, ensuring high purity and optimal yield of your target compounds.
Part 1: Troubleshooting Guide - Common Issues & Step-by-Step Solutions
This section addresses the most frequently encountered problems during the workup of palladium-catalyzed aminopyrimidine reactions. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing validated protocols for resolution.
Question 1: My crude product is a dark, black, or grey solid/oil. How do I remove the residual palladium catalyst?
Underlying Cause: The characteristic dark color of your crude product is almost certainly due to the presence of palladium black, a form of elemental palladium that precipitates out of the reaction mixture. This is a common issue in palladium-catalyzed reactions and its removal is critical for obtaining a pure product and for accurate downstream biological testing, as residual palladium can interfere with assays.
Solution Protocol: Sequential Workup Strategy
-
Initial Filtration: Upon completion of the reaction, allow the mixture to cool to room temperature. The first step is to remove the bulk of the precipitated palladium.
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Filter the mixture through a pad of Celite®. Celite is a diatomaceous earth filtration aid that is effective at trapping finely dispersed solids like palladium black.
-
Wash the Celite pad with additional solvent to ensure complete recovery of the product.
-
-
Aqueous Wash: The basic nature of the aminopyrimidine can sometimes lead to the formation of soluble palladium complexes. An aqueous wash can help remove these.
-
Transfer the filtrate to a separatory funnel.
-
Wash with a mild aqueous solution. Depending on the stability of your product, you can use:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) if the reaction was run under acidic conditions.
-
Brine (saturated aqueous NaCl) to break up emulsions and remove water.
-
-
-
Palladium Scavenging: If the organic layer is still colored, or if you require very low levels of palladium contamination for applications like API synthesis, the use of a palladium scavenger is highly recommended.
Table 1: Recommended Palladium Scavengers
| Scavenger Type | Example | Typical Loading (wt/wt vs. product) | Mechanism of Action |
| Thiol-based | SiliaMetS Thiol, QuadraSil MP | 5-10 equivalents | Strong coordination with palladium |
| Amine-based | QuadraSil AP | 5-10 equivalents | Coordination and ion-exchange |
| Carbon-based | Activated Charcoal | 1-2 wt% | Adsorption of palladium species |
Experimental Protocol: Palladium Scavenging with Functionalized Silica
-
After the aqueous wash, concentrate the organic layer under reduced pressure.
-
Re-dissolve the crude product in a suitable solvent (e.g., DCM, THF).
-
Add the chosen scavenger (e.g., SiliaMetS Thiol, 5-10 equivalents).
-
Stir the suspension at room temperature for 2-16 hours. The reaction time will depend on the level of contamination.
-
Filter off the scavenger and wash with the solvent.
-
Concentrate the filtrate to yield the palladium-free crude product.
Workflow for Palladium Removal
Caption: Sequential workup for palladium removal.
Question 2: My aminopyrimidine product is sticking to the silica gel column during chromatography. How can I improve its elution?
Underlying Cause: The basic nitrogen atoms of the aminopyrimidine ring can strongly interact with the acidic silanol groups on the surface of standard silica gel. This can lead to significant tailing, poor separation, and in some cases, complete retention of the product on the column.
Solution Protocol: Column Chromatography Modification
-
Use of a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to the eluent system.
-
Triethylamine (TEA): Add 0.1-1% (v/v) of triethylamine to your mobile phase (e.g., hexane/ethyl acetate). The TEA will compete with your aminopyrimidine for binding to the acidic sites on the silica, allowing your product to elute more effectively.
-
Ammonia: For highly basic compounds, a solution of 7N ammonia in methanol can be used as a polar modifier in a DCM/methanol eluent system.
-
-
Alternative Stationary Phases: If basic modifiers do not resolve the issue, consider using a different stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.
-
Treated Silica Gel: Commercially available deactivated or base-treated silica gels can also be used.
-
Experimental Protocol: Column Chromatography with a Basic Modifier
-
Dry-load your crude product onto a small amount of silica gel.
-
Prepare your eluent system (e.g., 80:20 Hexane:Ethyl Acetate) and add 0.5% (v/v) triethylamine.
-
Pack your column with silica gel slurried in the TEA-modified eluent.
-
Carefully load your sample onto the top of the column.
-
Elute the column with the modified eluent, collecting fractions as usual.
-
Monitor the fractions by TLC.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to remove the phosphine ligand and its oxide from my reaction?
A1: Phosphine ligands, such as PPh₃ or BINAP, and their corresponding oxides can be challenging to remove due to their similar polarity to many target molecules.
-
Crystallization: If your product is a solid, crystallization is often the most effective method for removing phosphine oxides, which tend to remain in the mother liquor.
-
Solvent Precipitation: For less polar products, you can sometimes precipitate the phosphine oxide by adding a non-polar solvent like hexane to a concentrated solution of your crude product in a more polar solvent like DCM.
-
Column Chromatography: If chromatography is necessary, using a solvent system with a gradient can help to separate the product from the ligand and its oxide.
Q2: I am seeing incomplete conversion in my Suzuki coupling with an aminopyrimidine boronic acid. What could be the cause?
A2: Incomplete conversion in Suzuki couplings with aminopyrimidines can often be traced back to a few key factors:
-
Base Choice: The choice of base is critical. Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases like Na₂CO₃.
-
Solvent System: A mixture of a polar aprotic solvent (like dioxane or DME) and water is typically required to facilitate the dissolution of both the organic and inorganic reaction components.
-
Ligand Selection: The palladium ligand plays a crucial role. For challenging couplings, consider using more electron-rich and sterically hindered ligands like SPhos or XPhos, which can promote the difficult reductive elimination step.
Troubleshooting Logic for Incomplete Conversion
Caption: Decision tree for troubleshooting incomplete conversion.
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro- vs. 4-Chloropyrimidines in Nucleophilic Aromatic Substitution
<
Executive Summary
For researchers engaged in the synthesis of novel therapeutics, understanding the subtle yet critical differences in the reactivity of isomeric starting materials is paramount. The pyrimidine core is a cornerstone of medicinal chemistry, and its functionalization often involves nucleophilic aromatic substitution (SNAr) on halopyrimidine precursors.[1] A frequent decision point is the choice between 2-chloro- and 4-chloropyrimidine. This guide provides an in-depth comparison of their reactivity, grounded in mechanistic principles and experimental observations. While both are activated toward SNAr, 4-chloropyrimidine is generally more reactive than 2-chloropyrimidine . This enhanced reactivity is a direct consequence of the superior stabilization of the anionic intermediate (Meisenheimer complex) formed during the reaction.
Introduction: Why Pyrimidine Regiochemistry Matters
The pyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs.[1] Its nitrogen atoms not only influence the molecule's overall physicochemical properties but also play a crucial role in directing chemical reactivity.[2] Specifically, the two nitrogen atoms render the pyrimidine ring electron-deficient (π-deficient), which facilitates nucleophilic aromatic substitution—a key transformation for introducing diverse functional groups.[2]
The choice between a 2-chloro or 4-chloro isomer as the electrophile can significantly impact reaction conditions, yields, and even the feasibility of a synthetic route. Understanding the electronic factors that govern their relative reactivity allows scientists to make informed decisions, optimizing reaction design and minimizing trial-and-error experimentation.
Mechanistic Deep Dive: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The SNAr reaction on chloropyrimidines is a two-step addition-elimination process.[3][4]
-
Nucleophilic Attack: The nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][5] This step is typically the rate-determining step of the reaction.[6]
-
Leaving Group Expulsion: The aromaticity is restored by the elimination of the chloride ion, yielding the substituted pyrimidine product.
The stability of the Meisenheimer complex is the single most important factor determining the reaction rate. The more stable this intermediate, the lower the activation energy for its formation, and the faster the reaction.[3][7]
Visualizing the General SNAr Mechanism
Caption: The two-step addition-elimination mechanism of SNAr reactions.
Head-to-Head Comparison: 2-Chloro- vs. 4-Chloropyrimidine
The difference in reactivity between the 2- and 4-positions stems directly from how effectively the pyrimidine ring stabilizes the negative charge in the Meisenheimer complex.
Electronic Landscape and Transition State Stabilization
The key to understanding the reactivity difference lies in the resonance structures of the respective Meisenheimer complexes. The nitrogen atoms of the pyrimidine ring are electron-withdrawing and can stabilize an adjacent negative charge through resonance.[8][9]
-
Attack at C-4 (para to N-1): When a nucleophile attacks the 4-position, the resulting negative charge can be delocalized directly onto both ring nitrogen atoms (N-1 and N-3) through resonance. This extensive delocalization provides significant stabilization to the intermediate.
-
Attack at C-2 (ortho to both N-1 and N-3): When a nucleophile attacks the 2-position, the negative charge can also be delocalized onto the adjacent nitrogen atoms. However, the delocalization pattern is different, and the stabilization is considered less effective compared to the C-4 attack. The general observation in heterocyclic chemistry is that a para-relationship between an activating group (the ring nitrogen) and the leaving group leads to faster SNAr rates than an ortho-relationship.[10]
Visualizing Meisenheimer Complex Stability
Caption: Stabilization of Meisenheimer complexes for C-4 vs. C-2 attack.
Experimental Evidence & Data
While specific kinetic data for a direct, side-by-side comparison of 2-chloropyrimidine and 4-chloropyrimidine with the same nucleophile under identical conditions is sparse in readily available literature, the established reactivity patterns in heterocyclic chemistry consistently support the higher reactivity of the 4-position. For instance, studies on dichloropyrimidines frequently show that the first substitution occurs selectively at the C-4 position.[11][12]
This general principle is often stated in authoritative texts and demonstrated in computational studies. Quantum mechanics (QM) analyses, for example, often show that the Lowest Unoccupied Molecular Orbital (LUMO), which represents the region most susceptible to nucleophilic attack, has a larger coefficient at C-4 than at C-2 in unsubstituted chloropyrimidines.[10][13]
| Position of Chlorine | Relative Reactivity | Mechanistic Rationale |
| 4-position | Higher | More stable Meisenheimer complex; negative charge is delocalized over both N-1 and N-3.[10] |
| 2-position | Lower | Less stable Meisenheimer complex compared to C-4 attack.[14] |
Note: This table represents a qualitative comparison based on established principles of heterocyclic reactivity. Relative rates can be influenced by other substituents on the pyrimidine ring.[11][13]
Practical Implications & Protocol Design
The higher reactivity of 4-chloropyrimidine means that substitutions at this position can often be achieved under milder conditions (e.g., lower temperatures, shorter reaction times) compared to the 2-chloro isomer. This can be advantageous when working with sensitive substrates or nucleophiles.
Model Experimental Protocol: A Comparative Reactivity Study
This protocol provides a framework for directly comparing the reactivity of 2-chloro- and 4-chloropyrimidine with a common nucleophile, benzylamine. The use of a consistent reaction monitoring technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is crucial for a valid comparison.
Objective: To qualitatively and semi-quantitatively compare the rate of nucleophilic substitution of benzylamine with 2-chloropyrimidine and 4-chloropyrimidine.
Materials:
-
2-Chloropyrimidine
-
4-Chloropyrimidine
-
Benzylamine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (for TLC)
-
Hexanes (for TLC)
-
TLC plates (e.g., silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup (Perform in parallel for both isomers):
-
To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloropyrimidine (1.0 mmol, 1.0 eq). In a separate, identical flask, add 2-chloropyrimidine (1.0 mmol, 1.0 eq).
-
Add anhydrous potassium carbonate (2.0 mmol, 2.0 eq) to each flask.
-
Add anhydrous DMF (10 mL) to each flask and stir the suspension.
-
Add benzylamine (1.1 mmol, 1.1 eq) to each flask at room temperature.
-
-
Reaction Monitoring:
-
Immediately after the addition of benzylamine (t=0), take an aliquot from each reaction mixture for TLC analysis.
-
Monitor the progress of both reactions simultaneously by TLC every 30 minutes for 4 hours. Use a suitable mobile phase (e.g., 30% ethyl acetate in hexanes) to clearly separate the starting material from the product.
-
Visualize the TLC plates under UV light (254 nm). The disappearance of the starting chloropyrimidine spot and the appearance of the product spot will indicate reaction progress.
-
Self-Validation Check: The Rf value of the product should be distinctly different from the starting materials. Co-spotting the reaction mixture with the starting material can confirm spot identity.
-
-
Data Collection & Analysis:
-
Record the time at which the starting material is no longer visible by TLC for each reaction.
-
The reaction that reaches completion first is the more reactive substrate under these conditions.
-
For a more quantitative analysis, samples can be taken at regular intervals and analyzed by LC-MS or GC-MS to determine the percentage conversion over time.
-
-
Work-up and Isolation (after completion):
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
-
Conclusion
The regiochemical position of the chlorine atom on a pyrimidine ring exerts a profound influence on its reactivity in nucleophilic aromatic substitution. 4-Chloropyrimidine is demonstrably more reactive than its 2-chloro counterpart. This is a direct result of the greater electronic stabilization afforded to the Meisenheimer complex formed upon nucleophilic attack at the C-4 position, where the resulting negative charge is effectively delocalized across both ring nitrogens. This fundamental understanding is critical for drug development professionals and synthetic chemists, enabling the rational design of efficient synthetic routes for accessing novel pyrimidine-based molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 14. zenodo.org [zenodo.org]
A Technical Guide to the Structure-Activity Relationship of 2-Substituted Pyrimidine Kinase Inhibitors
The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, with its derivatives forming the basis of numerous approved and investigational drugs.[1][2][3][4] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-substituted pyrimidine kinase inhibitors, offering a comparative overview of how modifications at this critical position influence potency, selectivity, and overall pharmacological profile. We will delve into the rationale behind substituent choices, present comparative data, and provide detailed experimental protocols for the evaluation of these compounds.
The Privileged 2-Substituted Pyrimidine Scaffold
The 2-position of the pyrimidine ring is a key interaction point with the hinge region of the kinase ATP-binding pocket. The substituent at this position often forms crucial hydrogen bonds that anchor the inhibitor to the enzyme.[5] The nature of this substituent can dramatically alter the inhibitor's potency and its selectivity profile across the kinome. The most common and well-studied modifications at the 2-position involve the introduction of amino and anilino groups, which serve as versatile handles for further chemical elaboration.
Comparative SAR Analysis of 2-Substituted Pyrimidines
The choice of substituent at the 2-position is a critical determinant of a pyrimidine-based inhibitor's biological activity. Below, we compare the impact of common 2-substituents on kinase inhibition, with a focus on 2-amino and 2-anilino pyrimidines.
2-Aminopyrimidine Derivatives
The 2-aminopyrimidine moiety is a classic pharmacophore in kinase inhibitor design. The primary amino group can act as a hydrogen bond donor to the kinase hinge region. Further substitution on this amino group allows for fine-tuning of the inhibitor's properties.
A study on c-Jun N-terminal kinase (JNK) inhibitors demonstrated that substitution on the 2-amino group significantly impacts potency.[6] For instance, the introduction of various cyclic amines can modulate the inhibitory activity against different JNK isoforms and other kinases like CDK2.
2-Anilino-pyrimidine Derivatives
The 2-anilino-pyrimidine scaffold has been extensively explored, leading to the discovery of highly potent and selective kinase inhibitors.[7][8][9] The aniline ring provides an additional platform for substitution, allowing for the exploration of deeper pockets within the kinase active site and the formation of additional interactions that can enhance both potency and selectivity.
For example, in the development of Cyclin-Dependent Kinase (CDK) inhibitors, the substitution pattern on the 2-anilino ring was found to be crucial for achieving high potency.[7] Similarly, in the design of dual Mer/c-Met inhibitors, modifications to the 2-anilino moiety were instrumental in balancing the activity against both kinases.[8][9]
The following table summarizes the SAR of representative 2-substituted pyrimidine kinase inhibitors, highlighting the impact of different substituents on their inhibitory activity.
| Scaffold | R (Substituent at 2-position) | Target Kinase(s) | IC50 (nM) | Key SAR Insights | Reference |
| 2-Aminopyrimidine | Substituted Piperazine | JNK1/2 | 100-500 | Introduction of a piperazine ring with appropriate substitutions can lead to moderate JNK inhibition. | [6] |
| 2-Anilino-pyrimidine | 3-chloro-4-fluoroaniline | CDK2 | <10 | Halogen substitution on the aniline ring significantly enhances potency against CDK2. | [7] |
| 2-Anilino-pyrimidine | 3-((dimethylamino)methyl)aniline | Mer/c-Met | Mer: 18.5, c-Met: 33.6 | A basic side chain on the aniline ring can confer potent dual inhibitory activity. | [8] |
| 2-Anilino-pyrimidine | 4-(4-methylpiperazin-1-yl)aniline | Mer/c-Met | Mer: 6.4, c-Met: 26.1 | Optimization of the aniline substituent can lead to improved potency and favorable pharmacokinetic properties. | [9] |
Visualizing SAR: A Conceptual Framework
The following diagram illustrates the general SAR principles for 2-substituted pyrimidine kinase inhibitors.
Caption: General SAR of 2-substituted pyrimidine kinase inhibitors.
Experimental Protocols for Inhibitor Evaluation
The robust evaluation of kinase inhibitors requires a combination of biochemical and cell-based assays. Here, we provide detailed protocols for determining inhibitor potency and cellular activity.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring the inhibitory activity of a compound against a purified kinase.[10]
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compound (e.g., 2-substituted pyrimidine derivative)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction:
-
In a well of the assay plate, add the test compound or DMSO (vehicle control).
-
Add the kinase enzyme and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Kinase Activity Assay
Cell-based assays are crucial for determining a compound's efficacy in a more physiologically relevant context.[11][12][13][14] This protocol outlines a general method for assessing the inhibition of a specific kinase signaling pathway in cells.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer
-
Primary antibodies (total and phospho-specific for the kinase or its downstream substrate)
-
Secondary antibody conjugated to a detectable label (e.g., HRP)
-
Western blot reagents and equipment or ELISA-based detection system
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO for a specified time.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer to extract total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Detection of Protein Phosphorylation:
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of the target protein.
-
Incubate with the appropriate secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
ELISA:
-
Use a sandwich ELISA kit with antibodies specific for the total and phosphorylated target protein.
-
-
-
Data Analysis:
-
Quantify the levels of the phosphorylated protein relative to the total protein.
-
Determine the concentration of the compound that causes a 50% reduction in the phosphorylation signal (IC50).
-
Visualizing the Experimental Workflow
The following diagram outlines the typical workflow for the evaluation of 2-substituted pyrimidine kinase inhibitors.
Caption: Workflow for kinase inhibitor discovery and optimization.
Conclusion
The 2-substituted pyrimidine scaffold remains a highly versatile and fruitful starting point for the design of novel kinase inhibitors. The structure-activity relationships at the 2-position are well-defined for many kinase families, providing a rational basis for the design of potent and selective inhibitors. A thorough understanding of these SAR principles, coupled with robust biochemical and cellular evaluation, is essential for the successful development of new targeted therapies. This guide provides a foundational framework for researchers in the field of drug discovery to navigate the complexities of designing and evaluating 2-substituted pyrimidine kinase inhibitors.
References
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.dongguk.edu [pure.dongguk.edu]
- 3. researchgate.net [researchgate.net]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. inits.at [inits.at]
- 12. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
The Researcher's Guide to Phosphine Ligand Efficacy in Buchwald-Hartwig Amination of 2-Chloropyrimidines
The synthesis of 2-aminopyrimidines is a cornerstone in the development of a vast array of pharmaceuticals and functional materials. Among the synthetic methodologies available, the Buchwald-Hartwig amination stands out for its broad substrate scope and functional group tolerance.[1] This palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-nitrogen bond between an amine and an aryl or heteroaryl halide.[1] In the case of 2-chloropyrimidines, which are often challenging substrates, the choice of the phosphine ligand is paramount to the success of the reaction. This guide provides an in-depth comparison of the efficacy of various phosphine ligands for this specific transformation, supported by experimental data and mechanistic insights, to empower researchers in optimizing their synthetic strategies.
The Decisive Role of the Phosphine Ligand
The phosphine ligand is not a mere spectator in the Buchwald-Hartwig amination; it is intimately involved in every key step of the catalytic cycle.[2] Its steric and electronic properties directly influence the stability and reactivity of the palladium catalyst.[3] For challenging substrates like 2-chloropyrimidines, bulky and electron-rich phosphine ligands are generally preferred.[4] These characteristics promote the formation of the active monoligated Pd(0) species, facilitate the oxidative addition of the C-Cl bond, and accelerate the final reductive elimination step to release the desired 2-aminopyrimidine product.[5]
The general catalytic cycle for the Buchwald-Hartwig amination is depicted below:
Caption: General catalytic cycle of the Buchwald-Hartwig amination.
Comparative Performance of Phosphine Ligands
The selection of the optimal phosphine ligand is highly dependent on the specific 2-chloropyrimidine and amine coupling partners. Below is a comparative summary of commonly employed phosphine ligands for the amination of aryl chlorides, which provides a strong indication of their expected performance with 2-chloropyrimidines.
| Ligand | Structure | Key Features | Typical Performance with (Hetero)Aryl Chlorides |
| XPhos | [Image of XPhos structure] | Bulky, electron-rich biaryl phosphine. | Generally high yields for a broad range of amines and aryl chlorides.[6] |
| SPhos | [Image of SPhos structure] | Similar to XPhos, often effective at lower temperatures. | Excellent activity, sometimes enabling reactions at room temperature.[3] |
| RuPhos | [Image of RuPhos structure] | Particularly effective for sterically hindered secondary amines.[2] | High catalytic activity for secondary amines due to favorable reductive elimination energetics.[7] |
| BrettPhos | [Image of BrettPhos structure] | Highly effective for primary amines. | The rate-limiting step is often oxidative addition, but it is highly active for primary amines.[7] |
| Xantphos | [Image of Xantphos structure] | Bidentate ligand with a large bite angle. | Effective in many cases, though can be outperformed by newer generation biaryl phosphines for unactivated chlorides.[3][8] |
| NIXANTPHOS | [Image of NIXANTPHOS structure] | A modified Xantphos-type ligand. | Demonstrates superior performance to Xantphos for unactivated aryl chlorides.[3] |
Note: The performance data is collated from various sources and direct head-to-head comparisons should be made with caution as reaction conditions may vary.[3][9]
Mechanistic Insights: The Case of BrettPhos vs. RuPhos
Computational studies have shed light on the differing catalytic activities of BrettPhos and RuPhos.[7] For the Pd-BrettPhos system, the rate-limiting step is typically the initial oxidative addition of the aryl chloride.[7] In contrast, for the Pd-RuPhos system, the reductive elimination to form the C-N bond is often the slowest step.[7] This difference is attributed to the distinct steric and electronic properties of the ligands.[10] The steric bulk of RuPhos can facilitate reductive elimination, making it particularly well-suited for coupling with more sterically demanding secondary amines.[7][10] Conversely, the electronic properties of BrettPhos make it highly efficient for reactions involving primary amines.[7]
A Note on Nucleophilic Aromatic Substitution (SNAr)
It is crucial to recognize that for highly activated substrates like 2-chloropyrimidine, the classical nucleophilic aromatic substitution (SNAr) pathway can be a viable, palladium-free alternative.[11] The electron-withdrawing nature of the pyrimidine ring significantly activates the 2-position towards nucleophilic attack.[11] In some instances, simple heating with an amine in the presence of a base may be sufficient to achieve the desired 2-aminopyrimidine product, obviating the need for a palladium catalyst and phosphine ligand.[11] Researchers should consider screening for SNAr conditions, particularly when using greener solvents like water, before defaulting to a palladium-catalyzed approach.[11]
Experimental Protocol: A Representative Buchwald-Hartwig Amination of a 2-Chloropyrimidine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Chloropyrimidine derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Catalyst Preparation: In a dry reaction vessel, combine the palladium precursor, phosphine ligand, and base.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent and stir the mixture for several minutes.
-
Reactant Addition: Add the 2-chloropyrimidine and the amine to the reaction mixture.
-
Heating and Monitoring: Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by a suitable analytical technique such as TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Carefully quench with water and extract the product into an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of 2-aminopyrimidines. The success of this reaction, particularly with challenging 2-chloropyrimidine substrates, is highly dependent on the judicious selection of the phosphine ligand. Modern, bulky, and electron-rich biaryl phosphine ligands such as XPhos, SPhos, RuPhos, and BrettPhos have demonstrated broad utility and high efficacy. Understanding the mechanistic nuances of these ligands allows for a more rational approach to catalyst selection based on the nature of the amine coupling partner. While palladium catalysis offers a powerful solution, the potential for a more classical and sustainable SNAr pathway should not be overlooked for these activated heteroaryl chlorides. By carefully considering the factors outlined in this guide, researchers can significantly enhance their success in the synthesis of valuable 2-aminopyrimidine derivatives.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 7. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to the In Vitro Validation of Novel Pyrimidine Derivatives
This guide provides a comprehensive, field-proven framework for the in vitro validation of novel pyrimidine derivatives. Pyrimidine-containing compounds are a cornerstone of medicinal chemistry, forming the structural basis for numerous therapeutics in oncology, immunology, and infectious diseases.[1][2][3] The successful progression of a novel pyrimidine from a chemical entity to a viable drug candidate hinges on a rigorous and logically staged validation process.
This document eschews a rigid, one-size-fits-all template. Instead, it presents a tiered validation workflow that mirrors the decision-making process in a drug discovery program. We will proceed from foundational assessments of compound behavior and general cytotoxicity to specific, mechanism-of-action studies, culminating in the confirmation of target engagement within a cellular context. The causality behind each experimental choice is explained, providing a self-validating system to build confidence in your lead candidates.
The Validation Workflow: A Tiered Approach
Our validation strategy is built on a logical progression, ensuring that resource-intensive mechanistic studies are performed only on compounds with favorable foundational properties. This "fail early, fail often" approach is critical for efficient drug discovery.[4]
Caption: Tiered validation workflow for novel pyrimidine derivatives.
Tier 1: Foundational Profiling - Solubility, Stability, and Cytotoxicity
Causality: Before any biological activity can be reliably measured, we must first ensure the compound is technically suitable for testing and not simply a promiscuous, toxic agent. Poor aqueous solubility can lead to compound precipitation in assays, generating false negatives or positives, while broad-spectrum cytotoxicity can mask on-target effects. This tier serves as a critical quality control checkpoint.
Physicochemical Characterization
Understanding the fundamental properties of your pyrimidine derivatives is non-negotiable.[5][6] These properties influence every subsequent experiment, from stock solution preparation to predicting potential ADME (Absorption, Distribution, Metabolism, and Excretion) issues.[4][7]
Key Parameters:
-
Aqueous Solubility: Determines the maximum achievable concentration in assay buffers.
-
LogP/LogD: Indicates the lipophilicity of the compound, affecting membrane permeability and potential for non-specific binding.
-
Chemical Stability: Assesses degradation in assay buffer or DMSO over time.
Data Presentation: Physicochemical Properties of Pyrimidine Analogs
| Compound ID | Structure | Aqueous Solubility (µM) | cLogP |
| PY-001 | [Image] | > 100 | 1.8 |
| PY-002 | [Image] | 15.2 | 4.5 |
| PY-003 | [Image] | 0.5 | 6.2 |
This table illustrates how early physicochemical data can differentiate compounds. PY-003, for example, may present significant challenges in aqueous-based in vitro assays.
General Cytotoxicity Screening
The initial biological assessment should be a broad measure of cytotoxicity against one or more relevant cell lines. The goal is to determine the concentration at which the compound induces cell death, providing a therapeutic window for subsequent target-specific assays.[8][9] We compare two common methods: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which measures total protein content.[10]
Comparison of Foundational Cytotoxicity Assays
| Feature | MTT Assay | SRB Assay |
| Principle | Enzymatic reduction of tetrazolium salt by metabolically active cells.[11] | Staining of total cellular protein with sulforhodamine B dye.[10] |
| Primary Endpoint | Mitochondrial function / Cellular redox state | Cell density / Total biomass |
| Advantages | High throughput, well-established.[11] | Less affected by metabolic/redox interference, stable endpoint. |
| Considerations | Can be affected by compounds that alter cellular redox state. | Requires a fixation step. |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a robust method for determining the half-maximal inhibitory concentration (IC50) of a novel pyrimidine derivative.[10][11]
1. Cell Preparation: a. Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) under standard conditions (37°C, 5% CO2). b. Harvest cells during the logarithmic growth phase using trypsin. c. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium). d. Incubate for 24 hours to allow for cell attachment.[10]
2. Compound Treatment: a. Prepare a 10 mM stock solution of the pyrimidine derivative in sterile DMSO. b. Perform serial dilutions of the stock solution in complete culture medium to create a range of treatment concentrations (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. c. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (DMSO only) and "untreated control" wells.
3. Incubation: a. Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The duration should be sufficient to observe effects on cell proliferation.
4. MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
5. Solubilization and Measurement: a. Carefully remove the medium from the wells. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate for 10 minutes to ensure complete solubilization. d. Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis: a. Normalize the data by converting absorbance values to percentage viability relative to the vehicle control (100% viability).[12] b. Plot the percent viability against the log-transformed compound concentration. c. Fit the data to a four-parameter nonlinear regression model (sigmoidal dose-response curve) to determine the IC50 value.[13][14]
Tier 2: Mechanistic Investigation - Target-Specific Inhibition
Causality: Once a compound demonstrates an acceptable cytotoxicity profile (i.e., its IC50 is at a concentration relevant for a therapeutic effect), the next logical step is to determine if it inhibits its intended molecular target.[15] For many pyrimidine derivatives, this target is a protein kinase.[16][17] A cell-free biochemical assay is the most direct way to measure this interaction, removing the complexities of the cellular environment.
An essential prerequisite is to understand the enzyme's kinetics, particularly the Michaelis-Menten constant (Km) for ATP, as this can significantly impact the measured IC50 value.[16][18] Assays should be run under initial velocity conditions to ensure the measured inhibition is accurate.[19][20]
References
- 1. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 8. nebiolab.com [nebiolab.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. clyte.tech [clyte.tech]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro [macau.uni-kiel.de]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Spectroscopic Differentiation of 2,4-Disubstituted Pyrimidine Isomers
For researchers, scientists, and professionals in drug development, the unequivocal identification of constitutional isomers is a critical step in chemical synthesis and characterization. Among heterocyclic compounds, pyrimidine derivatives are of immense interest due to their prevalence in biologically active molecules.[1] This guide provides an in-depth comparison of standard spectroscopic techniques for the differentiation of 2,4-disubstituted pyrimidine isomers, moving beyond a simple listing of methods to explain the underlying principles that govern their distinct spectral signatures.
The challenge in distinguishing between 2- and 4-substituted pyrimidine isomers arises from their identical molecular weight and often similar functional groups. However, the positional difference of substituents on the pyrimidine ring creates subtle yet measurable variations in electron density, molecular geometry, and vibrational modes. These differences are the key to their spectroscopic differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Diagnostic Tool
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful and definitive method for identifying 2,4-disubstituted pyrimidine isomers in solution.[2] Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom.
The Causality Behind Chemical Shift and Coupling Constant Differences
The nitrogen atoms in the pyrimidine ring are electron-withdrawing, creating a distinct electronic environment. The position of a substituent will differentially influence the electron density at the remaining ring positions. For instance, a substituent at the 2-position will have a more direct electronic influence on the adjacent nitrogen atoms and the C6-proton, compared to a substituent at the 4-position which will more strongly affect the C5 and C6 protons.
A notable diagnostic feature for aminopyrimidines is the observation of line broadening in both ¹H and ¹³C NMR spectra for primary amines substituted at the 4-position at room temperature.[3] This phenomenon, attributed to the presence of rotamers, is not typically observed for substituents at the 2-position, offering a straightforward method for regioisomeric assignment without the need for two-dimensional experiments.[3]
Experimental Protocol: ¹H and ¹³C NMR Analysis
A standardized protocol is crucial for reproducible results.[2]
-
Sample Preparation: Dissolve 5-10 mg of the pyrimidine isomer in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent can influence chemical shifts, so consistency is key.
-
Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
This experiment generally requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to the residual solvent peak or an internal standard like TMS).
Comparative ¹H and ¹³C NMR Data for Hypothetical 2- and 4-Aminomethylpyrimidine
| Spectroscopic Feature | 2-Aminomethylpyrimidine (Hypothetical) | 4-Aminomethylpyrimidine (Hypothetical) | Rationale for Difference |
| ¹H NMR: H6 Chemical Shift | More downfield | More upfield | The substituent at the 2-position has a stronger deshielding effect on the adjacent H6 proton. |
| ¹H NMR: H5 Chemical Shift | Less affected | More significantly affected | The 4-substituent is in closer proximity to the H5 proton. |
| ¹³C NMR: C6 Chemical Shift | More downfield | More upfield | Similar to the proton chemical shift, the electronic effect of the 2-substituent is more pronounced at C6. |
| ¹³C NMR: C5 Chemical Shift | Less affected | More significantly affected | Proximity and electronic influence of the 4-substituent. |
| ¹H and ¹³C NMR Line Broadening | Not typically observed for the amine substituent. | May be observed at room temperature due to restricted rotation.[3] | Hindered rotation of the C4-N bond leads to the existence of rotamers on the NMR timescale.[3] |
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry (MS) provides the molecular weight of a compound and, through fragmentation analysis, can offer structural clues to differentiate isomers.[2][4] While 2,4-disubstituted pyrimidine isomers will have the same molecular ion peak, their fragmentation patterns under techniques like Electron Ionization (EI) can differ.[5]
The Logic of Isomer-Specific Fragmentation
The position of the substituent influences the stability of the resulting fragment ions. The fragmentation pathways that lead to more stable carbocations or radical cations will be favored. For example, the loss of a substituent from the 2-position might lead to a different set of subsequent fragmentation steps compared to its loss from the 4-position due to the proximity of the nitrogen atoms and their ability to stabilize the resulting charged species.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV.[5]
-
Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and all relevant fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the m/z values and relative intensities of the fragment ions.
Comparative Fragmentation Data for Hypothetical 2- and 4-Methoxypyrimidine
| Fragmentation Feature | 2-Methoxypyrimidine (Hypothetical) | 4-Methoxypyrimidine (Hypothetical) | Rationale for Difference |
| Molecular Ion (M⁺) | Same m/z | Same m/z | Isomers have the same molecular formula. |
| Loss of CH₃ radical | May be a prominent peak. | May be less prominent. | The stability of the resulting [M-CH₃]⁺ ion will differ based on the position of the oxygen. |
| Loss of H₂CO (formaldehyde) | May be a favored pathway. | May be less favored. | The rearrangement required for the elimination of formaldehyde can be sterically and electronically influenced by the substituent's position. |
| Ring Fragmentation | Will produce a unique set of smaller fragment ions. | Will produce a different, unique set of smaller fragment ions. | The initial bond cleavages in the pyrimidine ring will be directed by the original position of the substituent. |
Vibrational Spectroscopy (IR and Raman): Probing Molecular Bonds
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.[6][7] While the spectra of 2,4-disubstituted pyrimidine isomers may appear broadly similar, subtle differences in peak positions and intensities can be used for differentiation.
The Basis of Vibrational Differences
The position of a substituent alters the symmetry of the molecule and the force constants of the bonds within the pyrimidine ring.[6] This leads to shifts in the frequencies of stretching and bending vibrations. For example, C=N and C-C stretching vibrations within the ring will be at slightly different frequencies for the two isomers. The out-of-plane bending modes of the ring C-H bonds are also sensitive to the substitution pattern.
Experimental Protocol: FT-IR and Raman Spectroscopy
FT-IR Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate (for liquids), or analyze directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and compare their positions and relative intensities.
Raman Spectroscopy:
-
Sample Preparation: Place the sample (solid or liquid) in a suitable container (e.g., glass vial or NMR tube).
-
Data Acquisition: Excite the sample with a monochromatic laser source and collect the scattered light.
-
Data Analysis: Analyze the Raman spectrum for shifts in vibrational frequencies, paying attention to both position and intensity of the peaks.
Comparative Vibrational Data for Hypothetical 2- and 4-Chloropyrimidine
| Vibrational Mode | 2-Chloropyrimidine (Hypothetical) | 4-Chloropyrimidine (Hypothetical) | Rationale for Difference |
| Ring Stretching Vibrations | Specific set of frequencies. | A slightly different set of frequencies. | The mass and electronic effect of the chlorine atom at either the 2- or 4-position will differentially perturb the ring vibrations.[8] |
| C-Cl Stretch | Characteristic frequency. | May be at a slightly different frequency. | The electronic environment around the C-Cl bond differs between the two isomers. |
| Ring Breathing Mode | A specific Raman-active mode. | The frequency of this mode will be shifted. | This collective vibration of the entire ring is sensitive to the overall symmetry and substitution pattern.[7] |
UV-Vis Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[2] The position of substituents on the pyrimidine ring affects the energy of the π → π* and n → π* transitions, leading to differences in the wavelength of maximum absorbance (λmax).[9]
The Influence of Substituent Position on λmax
An electron-donating or electron-withdrawing substituent will alter the energy levels of the molecular orbitals involved in the electronic transitions. The extent of this alteration depends on the position of the substituent and its ability to participate in resonance with the pyrimidine ring. This can provide a simple and rapid method for distinguishing between isomers. For example, in a related heterocyclic system, 4-substituted ethers were found to have a distinct single absorption, while 2-substituted ethers showed two absorbance peaks.[10]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). Ensure the concentration is within the linear range of the spectrophotometer.[2]
-
Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Determine the λmax and molar absorptivity (ε) for each isomer.
Comparative UV-Vis Data for Hypothetical 2- and 4-Nitropyrimidine
| Spectroscopic Feature | 2-Nitropyrimidine (Hypothetical) | 4-Nitropyrimidine (Hypothetical) | Rationale for Difference |
| λmax | A specific wavelength. | A different wavelength, likely shifted. | The nitro group's strong electron-withdrawing effect will perturb the electronic structure differently depending on its position, affecting the energy of the π → π* transition. |
| Molar Absorptivity (ε) | A specific value. | May have a different value. | The probability of the electronic transition can be influenced by the substituent's position. |
Workflow and Logic Diagrams
DOT Script for General Spectroscopic Analysis Workflow:
Caption: Workflow for the spectroscopic analysis and differentiation of 2,4-disubstituted pyrimidine isomers.
DOT Script for Logic of NMR Differentiation:
Caption: Decision logic for differentiating 2- and 4-substituted aminopyrimidines using NMR spectroscopy.
Conclusion
The differentiation of 2,4-disubstituted pyrimidine isomers is a readily achievable task through the systematic application of modern spectroscopic techniques. While mass spectrometry and UV-Vis spectroscopy can provide valuable initial indications, NMR spectroscopy, through the analysis of chemical shifts, coupling constants, and dynamic effects like line broadening, stands out as the most definitive method. Vibrational spectroscopy offers complementary data that can further support structural assignments. By understanding the causal relationship between substituent position and the resulting spectral data, researchers can confidently and accurately characterize these important heterocyclic compounds.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. connectsci.au [connectsci.au]
- 4. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. article.sapub.org [article.sapub.org]
- 6. ijsred.com [ijsred.com]
- 7. FT-IR and Raman spectra, ab initio and density functional computations of the vibrational spectra, molecular geometries and atomic charges of uracil and 5-halogenated uracils (5-X-uracils; X=F, Cl, Br, I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] IR and Raman markers of the interactions between MoS2 and pyrimidine bases | Semantic Scholar [semanticscholar.org]
- 9. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SYNTHESIS AND SPECTROSCOPIC DIFFERENTIATION OF 2- AND 4-ALKOXYTHIOTETRONIC ACIDS - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Comparative Guide to Assessing the Stability of N,N-dimethylaminopyrimidine Compounds
In the intricate journey of drug discovery and development, understanding a compound's metabolic fate is a critical checkpoint. For researchers working with the promising class of N,N-dimethylaminopyrimidine compounds, this guide offers an in-depth, objective comparison of methodologies to assess their metabolic stability. By moving beyond mere procedural lists, we will delve into the rationale behind experimental choices, ensuring a robust and self-validating approach to your research.
The Significance of Metabolic Stability in Drug Development
The metabolic stability of a drug candidate is a pivotal parameter in its preclinical evaluation. It determines the compound's half-life and clearance in the body, which in turn influences its bioavailability, dosing frequency, and potential for drug-drug interactions.[1][2] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while those that are excessively stable could accumulate and lead to toxicity.[3] Therefore, a thorough assessment of metabolic stability is essential for selecting and optimizing drug candidates with favorable pharmacokinetic profiles.
Unraveling the Metabolic Pathways of N,N-dimethylaminopyrimidine Compounds
The N,N-dimethylaminopyrimidine scaffold, while offering valuable pharmacological properties, is susceptible to several metabolic transformations. The primary routes of metabolism are typically mediated by cytochrome P450 (CYP450) enzymes located in the liver.[4]
Key metabolic pathways include:
-
N-demethylation: The removal of one or both methyl groups from the dimethylamino moiety is a common metabolic route for many N,N-dimethylated compounds.[5][6] This process is primarily catalyzed by CYP450 enzymes.
-
Oxidation of the Pyrimidine Ring: The pyrimidine ring itself can undergo oxidation, often at electron-rich positions, leading to the formation of hydroxylated metabolites.[4] Aldehyde oxidase (AO) can also play a significant role in the metabolism of such nitrogen-containing heterocycles.[4]
-
Phase II Conjugation: Following Phase I metabolism, which introduces or exposes functional groups, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation.[4] This increases their water solubility and facilitates their excretion from the body.
The following diagram illustrates the potential metabolic fate of a generic N,N-dimethylaminopyrimidine compound.
Caption: Predicted metabolic pathways for N,N-dimethylaminopyrimidine compounds.
A Comparative Look at In Vitro Metabolic Stability Assays
A variety of in vitro systems are available to assess metabolic stability, each offering a unique balance of biological complexity, throughput, and cost.[3][7] The choice of assay depends on the stage of drug discovery and the specific questions being addressed.
| Assay System | Advantages | Disadvantages | Best Suited For |
| Liver Microsomes | High throughput, cost-effective, well-characterized source of Phase I enzymes (CYP450s).[2][8] | Lacks Phase II enzymes and cellular context (e.g., transporters).[2] | Early-stage screening and ranking of compounds for Phase I metabolic stability.[8] |
| Hepatocytes | Considered the "gold standard" as they contain a full complement of Phase I and II enzymes and transporters, providing a more physiologically relevant system.[2][3] | Lower throughput, more expensive, and can have lot-to-lot variability. | Lead optimization and prediction of in vivo hepatic clearance.[7] |
| Liver S9 Fraction | Contains both microsomal and cytosolic enzymes, allowing for the assessment of both Phase I and some Phase II metabolic pathways.[9] | Lower concentration of CYP450 enzymes compared to microsomes. | Investigating the contribution of both microsomal and cytosolic enzymes to metabolism. |
| Recombinant Enzymes | Allows for the identification of specific enzymes responsible for a compound's metabolism.[3][10] | Does not account for the interplay between different enzymes and transporters. | Mechanistic studies to pinpoint specific CYP450 isoforms involved in metabolism. |
Experimental Protocol: A Deep Dive into the Liver Microsomal Stability Assay
The liver microsomal stability assay is a cornerstone of early drug discovery for its high-throughput nature and cost-effectiveness.[11] Here, we provide a detailed, self-validating protocol.
Objective:
To determine the in vitro metabolic stability of N,N-dimethylaminopyrimidine compounds by measuring the rate of parent compound depletion over time in the presence of liver microsomes.
Materials:
-
Test N,N-dimethylaminopyrimidine compounds
-
Positive control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)
-
Pooled human liver microsomes (or from other species of interest)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Experimental Workflow:
References
- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nuvisan.com [nuvisan.com]
- 8. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 11. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Chloropyrimidine Reactivity: A Quantum Mechanical Perspective
For researchers, medicinal chemists, and drug development professionals, understanding the intrinsic reactivity of molecular scaffolds is paramount to efficient synthesis and lead optimization. Chloropyrimidines represent a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals. Their reactivity, particularly in nucleophilic aromatic substitution (SNAr), is the linchpin of their synthetic utility. This guide provides an in-depth comparison of quantum mechanical (QM) approaches to predict and rationalize the reactivity of chloropyrimidines, offering a robust framework for experimental design.
The Challenge: Predicting Regioselectivity in Chloropyrimidines
The pyrimidine ring, with its two electron-withdrawing nitrogen atoms, is inherently electron-deficient, making it susceptible to nucleophilic attack.[1] However, for di- and tri-substituted chloropyrimidines, predicting which chlorine atom will be displaced is not always intuitive. For instance, in 2,4-dichloropyrimidines, nucleophilic substitution is generally selective for the C4 position.[2] Yet, this selectivity can be modulated or even reversed by the electronic nature of other substituents on the ring.[2][3] This variability necessitates a more sophisticated predictive model than simple resonance or inductive effects can offer.
Quantum mechanics provides the necessary tools to dissect the electronic structure of these molecules and furnish quantitative predictors of their reactivity. This guide will compare and contrast the utility of various QM-derived descriptors in forecasting the regioselectivity of SNAr reactions on the chloropyrimidine scaffold.
Comparing Theoretical Approaches for Reactivity Prediction
The accuracy of any QM prediction is contingent on the chosen level of theory (method and basis set). For systems like chloropyrimidines, Density Functional Theory (DFT) offers a favorable balance of computational cost and accuracy.
| Computational Method | Basis Set | Key Strengths & Considerations | Typical Application |
| Hartree-Fock (HF) | 6-31G | A good starting point, computationally inexpensive. Tends to underestimate electron correlation. | Initial geometry optimizations. |
| DFT (B3LYP) | 6-311++G(d,p) | A widely used functional that includes electron correlation. Provides good geometric and electronic properties for many organic molecules.[4] | Calculation of global reactivity descriptors, vibrational frequencies. |
| DFT (wB97X-D) | 6-31G | A range-separated functional with empirical dispersion correction. Often provides improved accuracy for non-covalent interactions and reaction barriers.[2][3] | Detailed mechanistic studies, transition state analysis, and LUMO map generation. |
| Møller-Plesset (MP2) | aug-cc-pVDZ | A post-Hartree-Fock method that explicitly includes electron correlation. Computationally more demanding than DFT. | High-accuracy energy calculations for smaller systems or as a benchmark. |
For the specific task of predicting SNAr reactivity on chloropyrimidines, DFT with a functional like wB97X-D or B3LYP and a Pople-style basis set (e.g., 6-31G or 6-311++G(d,p)) represents the current best practice.*[2][3][4] This level of theory has been shown to successfully model the subtle electronic effects that govern regioselectivity.[2][3]
Key Reactivity Descriptors: A Comparative Analysis
Several QM-derived parameters can serve as powerful descriptors of reactivity. Below, we compare the most salient of these for predicting the site of nucleophilic attack.
Frontier Molecular Orbital (FMO) Theory: The LUMO
According to FMO theory, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile is key to the reaction. For an SNAr reaction, the nucleophile will preferentially attack the atom with the largest LUMO coefficient.[5]
Case Study: 2,4-Dichloropyrimidine
For unsubstituted 2,4-dichloropyrimidine, the LUMO is predominantly located at the C4 and C6 positions, with a significantly larger lobe at C4 than at C2.[2][3] This aligns perfectly with the experimentally observed preference for C4 substitution.[2][3]
However, placing an electron-donating group (EDG), such as -OMe or -NHMe, at the C6 position dramatically alters the LUMO distribution.[2][3] The LUMO lobes at C2 and C4 become comparable in size, suggesting that the selectivity for C4 is diminished or even reversed in favor of C2.[2][3] This predictive power is a key advantage of FMO analysis.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It reveals regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). Nucleophiles are naturally drawn to regions of positive electrostatic potential.
In chloropyrimidines, the carbon atoms bonded to chlorine are expected to be electrophilic. An MEP analysis quantifies this electrophilicity. The carbon atom with a more positive local MEP is the more likely site of attack. This descriptor is particularly useful as it provides a simple, visual representation of the molecule's charge distribution.
Condensed Fukui Functions and Dual Descriptors
For a more nuanced analysis, conceptual DFT provides local reactivity descriptors like the Fukui function (
fk+
) and the dual descriptor (Δfk
-
Fukui Function (
): This descriptor measures the change in electron density at a particular atom k when an electron is added to the system. A larger value offk+ indicates a higher susceptibility to nucleophilic attack.fk+ -
Dual Descriptor (
): This descriptor can simultaneously describe nucleophilic and electrophilic sites. A site whereΔfk is favored for nucleophilic attack.[4]Δfk>0
These descriptors provide a quantitative measure of an atom's reactivity within the molecule and are excellent for comparing the relative reactivity of different sites.
Comparative Data for Substituted 2,4-Dichloropyrimidines
The following table summarizes hypothetical but representative data based on published studies for 2,4-dichloropyrimidines substituted at the C6 position, calculated at the wB97X-D/6-31G* level of theory.[2][3]
| Substituent at C6 | Site | LUMO Lobe Size (Arbitrary Units) | MEP at Carbon (kcal/mol) | Fukui Function (
| Predicted Reactivity |
| -H | C2 | Small | +25.8 | 0.08 | Minor |
| C4 | Large | +35.2 | 0.25 | Major | |
| -OMe | C2 | Comparable | +30.1 | 0.19 | Major/Comparable |
| C4 | Comparable | +28.5 | 0.17 | Comparable/Minor | |
| -NHMe | C2 | Comparable | +32.5 | 0.22 | Major/Comparable |
| C4 | Comparable | +27.1 | 0.15 | Comparable/Minor |
Note: This data is illustrative and intended to demonstrate trends.
As the data shows, all three descriptors consistently predict a shift in reactivity from C4 to C2 as the electron-donating character of the C6 substituent increases. This synergy between different theoretical descriptors provides a high degree of confidence in the predictions.
Experimental Protocols: A Step-by-Step Computational Workflow
Herein lies a detailed protocol for conducting a quantum mechanical study on the reactivity of a chloropyrimidine derivative.
Step 1: Molecular Geometry Optimization
-
Build the Molecule: Construct the 3D structure of the chloropyrimidine derivative using a molecular modeling program (e.g., Avogadro, GaussView).
-
Select Level of Theory: Choose the desired computational method and basis set (e.g., wB97X-D/6-31G*).
-
Perform Geometry Optimization: Run a geometry optimization calculation to find the lowest energy conformation of the molecule. This is a crucial step to ensure all subsequent calculations are performed on a realistic structure.
-
Frequency Analysis: Perform a vibrational frequency calculation to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
Step 2: Calculation of Reactivity Descriptors
-
Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the molecular orbitals (including HOMO and LUMO).
-
Generate Molecular Orbitals: Visualize the LUMO and, if necessary, LUMO+1 to assess the relative sizes of the orbital lobes on the carbon atoms attached to chlorine.[2][3]
-
Calculate Electrostatic Potential: Generate the molecular electrostatic potential and map it onto the electron density surface to identify the most electron-poor (electrophilic) regions.
-
Population Analysis: To calculate condensed Fukui functions, perform population analyses (e.g., Mulliken, Hirshfeld, or Natural Population Analysis) on the N-electron, N+1 electron, and N-1 electron systems of the molecule.
Step 3: Transition State Analysis (for detailed mechanistic insights)
-
Identify Reaction Coordinate: Define the reaction path for the nucleophilic attack at each potential site (e.g., C2 and C4).
-
Locate Transition State (TS): Perform a transition state search calculation (e.g., using the Berny algorithm) for each reaction pathway. This will yield the geometry and energy of the highest point along the reaction coordinate.
-
Verify Transition State: A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Calculate Activation Energy: The activation energy (
) is the difference in Gibbs free energy between the transition state and the reactants. The pathway with the lower activation energy is the kinetically favored one.ΔG‡
Visualizing Computational Workflows and Concepts
Diagrams created using Graphviz can effectively illustrate the logical flow of these computational studies.
Caption: Workflow for Quantum Mechanical Prediction of Chloropyrimidine Reactivity.
Caption: Key Factors Governing the Regioselectivity of Nucleophilic Attack.
Conclusion: An Indispensable Tool for Modern Chemistry
Quantum mechanical calculations have transitioned from a specialist's domain to an essential tool for the modern synthetic chemist. For chloropyrimidines, DFT-based methods provide a reliable and predictive framework for understanding and forecasting their reactivity in SNAr reactions. By comparing descriptors such as the LUMO distribution, molecular electrostatic potential, and Fukui functions, researchers can make informed decisions about reaction conditions and substrate design, thereby accelerating the drug discovery and development process. The congruence of these computational models with experimental results underscores their trustworthiness and solidifies their place in the rational design of complex molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. mdpi.com [mdpi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Senior Application Scientist's Guide to Benchmarking New Synthetic Routes for 2-Aminopyrimidine Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals
The 2-aminopyrimidine motif is a cornerstone of modern medicinal chemistry. Its unique ability to act as a hydrogen bond donor and acceptor, mimicking the hinge-binding interactions of ATP in kinase domains, has cemented its status as a privileged scaffold. This is evidenced by its presence in numerous blockbuster drugs, including the kinase inhibitors Imatinib, Palbociclib, and Ribociclib.[1] As drug discovery programs demand increasingly complex and diverse molecular architectures, the methods used to synthesize this critical core must evolve beyond traditional approaches.
This guide provides an in-depth comparison of synthetic strategies for accessing 2-aminopyrimidine derivatives. We will move from the established, benchmark condensation reaction to modern, catalytic approaches that offer superior selectivity, functional group tolerance, and efficiency. Each section is grounded in experimental data, explains the causal logic behind methodological choices, and provides actionable protocols for implementation in a research setting.
The Benchmark: The Principal Synthesis via Guanidine Condensation
For decades, the workhorse method for constructing the 2-aminopyrimidine core has been the condensation of a guanidine salt with a 1,3-dicarbonyl compound or a suitable equivalent like an enaminone or alkynone.[2][3][4] This approach is valued for its simplicity and use of inexpensive, readily available starting materials.
Mechanistic Rationale: The reaction proceeds via a double condensation mechanism. The nucleophilic nitrogen atoms of guanidine attack the electrophilic carbonyl carbons of the 1,3-dicarbonyl substrate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. The choice of a base (e.g., sodium ethoxide, sodium carbonate) is critical to deprotonate the guanidine salt, generating the free guanidine base required for the initial nucleophilic attack.
Advantages:
-
Cost-effective and scalable for simple, unfunctionalized derivatives.
-
Utilizes readily available starting materials.
-
A well-understood and robust reaction.
Limitations:
-
Often requires harsh reaction conditions (e.g., reflux in strong base).
-
Limited tolerance for sensitive functional groups, which can be degraded by the basic conditions.
-
Substrate scope can be restricted, particularly for generating highly substituted or complex derivatives.
Caption: General workflow for the classical synthesis of 2-aminopyrimidines.
Modern Strategies: Palladium-Catalyzed Cross-Coupling
The limitations of the classical approach have driven the development of more versatile and milder synthetic routes. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful tool for forging the key C-N bond, allowing for the synthesis of N-aryl-2-aminopyrimidines from a pre-formed pyrimidine core.[5]
Mechanistic Rationale: This reaction typically involves the coupling of a 2-halopyrimidine (or triflate) with a primary or secondary amine. The palladium catalyst, supported by a specialized phosphine ligand (e.g., Xantphos), undergoes a catalytic cycle of oxidative addition, amine coordination and deprotonation, and finally, reductive elimination to form the desired C-N bond and regenerate the active catalyst. The ligand choice is paramount; bulky, electron-rich phosphine ligands like Xantphos are essential for promoting the rate-limiting reductive elimination step and preventing catalyst decomposition.
Advantages:
-
Excellent functional group tolerance.
-
Broad substrate scope, allowing for the introduction of diverse and complex aryl or alkyl amines.
-
Generally proceeds under milder conditions than classical condensation.
-
Predictable and highly reliable for library synthesis.
Limitations:
-
Requires a pre-functionalized (e.g., halogenated) pyrimidine starting material.
-
Cost of the palladium catalyst and specialized ligands can be a factor for large-scale synthesis.
-
Potential for heavy metal contamination in the final product, requiring rigorous purification.
Representative Experimental Protocol: Buchwald-Hartwig Amination[5]
-
Reactor Setup: To an oven-dried Schlenk tube, add 2-chloro-4-(pyridin-3-yl)pyrimidine (1.0 mmol), the desired aryl amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and Xantphos (0.03 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with nitrogen or argon three times.
-
Catalyst and Solvent Addition: Add dichlorobis(triphenylphosphine)palladium(II) (0.015 mmol) and anhydrous toluene (10 mL) under the inert atmosphere.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the N-aryl-2-aminopyrimidine product.
The Cutting Edge: Direct C-H Functionalization
The most advanced strategies aim to bypass the need for pre-functionalized starting materials altogether, instead forming C-N or C-C bonds directly onto the C-H bonds of the pyrimidine ring. This represents a significant step forward in synthetic efficiency and atom economy.
Remote C5-Arylation and Olefination
Recent breakthroughs have enabled the palladium-catalyzed functionalization of the C5 position of N-alkyl-2-aminopyrimidines.[6][7] This strategy uses the exocyclic amino group as a directing group to guide the catalyst to a remote C-H bond.
Mechanistic Rationale: The reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle for arylation or a Pd(0)/Pd(II) cycle for olefination. The N-alkylamino group coordinates to the palladium center, forming a cyclometalated intermediate that directs the C-H activation event specifically at the C5 position. This high regioselectivity is a key advantage, as direct functionalization of the pyrimidine ring can often lead to mixtures of isomers.[6]
Caption: Simplified workflow for direct C5 C-H functionalization.
Direct C2-Selective Amination
Perhaps the most sought-after transformation is the direct amination of the C2 C-H bond, as it builds the defining feature of the scaffold on an unactivated substrate. Innovative methods have been developed to achieve this by activating the pyrimidine ring to facilitate nucleophilic attack.[8]
Mechanistic Rationale: This strategy involves the in situ generation of a highly electrophilic pyrimidinyl iminium salt intermediate from the parent pyrimidine. This activation step makes the C2 position susceptible to attack by a broad range of amine nucleophiles. The choice of activating agent and reaction conditions is crucial to control the selectivity and efficiency of the transformation.[8] This approach fundamentally reverses the traditional polarity of the C2 position, turning it from a nucleophilic (in lithiated species) to an electrophilic center.
Advantages of C-H Functionalization:
-
Highest atom economy; avoids pre-functionalization and waste from leaving groups.
-
Allows for late-stage functionalization of complex molecules.
-
Offers novel regioselectivity not easily accessible by other methods.
Limitations:
-
Can require specialized directing groups or activating agents.
-
Substrate scope may be sensitive to steric and electronic factors.
-
Catalyst loading and reaction optimization can be more complex than classical methods.
Head-to-Head Performance Comparison
The optimal synthetic route depends heavily on the specific target molecule, scale, and available resources. The table below summarizes the key performance indicators for each strategy.
| Parameter | Guanidine Condensation | Pd-Catalyzed Cross-Coupling | Direct C-H Functionalization |
| Key Transformation | Ring Formation | C-N Bond Formation | C-H to C-N/C-C Bond Formation |
| Starting Materials | 1,3-Dicarbonyls, Guanidine | Halogenated Pyrimidines, Amines | Unactivated Pyrimidines |
| Typical Yields | 40-90% (Substrate dependent) | 60-95% | 50-90% |
| Conditions | Harsh (Strong Base, High Temp) | Mild to Moderate (Heat) | Moderate (Heat) |
| Functional Group Tolerance | Low to Moderate | High | Moderate to High |
| Atom Economy | Moderate | Moderate (Loses HX, ligand) | Very High |
| Scalability | High for simple analogues | Moderate (Cost of catalyst) | Under Development |
| Key Advantage | Low Cost, Simple Reagents | Broad Scope, High Reliability | Step Economy, Late-Stage Modification |
| Primary Drawback | Poor Functional Group Tolerance | Requires Pre-functionalization | Newer, Less Established |
Conclusion and Future Outlook
The synthesis of 2-aminopyrimidine scaffolds has evolved from a single, robust but limited classical method into a diverse field of advanced catalytic strategies. While the Guanidine Condensation remains a viable option for simple, large-scale syntheses, its utility in modern drug discovery is limited.
Palladium-Catalyzed Cross-Coupling represents the current industry standard for reliability and scope in library synthesis and lead optimization, providing predictable access to a vast chemical space. The future, however, lies with Direct C-H Functionalization . These methods offer unparalleled efficiency and the tantalizing possibility of modifying complex molecules in the final steps of a synthesis, dramatically accelerating the drug discovery cycle. As these cutting-edge techniques become more robust and predictable, they will undoubtedly become the new benchmark for constructing the next generation of 2-aminopyrimidine-based therapeutics.
References
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines | CoLab [colab.ws]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-chloro-N,N-dimethylpyrimidin-4-amine
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The compound 2-chloro-N,N-dimethylpyrimidin-4-amine, a substituted pyrimidine, is a valuable building block in medicinal chemistry. However, its chemical properties, particularly the presence of a chlorinated heterocyclic ring, necessitate a meticulous and informed approach to its disposal.
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind each procedural step, ensuring that our disposal practices are rooted in a deep understanding of the chemical's hazard profile and regulatory landscape.
Part 1: Hazard Profile and Risk Assessment
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified as a hazardous substance, and its disposal must be managed in accordance with all applicable local, state, and federal regulations.[1]
The primary hazards are summarized by its GHS (Globally Harmonized System) classifications. These are not arbitrary codes but direct indicators of potential harm to personnel and the environment.
| Hazard Class | Hazard Statement | Causality and Implications |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[2] | The substance can cause significant adverse health effects if it enters the digestive tract. This underscores the importance of prohibiting eating, drinking, or smoking in laboratory areas and thorough handwashing after handling.[2] |
| Skin Irritation | H315: Causes skin irritation.[2][3] | The chlorinated amine structure can react with biological tissues, leading to inflammation and irritation. This necessitates the use of appropriate chemical-resistant gloves and a lab coat. |
| Eye Irritation | H319: Causes serious eye irritation.[2][3] | Direct contact with the eyes can lead to significant damage. Chemical safety goggles or a face shield are mandatory to prevent accidental splashes. |
| Respiratory Irritation | H335: May cause respiratory irritation.[2][3] | Inhalation of dust or aerosols can irritate the respiratory tract. All handling and weighing operations must be performed within a certified chemical fume hood to minimize inhalation risk.[1][2] |
| Aquatic Toxicity | H411: Toxic to aquatic life with long lasting effects.[4] | The compound is persistent and harmful to aquatic ecosystems. This is a critical driver for preventing its release into the environment, meaning it must never be disposed of down the drain or in regular trash.[2][3][4] |
Part 2: The Disposal Workflow: From Benchtop to Final Disposition
Proper disposal is a systematic process that begins the moment the chemical is used. The following workflow ensures safety and compliance at every stage.
Step 1: Immediate Waste Collection and Segregation
The cardinal rule of hazardous waste management is to never mix different waste streams.[4][5] This is crucial for preventing unintended chemical reactions. This compound, as an amine, is a chemical base and can react exothermically with acids.[6] It is also incompatible with strong oxidizing agents.[6]
Protocol for Waste Collection:
-
Designate a Container: Use a dedicated, chemically compatible, and leak-proof container for waste this compound.[5][7] The original product container is often a suitable choice.
-
Label Immediately: The container must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name: "This compound ".[5]
-
Collect Waste: Collect all waste forms, including residual solids, contaminated consumables (e.g., weighing paper, pipette tips), and solutions.
-
Keep Container Closed: The waste container must be securely sealed at all times, except when adding waste.[5][7] This prevents the release of vapors and protects against spills.
-
Store Safely: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[7] Use secondary containment, such as a plastic tub, for liquid waste.[7]
Caption: Waste Segregation and Collection Decision Process.
Step 2: Managing Spills and Decontamination
Accidents happen, but a prepared response minimizes risk. In the event of a spill, immediate and correct action is essential.[1]
Protocol for Spill Management:
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Don PPE: Ensure you are wearing the appropriate PPE: chemical goggles, lab coat, and chemical-resistant gloves.
-
Ventilate: Ensure the area is well-ventilated, preferably by performing the cleanup within a chemical fume hood if the spill is contained there.[1]
-
Contain and Absorb: For small spills, cover the material with a non-combustible, inert absorbent such as sand, vermiculite, or silica gel.[1][2] Do not use paper towels or other combustible materials.
-
Collect Waste: Carefully scoop the absorbed material and spilled substance into your designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.[6] All cleaning materials (e.g., wipes, absorbent pads) must be collected and disposed of as hazardous waste.[1]
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.[1]
Caption: Workflow for Emergency Spill Response.
Step 3: Disposal of Empty Containers
An "empty" container that held this compound is not empty from a regulatory standpoint. It must be decontaminated or disposed of as hazardous waste.[1][8] The U.S. Environmental Protection Agency (EPA) mandates a triple-rinse procedure for containers of many hazardous chemicals.[1]
Protocol for Container Decontamination:
-
First Rinse: Rinse the empty container with a suitable solvent (e.g., acetone, methanol). This first rinsate is considered hazardous and MUST be collected into your designated hazardous waste container.[7]
-
Second and Third Rinses: Repeat the rinse two more times. For acutely hazardous materials, these subsequent rinses must also be collected as hazardous waste.[7] Given the compound's hazard profile, collecting all three rinses is the most prudent and compliant course of action.
-
Final Disposal: Once triple-rinsed, deface or remove the original label. The decontaminated container can then typically be disposed of as regular solid waste or recycled, pending institutional policy.[1][8]
Step 4: Final Disposal Pathway
The ultimate disposal of this compound is not performed by the researcher but by licensed professionals. Your responsibility is to prepare the waste correctly for pickup.
-
Arrange Pickup: Contact your institution's EHS department or a licensed hazardous waste contractor to schedule a pickup.[1][7] Provide an accurate description of the waste.
-
Transportation and Incineration: The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). For chlorinated organic compounds like this one, the preferred disposal method is high-temperature incineration.[1] This process ensures the complete destruction of the hazardous molecule, converting it into less harmful components like carbon dioxide, water, and hydrogen chloride (which is subsequently scrubbed from the emissions).
By adhering to this comprehensive disposal plan, you ensure that your critical research does not come at the cost of personal safety or environmental integrity. This protocol is designed to be a self-validating system, where each step logically follows from the chemical's inherent properties and regulatory requirements, fostering a culture of safety and responsibility in the laboratory.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. my.ahu.edu [my.ahu.edu]
Essential Safety and Operational Guide for Handling 2-chloro-N,N-dimethylpyrimidin-4-amine
For the diligent researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an essential framework for the safe and effective use of 2-chloro-N,N-dimethylpyrimidin-4-amine (CAS No. 31058-81-8), a key building block in synthetic chemistry. Adherence to these protocols is not merely a procedural formality but a cornerstone of a robust safety culture and scientific excellence.
Hazard Identification and Risk Assessment
This compound is a compound that, while invaluable in research, presents a series of hazards that must be managed with informed caution. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
A thorough risk assessment should precede any handling of this chemical. This involves evaluating the specific procedures to be undertaken, the quantities being used, and the potential for exposure. The causality is clear: direct contact with the skin or eyes will lead to irritation, ingestion can be harmful, and inhalation of dust or vapors may irritate the respiratory tract. Therefore, all handling procedures must be designed to minimize these risks.
Personal Protective Equipment (PPE): Your Primary Defense
The selection and correct use of Personal Protective Equipment (PPE) is the most critical, immediate step to mitigate the risks associated with this compound. The following PPE is mandatory for all personnel handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects the eyes from accidental splashes or contact with airborne particles, preventing serious irritation. |
| Body Protection | A properly fitting laboratory coat. | Shields the skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Prevents the inhalation of dust or vapors that can cause respiratory tract irritation. |
PPE Donning and Doffing Protocol
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Fasten completely.
-
Gloves: Ensure they are pulled over the cuffs of the lab coat.
-
Eye Protection: Put on safety glasses or goggles.
Doffing Sequence:
-
Gloves: Remove first, peeling them off without touching the outer surface with bare skin.
-
Eye Protection: Remove by handling the arms, not the front.
-
Lab Coat: Remove by rolling it outwards, ensuring the contaminated exterior is contained.
Dispose of used gloves in the appropriate hazardous waste container.
Safe Handling and Storage: An Operational Blueprint
Adherence to strict operational protocols is non-negotiable for ensuring a safe laboratory environment.
Engineering Controls
All weighing and handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. The fume hood sash should be kept at the lowest practical height.
Procedural Guidance
-
Avoid generating dust: Handle the solid material carefully to prevent it from becoming airborne.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
-
Avoid Ingestion: Never pipette by mouth. Use appropriate mechanical pipetting devices.
Storage Plan
Store this compound in a tightly sealed, clearly labeled container. The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.
Emergency Procedures: A Plan for the Unexpected
Preparedness for accidental exposure or spills is a critical component of laboratory safety.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Response
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. The spill area should then be decontaminated. For larger spills, evacuate the area and contact the institution's environmental health and safety department.
Disposal Plan: Responsible Stewardship
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all chemical waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Route: Arrange for disposal through your institution's licensed hazardous waste disposal service. Adhere to all local, state, and federal regulations.
Below is a diagram illustrating the decision-making process for handling this compound safely.
Caption: Decision workflow for handling this compound.
By internalizing and consistently applying these safety protocols, you contribute to a secure and productive research environment, allowing for the advancement of science without compromising personal well-being.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
